RenaZorb
説明
特性
CAS番号 |
12011-96-0 |
|---|---|
分子式 |
CLa2O5 |
分子量 |
369.82 g/mol |
IUPAC名 |
lanthanum(3+);oxygen(2-);carbonate |
InChI |
InChI=1S/CH2O3.2La.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+3;2*-2/p-2 |
InChIキー |
VMVUIGXLELJYAZ-UHFFFAOYSA-L |
正規SMILES |
C(=O)([O-])[O-].[O-2].[O-2].[La+3].[La+3] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RenaZorb™ (lanthanum dioxycarbonate)
Audience: Researchers, scientists, and drug development professionals.
Abstract: RenaZorb™ (lanthanum dioxycarbonate) is a next-generation, nanoparticle-based oral phosphate (B84403) binder developed for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2][3] Its mechanism of action is centered on the high-affinity binding of dietary phosphate within the gastrointestinal tract, thereby preventing its systemic absorption.[4][5] This is analogous to the established mechanism of the first-generation compound, lanthanum carbonate (Fosrenol®).[2] The key innovation of this compound lies in its proprietary nanoparticle formulation, which aims to reduce pill burden and improve patient adherence without altering the core phosphate-binding chemistry.[3][6] This guide provides a detailed examination of the biochemical mechanism, pharmacodynamics, pharmacokinetics, and the pivotal clinical data that define the action of this compound.
Core Mechanism of Action: Intraluminal Phosphate Sequestration
The primary therapeutic action of this compound occurs locally within the gastrointestinal (GI) tract. The active moiety, lanthanum, is delivered as a dioxycarbonate salt. Following oral administration, the compound undergoes dissociation in the acidic milieu of the upper GI tract, primarily the stomach.[4][5][7]
-
Dissociation: Lanthanum dioxycarbonate dissociates to release trivalent lanthanum ions (La³⁺).[4][7]
-
Phosphate Binding: These highly charged lanthanum ions exhibit a strong affinity for dietary phosphate (PO₄³⁻), which is released from ingested food during digestion.[4][7]
-
Formation of Insoluble Complex: The La³⁺ ions bind with phosphate ions to form lanthanum phosphate (LaPO₄), a highly insoluble and stable complex.[4][5][7]
-
Inhibition of Absorption: The formation of this insoluble complex prevents the absorption of phosphate from the GI tract into the bloodstream.[5][8]
-
Excretion: The lanthanum-phosphate complexes are not absorbed systemically and are subsequently eliminated from the body via fecal excretion.[4][7]
This localized action directly reduces the amount of phosphate available for absorption, leading to a decrease in serum phosphate and calcium-phosphate product levels in patients with hyperphosphatemia.[4][5] The U.S. Food and Drug Administration (FDA) has confirmed that the phosphate-binding mechanism and stoichiometry of this compound are comparable to those of Fosrenol®.[2]
Pharmacodynamics and Pharmacokinetics
The pharmacodynamic effect of this compound is a direct consequence of its mechanism of action: the reduction of phosphate absorption. This is clinically measured by changes in urinary and fecal phosphate excretion.[1][9] Pharmacokinetic studies confirm that the systemic absorption of lanthanum from this compound is minimal.[1][9]
Pharmacodynamic Profile
Clinical studies in healthy volunteers have demonstrated this compound's potent phosphate-binding capacity. At therapeutic doses, this compound significantly decreases urinary phosphate excretion while concurrently increasing fecal phosphate excretion, confirming its efficacy in preventing dietary phosphate absorption.[1][9] A dose-dependent reduction in urinary phosphorus has been observed.[9]
Pharmacokinetic Profile
Lanthanum is not metabolized and its systemic absorption is minimal.[4][9] In a clinical study, serum lanthanum concentrations were below the level of quantification (0.500 ng/mL) in all subjects receiving 1500 mg/day (500 mg TID) and did not exceed 0.7 ng/mL at other tested doses.[9] This localized activity within the GI tract minimizes the risk of systemic toxicity.[7]
Clinical Efficacy and Bioequivalence
This compound has been developed via the 505(b)(2) regulatory pathway, which allows for reliance on the safety and efficacy data of a reference listed drug, Fosrenol®.[2] The clinical development program was therefore centered on demonstrating pharmacodynamic bioequivalence to Fosrenol® in a pivotal study.[3][10]
Pivotal Bioequivalence Study
A randomized, open-label, two-way crossover study was conducted in healthy volunteers to establish the pharmacodynamic bioequivalence between this compound and Fosrenol®.[10] The study successfully met its primary endpoint.[3]
Experimental Protocol: Pivotal Bioequivalence Study
-
Study Design: A randomized, open-label, two-way crossover bioequivalence study.[1][10] The design consisted of a screening period, two dosing periods separated by a washout period, and a final follow-up period.[1]
-
Study Population: Healthy volunteers. The study enrolled 40 subjects per treatment arm for a total of 80 subjects, with a target of 64 evaluable subjects.[10]
-
Intervention: this compound (lanthanum dioxycarbonate).[10]
-
Comparator: Fosrenol® (lanthanum carbonate) as the reference listed drug.[10]
-
Primary Endpoint: The least square (LS) mean change in urinary phosphate excretion from baseline to the evaluation period.[1][10]
-
Bioequivalence Criteria: Pharmacodynamic bioequivalence was to be established if the 90% Confidence Interval (CI) for the difference in the primary endpoint between this compound and Fosrenol was completely contained within a predefined acceptance range (± 20% of the LS mean of the pharmacodynamic variability for Fosrenol).[3]
-
Results: The study met the primary endpoint, with the 90% CI falling entirely within the acceptable range, thus demonstrating pharmacodynamic bioequivalence to Fosrenol®.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical evaluations of lanthanum dioxycarbonate.
Table 1: Pharmacodynamic Efficacy of Oxylanthanum Carbonate in Healthy Volunteers [9]
| Treatment Group | Mean Change in Urinary Phosphorus Excretion from Baseline (mg/day) |
|---|---|
| Placebo | -12.0 |
| Oxylanthanum Carbonate (Dose 1) | -244.9 |
| Oxylanthanum Carbonate (Dose 2) | -421.1 |
Table 2: Systemic Lanthanum Concentration after Oxylanthanum Carbonate Administration [9]
| Dose Administered (TID) | Maximum Serum Lanthanum Concentration |
|---|---|
| 500 mg | Below Level of Quantification (<0.500 ng/mL) |
| >500 mg | Did not exceed 0.7 ng/mL |
Conclusion
The mechanism of action of this compound (lanthanum dioxycarbonate) is a well-defined process of chemical sequestration of dietary phosphate within the gastrointestinal lumen. It relies on the dissociation of the salt to release lanthanum ions, which subsequently form an insoluble, non-absorbable complex with phosphate, leading to its fecal elimination. This mechanism is identical to that of lanthanum carbonate. Clinical data confirm that this compound is pharmacodynamically bioequivalent to Fosrenol®, effectively reduces phosphate absorption with minimal systemic exposure, and acts locally as intended. The primary innovation of this compound is its nanoparticle-based formulation, designed to offer a more manageable treatment regimen for patients with CKD-associated hyperphosphatemia.[3][6]
References
- 1. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 2. Unicycive Therapeutics Receives Confirmatory Guidance on this compound Regulatory Pathway [prnewswire.com]
- 3. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 4. Lanthanum Dioxycarbonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Lanthanum carbonate anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiercepharma.com [fiercepharma.com]
- 7. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 8. Deep Scientific Insights on Lanthanum carbonate's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 9. Safety and Phosphate‐Binding Capacity of Oxylanthanum Carbonate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unicycive Completes Enrollment of Pivotal Bioequivalence Study for this compound™ (lanthanum dioxycarbonate), an Investigational Treatment for Hyperphosphatemia in Chronic Kidney Disease (CKD) Patients on Dialysis :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
RenaZorb™ (lanthanum dioxycarbonate) Nanoparticle Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperphosphatemia, a condition characterized by elevated serum phosphate (B84403) levels, is a common and serious complication of chronic kidney disease (CKD), particularly in patients undergoing dialysis. It is independently associated with an increased risk of cardiovascular calcification and mortality.[1][2] The management of hyperphosphatemia typically involves dietary phosphate restriction and the use of oral phosphate binders.[1] RenaZorb™ (lanthanum dioxycarbonate) is a next-generation, lanthanum-based phosphate binding agent that utilizes a proprietary nanoparticle technology.[1][2][3] Developed by Unicycive Therapeutics, this compound™ aims to improve patient adherence and clinical outcomes by significantly reducing the pill burden associated with current standard-of-care treatments.[4] This technical guide provides a comprehensive overview of the core technology, mechanism of action, and available clinical data for this compound™.
Core Technology: Lanthanum Dioxycarbonate Nanoparticles
This compound™ is formulated from lanthanum dioxycarbonate (La₂O₂CO₃), a non-aluminum, non-calcium phosphate binder.[3][4][5] The key innovation of this compound™ lies in its proprietary nanotechnology process, which produces nanoparticles of the active compound.[1][2][3] While the specific details of the manufacturing process are proprietary, the use of nanotechnology is intended to enhance the surface area and reactivity of the lanthanum dioxycarbonate, potentially leading to a higher phosphate binding capacity per unit mass compared to conventional formulations.[3][5][6] This enhanced efficiency allows for smaller and fewer pills to be administered, addressing the significant issue of high pill burden and poor patient compliance often seen with other phosphate binders.[4]
Mechanism of Action
The phosphate-binding action of this compound™ is a direct chemical interaction within the gastrointestinal (GI) tract. Unlike systemic drugs that modulate biological signaling pathways, this compound™ acts locally to prevent the absorption of dietary phosphate.
The process can be summarized as follows:
-
Dissociation: Following oral administration, the lanthanum dioxycarbonate nanoparticles encounter the acidic environment of the stomach. In these conditions, the compound dissociates to release trivalent lanthanum ions (La³⁺).
-
Phosphate Binding: These highly reactive lanthanum ions have a strong affinity for dietary phosphate ions (PO₄³⁻) present in the ingested food.
-
Formation of Insoluble Complexes: The La³⁺ ions bind with phosphate to form highly insoluble and stable lanthanum phosphate (LaPO₄) complexes.
-
Excretion: These insoluble lanthanum phosphate complexes are not absorbed by the GI tract and are subsequently eliminated from the body through fecal excretion.
This mechanism effectively reduces the amount of free phosphate available for absorption into the bloodstream, thereby lowering serum phosphate levels in patients with hyperphosphatemia.
Preclinical and Clinical Data
This compound™ has undergone preclinical and clinical evaluation to establish its safety, tolerability, and efficacy as a phosphate binder. The clinical development has proceeded under the FDA's 505(b)(2) regulatory pathway, which allows for the use of data from a previously approved reference listed drug, in this case, Fosrenol® (lanthanum carbonate).
Safety and Tolerability
In a clinical trial involving 32 healthy volunteers, this compound™ was found to be safe and well-tolerated at doses up to 6000 mg/day.[1] Systemic absorption of lanthanum was minimal, which is a critical safety feature for a drug that is intended for chronic use in patients with compromised renal function.[1]
Efficacy and Bioequivalence
The primary measure of efficacy for phosphate binders in healthy volunteers is the change in urinary and fecal phosphate excretion. A reduction in urinary phosphate excretion indicates that less phosphate is being absorbed into the bloodstream.
| Study Phase | Dosage | Key Findings | Reference |
| Early Phase Clinical Trial | Up to 6000 mg/day | Safe and well-tolerated in healthy volunteers. | [1] |
| Early Phase Clinical Trial | ≥ 3000 mg/day | Significantly reduced urine phosphate excretion and significantly increased fecal phosphate excretion. | [1] |
| Pivotal Bioequivalence Study | Not specified | Met the primary endpoint, demonstrating pharmacodynamic bioequivalence to Fosrenol®. |
Experimental Protocols
While detailed, step-by-step protocols for the specific studies on this compound™ are not publicly available, the following outlines the general methodologies based on the available information and standard practices for evaluating phosphate binders.
In Vitro Phosphate Binding Studies
Objective: To determine the phosphate binding capacity of lanthanum dioxycarbonate nanoparticles under simulated gastrointestinal conditions.
Methodology:
-
Preparation of Simulated Gastric and Intestinal Fluids: Prepare solutions that mimic the pH and composition of gastric (pH ~1.2-3.0) and intestinal (pH ~5.0-7.0) fluids.
-
Incubation: A known quantity of lanthanum dioxycarbonate is added to the simulated fluids containing a range of phosphate concentrations. The mixtures are incubated at 37°C with constant agitation to simulate GI motility.
-
Sampling and Analysis: At various time points, samples are taken and centrifuged to separate the solid binder-phosphate complex from the solution. The concentration of unbound phosphate remaining in the supernatant is measured using a validated analytical method such as ion chromatography.
-
Data Analysis: The amount of phosphate bound to the lanthanum dioxycarbonate is calculated by subtracting the unbound phosphate concentration from the initial concentration. Binding kinetics and equilibrium binding capacity are then determined.
Clinical Bioequivalence Study in Healthy Volunteers
Objective: To compare the pharmacodynamic profile of this compound™ with the reference listed drug, Fosrenol®, by assessing changes in phosphate excretion.
Study Design: A randomized, open-label, two-way crossover study design is typically employed.
Methodology:
-
Screening and Baseline: Healthy volunteers undergo a screening period to ensure they meet the inclusion criteria. A baseline period is established where subjects consume a standardized diet with a controlled phosphate content, and 24-hour urine and fecal samples are collected to determine baseline phosphate excretion.
-
Randomization and Treatment Periods: Subjects are randomized to receive either this compound™ or Fosrenol® for a defined treatment period (e.g., 5-10 days), followed by a washout period, and then crossover to the other treatment. The study drug is administered with meals.
-
Sample Collection: Throughout each treatment period, 24-hour urine and fecal samples are collected daily.
-
Phosphate Analysis: The total phosphorus content in the collected urine and feces is quantified.
-
Primary Endpoint Assessment: The primary endpoint is the change in urinary phosphate excretion from baseline to the end of the treatment period. Fecal phosphate excretion is a secondary endpoint.
-
Statistical Analysis: Statistical methods are used to compare the change in phosphate excretion between the this compound™ and Fosrenol® treatment groups to establish bioequivalence.
Conclusion
This compound™ represents a significant advancement in the management of hyperphosphatemia in CKD patients. Its proprietary nanoparticle technology allows for a potent phosphate binding capacity, which translates into a reduced pill burden—a critical factor for improving patient adherence and, consequently, clinical outcomes. The available data demonstrates its safety and bioequivalence to the established phosphate binder, Fosrenol®. For drug development professionals and researchers, this compound™ serves as a case study in how nanotechnology can be applied to reformulate existing compounds to create next-generation therapies with improved patient-centric profiles. Further publication of detailed clinical trial data will be valuable in fully elucidating its clinical benefits.
References
- 1. youtube.com [youtube.com]
- 2. Management of hyperphosphatemia in patients with end-stage renal disease: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lanthanum dioxycarbonate | CLa2O5 | CID 46221695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lanthanum Dioxycarbonate: A Technical Overview of Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum dioxycarbonate (La₂O₂CO₃), also known as oxylanthanum carbonate, is an inorganic compound that has garnered significant interest in both industrial and pharmaceutical sectors. It serves as a stable intermediate in the thermal decomposition of lanthanum carbonates and hydroxides and is notable for its applications as a catalyst and, more recently, as a potent phosphate (B84403) binder for the treatment of hyperphosphatemia in patients with chronic kidney disease.[1] This guide provides an in-depth look at the core chemical properties, synthesis protocols, and key applications of lanthanum dioxycarbonate.
Chemical and Physical Properties
Lanthanum dioxycarbonate is a well-defined compound with specific chemical and physical characteristics. Its identity is established by its chemical formula, molecular weight, and distinct structural properties.
Table 1: General Chemical Properties of Lanthanum Dioxycarbonate
| Property | Value | Source(s) |
| Molecular Formula | La₂O₂CO₃ (or CLa₂O₅) | [2][3] |
| Molecular Weight | ~369.82 g/mol | [2][3] |
| IUPAC Name | bis(lanthanum(3+));bis(oxygen(2-));carbonate | [2] |
| CAS Number | 12011-96-0 | [2] |
| Synonyms | Oxylanthanum carbonate, Lanthanum carbonate oxide, Renazorb, SPI-014 | [3] |
The material's physical properties, which are crucial for its application in drug formulation and catalysis, can be tailored during synthesis. These properties include surface area, porosity, and density.
Table 2: Physical Properties of Synthesized Lanthanum Dioxycarbonate
| Property | Typical Value | Source(s) |
| BET Surface Area | ≥ 20 m²/g (often 30-40 m²/g) | [4][5] |
| Pore Volume | ≥ 0.015 cm³/g | [4] |
| Specific Gravity | ~5.15 g/cc | [4] |
| Crystal Structure | Can exist in monoclinic, tetragonal, and hexagonal phases | [4][6][7] |
Thermal Properties and Decomposition
Lanthanum dioxycarbonate is thermally stable up to several hundred degrees Celsius, a property central to its formation from precursors. It is a key intermediate in the thermal decomposition of hydrated lanthanum carbonate (La₂(CO₃)₃·xH₂O) and lanthanum hydroxide (B78521) (La(OH)₃).[8][9]
Upon heating, lanthanum dioxycarbonate undergoes a single decomposition step to form lanthanum oxide (La₂O₃), releasing carbon dioxide.
Decomposition Reaction: La₂O₂CO₃(s) → La₂O₃(s) + CO₂(g)
This decomposition has been studied over a temperature range of 773–1190 K (500–917 °C).[8] The process is endothermic, and the thermodynamic parameters have been quantified.
Table 3: Thermodynamic Properties of La₂O₂CO₃ Decomposition
| Parameter | Value | Temperature Range | Source(s) |
| Enthalpy of Decomposition (ΔH°) | 145.5 ± 5.0 kJ/mol | 773–1190 K | |
| Entropy of Decomposition (ΔS°) | 119.2 ± 5.0 J/mol·K | 773–1190 K |
The formation of La₂O₂CO₃ from hydrated lanthanum carbonate typically occurs in stages: initial dehydration to form anhydrous La₂(CO₃)₃, followed by the loss of CO₂ to form La₂O₂CO₃, and finally decomposition to La₂O₃.[10]
Experimental Protocols: Synthesis of Lanthanum Dioxycarbonate
Lanthanum dioxycarbonate is typically synthesized via the thermal decomposition of a precursor compound, such as lanthanum carbonate hydroxide (LaCO₃OH) or lanthanum hydroxide (La(OH)₃). The choice of precursor and synthesis conditions allows for control over the final material's morphology and physical properties.[4][7]
Protocol 1: Synthesis via Lanthanum Carbonate Hydroxide Precursor
This method involves the precipitation of lanthanum carbonate hydroxide followed by calcination. It is designed to produce a material with low alkali-metal content and high purity.[4][5]
Step 1: Precipitation of Lanthanum Carbonate Hydroxide (LaCO₃OH)
-
Prepare an aqueous solution of a soluble lanthanum salt (e.g., lanthanum chloride, LaCl₃).
-
Prepare a separate aqueous solution of a non-alkali metal carbonate (e.g., ammonium (B1175870) carbonate, (NH₄)₂CO₃). The molar ratio of lanthanum salt to carbonate can range from 1:0.8 to 1:4.[4]
-
Heat the lanthanum salt solution to a reaction temperature between 75 °C and 90 °C.[5]
-
Slowly add the carbonate solution to the heated lanthanum salt solution while stirring.
-
Maintain the pH of the reaction mixture between 6.0 and 7.5.[5]
-
Continue stirring the mixture at temperature for a set duration (e.g., 1 hour) to allow the precipitate to form and age.
-
Collect the white precipitate (LaCO₃OH) by filtration.
-
Wash the precipitate thoroughly with deionized water to remove soluble byproducts (e.g., ammonium chloride).
-
Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100 °C).
Step 2: Calcination to Lanthanum Dioxycarbonate (La₂O₂CO₃)
-
Place the dried LaCO₃OH powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the powder at a calcination temperature between 440 °C and 640 °C (a typical temperature is 550 °C) for at least two hours.[4]
-
Allow the furnace to cool to room temperature.
-
The resulting white powder is lanthanum dioxycarbonate (La₂O₂CO₃).
Applications
The unique properties of lanthanum dioxycarbonate make it a valuable material in pharmaceuticals and catalysis.
Drug Development: Phosphate Binder for Hyperphosphatemia
Lanthanum dioxycarbonate is the active pharmaceutical ingredient in a next-generation phosphate binder developed to treat hyperphosphatemia, a common and serious condition in patients with chronic kidney disease.[1]
Mechanism of Action: When administered orally, lanthanum dioxycarbonate acts locally within the gastrointestinal tract. In the acidic environment of the stomach, it releases lanthanum ions (La³⁺). These ions have a high affinity for dietary phosphate (PO₄³⁻) and bind with it to form highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[11][12] This prevents the absorption of phosphate into the bloodstream, thereby lowering serum phosphate levels.[13] The resulting lanthanum phosphate is excreted in the feces.[12]
The use of proprietary nanoparticle technology in some formulations allows for a high phosphate binding capacity with a lower pill burden compared to other binders like lanthanum carbonate or sevelamer, which may improve patient adherence.[14]
Catalysis
Lanthanum-based materials, including lanthanum dioxycarbonate and its decomposition product lanthanum oxide, are effective catalysts in various chemical reactions.[15] They are particularly noted for their role in:
-
Oxidative Coupling of Methane (B114726) (OCM): La₂O₂CO₃ and La₂O₃ are active catalysts for the conversion of methane into more valuable C₂ hydrocarbons like ethane (B1197151) and ethylene.[7] The catalytic performance is sensitive to the material's structure and morphology.[7]
-
Fluid Catalytic Cracking (FCC): Lanthanum compounds are used as additives in FCC catalysts to enhance the efficiency of gasoline production from crude oil.[16]
-
Other Organic Reactions: Lanthanum catalysts are also used in condensation reactions and polymerizations.[15]
Safety and Handling
According to safety data, lanthanum dioxycarbonate may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and lab coats, should be followed when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Lanthanum dioxycarbonate | CLa2O5 | CID 46221695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. EP3848040A1 - Lanthanum dioxycarbonate and use - Google Patents [patents.google.com]
- 5. WO2011143475A1 - Lanthanum carbonate hydroxide, lanthanum oxycarbonate and methods of their manufacture and use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sklg.cdut.edu.cn [sklg.cdut.edu.cn]
- 11. Lanthanum Dioxycarbonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alfachemic.com [alfachemic.com]
- 16. Lanthanum carbonate | MP Materials [mpmaterials.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacodynamics of Lanthanum-Based Phosphate (B84403) Binders
This guide provides a comprehensive overview of the pharmacodynamics of lanthanum-based phosphate binders, focusing on their core mechanism of action, quantitative binding characteristics, and their effects on key physiological pathways involved in mineral and bone disorders associated with chronic kidney disease (CKD).
Core Mechanism of Action
Lanthanum-based phosphate binders, most notably lanthanum carbonate, function locally within the gastrointestinal (GI) tract to limit the absorption of dietary phosphate.[1][2] Following oral administration, lanthanum carbonate dissociates in the acidic environment of the stomach, releasing trivalent lanthanum ions (La³⁺).[1][2] These ions exhibit a high binding affinity for phosphate ions (PO₄³⁻) present in ingested food, forming highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[1] These complexes remain within the GI lumen and are subsequently excreted in the feces, thereby reducing the overall phosphate load in the body.[1][2] This localized action minimizes systemic absorption of lanthanum, which is a key safety feature of this class of phosphate binders.[1]
Experimental Workflow: In Vitro Phosphate Binding Assay
Caption: Workflow for determining in vitro phosphate binding capacity.
Quantitative Data Presentation
The efficacy of lanthanum-based phosphate binders has been quantified in numerous in vitro and in vivo studies. The following tables summarize key comparative data.
Table 1: In Vitro Phosphate Binding Affinity of Lanthanum Carbonate vs. Other Binders
| Phosphate Binder | pH | Binding Affinity (K₁) (mM⁻¹) | Citation(s) |
| Lanthanum Carbonate | 3-7 | 6.1 ± 1.0 | [3][4] |
| Sevelamer (B1230288) Hydrochloride | 3 | 0.025 ± 0.002 | [3][4] |
| Sevelamer Hydrochloride | 5-7 | 1.5 ± 0.8 | [3][4] |
Table 2: Comparative Efficacy of Lanthanum Carbonate in Animal Models of Hyperphosphatemia
| Animal Model | Treatment Group | Serum Phosphate (mg/dL) | Serum PTH (pg/mL) | Citation(s) |
| Adenine-induced CRF rats | Vehicle | Elevated | Elevated | [5][6] |
| Lanthanum Carbonate (2% w/w) | Significantly Reduced | Significantly Reduced | [5] | |
| 5/6 Nephrectomy rats | Vehicle | Elevated | Elevated | [7] |
| Lanthanum Carbonate | Dose-dependent reduction | Dose-dependent reduction | [7] |
Table 3: Effects of Lanthanum Carbonate on Serum Parameters in CKD Patients
| Parameter | Lanthanum Carbonate Effect | Comparator (e.g., Calcium Carbonate) | Citation(s) |
| Serum Phosphate | Effective reduction | Similar reduction | [2] |
| Serum Calcium | No significant change or slight decrease | Increased incidence of hypercalcemia | [8] |
| Serum FGF23 | Significant decrease | No significant change or increase | [9][10][11] |
| Serum PTH | Reduction or stabilization | Potential for suppression | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the pharmacodynamics of lanthanum-based phosphate binders.
This assay quantifies the phosphate-binding ability of a compound under controlled laboratory conditions.
Objective: To determine the equilibrium and kinetic phosphate binding of lanthanum carbonate.
Methodology:
-
Dissolution: Lanthanum carbonate is initially dissolved in an acidic medium (e.g., 0.1 N HCl) to mimic the stomach's environment.[12][13]
-
pH Adjustment: The pH of the solution is then adjusted to simulate different sections of the GI tract (e.g., pH 3.0, 5.0) using appropriate buffers.[12][13]
-
Phosphate Addition: Phosphate solutions of varying concentrations are added to the lanthanum carbonate solution.[12][13]
-
Incubation: The mixture is incubated at 37°C with constant agitation to allow for binding to reach equilibrium.[12][13] For kinetic studies, samples are taken at multiple time points.[12][13]
-
Separation and Quantification: The solution is centrifuged or filtered to separate the solid lanthanum-phosphate complex from the supernatant. The concentration of unbound phosphate remaining in the supernatant is then measured using methods like ion chromatography or a colorimetric assay.[14]
-
Calculation: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration. Binding affinity (K₁) and capacity (K₂) can be determined by fitting the data to a Langmuir or Freundlich isotherm model.[15][16]
Animal models are essential for studying the in vivo effects of phosphate binders on systemic phosphate homeostasis and related hormonal regulation.
Objective: To evaluate the efficacy of lanthanum carbonate in reducing serum phosphate and mitigating the progression of secondary hyperparathyroidism and renal osteodystrophy.
Common Models:
-
Adenine-Induced Chronic Renal Failure: Administration of an adenine-rich diet to rats induces renal failure characterized by hyperphosphatemia and secondary hyperparathyroidism.[5][6]
-
5/6 Nephrectomy: Surgical removal of five-sixths of the kidney mass in rats leads to a progressive decline in renal function, resulting in hyperphosphatemia.[7]
General Protocol:
-
Model Induction: Chronic renal failure is induced in rodents using one of the methods described above.
-
Treatment: Animals are administered lanthanum carbonate, typically mixed with their feed or via oral gavage, for a specified duration.[5][7] Control groups receive a vehicle or a comparator phosphate binder.
-
Sample Collection: Blood and urine samples are collected at regular intervals to measure levels of phosphate, calcium, creatinine, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23).[5][17]
-
Bone Analysis: At the end of the study, bones (e.g., femur, tibia, vertebrae) are collected for histomorphometric analysis to assess bone turnover, mineralization, and the presence of any abnormalities.[5][18] The localization of lanthanum within the bone can also be determined using techniques like scanning X-ray micro-fluorescence.[19]
Signaling Pathways
Lanthanum carbonate's primary action of binding dietary phosphate has significant downstream effects on key signaling pathways that regulate mineral metabolism.
Hyperphosphatemia is a potent stimulator of PTH synthesis and secretion. By reducing the intestinal phosphate load, lanthanum carbonate indirectly leads to a decrease in serum PTH levels.[6][20] Mechanistically, lanthanum carbonate treatment has been shown to increase the binding of K-homology splicing regulatory protein (KSRP) to PTH mRNA, which promotes its degradation and thereby reduces PTH gene expression.[20][21]
Signaling Pathway: Lanthanum Carbonate and PTH Regulation
Caption: Lanthanum carbonate's effect on PTH regulation.
Fibroblast growth factor 23 (FGF23) is a hormone secreted by osteocytes that plays a central role in phosphate and vitamin D metabolism. In CKD, FGF23 levels rise early in response to phosphate retention. Lanthanum carbonate has been shown to reduce circulating FGF23 levels in patients with CKD, even in those with normal serum phosphate levels.[9][10] This suggests that lanthanum carbonate's effect is not solely mediated by lowering serum phosphate but may also involve reducing the total body phosphate load. The reduction in FGF23 is a key therapeutic goal, as elevated FGF23 is associated with adverse cardiovascular outcomes.
Logical Relationship: Lanthanum Carbonate and the FGF23-Klotho Axis
Caption: Influence of lanthanum carbonate on the FGF23-Klotho axis.
The effect of lanthanum carbonate on vitamin D metabolism appears to be neutral. Studies have shown that unlike some other phosphate binders, lanthanum carbonate does not significantly alter the levels of vitamin D metabolites.[22][23] In a comparative study, randomization to lanthanum carbonate was not associated with a change in any of the measured vitamin D metabolites.[22] Furthermore, lanthanum carbonate does not interfere with the absorption of oral calcitriol.[24] In contrast, switching from calcium carbonate to lanthanum carbonate has been observed to increase 1,25(OH)₂D₃ levels, suggesting an improvement in calcium overload and vitamin D status.[8]
References
- 1. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term treatment with lanthanum carbonate reduces mineral and bone abnormalities in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanthanum carbonate decreases PTH gene expression with no hepatotoxicity in uraemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of the Phosphate Binder, Lanthanum Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of switching from calcium carbonate to lanthanum carbonate on bone mineral metabolism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of phosphate binders, calcium and lanthanum carbonate on FGF23 levels in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lanthanum carbonate reduces FGF23 in chronic kidney disease Stage 3 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of lanthanum carbonate and calcium carbonate on fibroblast growth factor 23 and hepcidin levels in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. epublications.marquette.edu [epublications.marquette.edu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Lanthanum carbonate stimulates bone formation in a rat model of renal insufficiency with low bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Localization of lanthanum in bone of chronic renal failure rats after oral dosing with lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Regulation of PTH mRNA stability by the calcimimetic R568 and the phosphorus binder lanthanum carbonate in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential effects of phosphate binders on vitamin D metabolism in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Differential effects of phosphate binders on vitamin D metabolism in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
RenaZorb (lanthanum dioxycarbonate): A Technical Overview of its Efficacy in Reducing Serum Phosphate Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RenaZorb (lanthanum dioxycarbonate), a second-generation, nanoparticle-based phosphate (B84403) binder developed by Unicycive Therapeutics for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). This compound's mechanism of action is analogous to other lanthanum-based binders, offering a potent method for controlling serum phosphate levels by inhibiting dietary phosphate absorption.
Core Mechanism of Action
This compound, when ingested, releases lanthanum ions (La³⁺) in the acidic environment of the upper gastrointestinal tract. These ions exhibit a high affinity for dietary phosphate, binding with it to form insoluble lanthanum phosphate complexes. These complexes are not absorbed into the bloodstream and are subsequently excreted in the feces. This process effectively reduces the amount of phosphate available for absorption, thereby lowering serum phosphate concentrations.[1]
Clinical Efficacy: Data from Clinical Trials
This compound has been evaluated in clinical studies involving healthy volunteers to assess its safety, tolerability, and phosphate-binding capacity. The primary endpoint in these studies was the change in urinary phosphate excretion, which serves as a surrogate marker for the reduction in gastrointestinal phosphate absorption.
Phase 1 Dose-Escalation Study in Healthy Volunteers
A Phase 1, double-blind, placebo-controlled, dose-escalation study was conducted to evaluate the safety and phosphate-binding capacity of this compound in healthy volunteers. The study demonstrated a dose-dependent reduction in urinary phosphorus excretion.[1]
| Treatment Group (n=6 per group) | Mean Reduction in Urinary Phosphorus Excretion from Baseline (mg/day) |
| This compound 500 mg TID | 244.9 |
| This compound 1000 mg TID | 421.1 |
| This compound 1500 mg TID | 633.6 |
| This compound 2000 mg TID | 713.4 |
| Placebo (n=2 per group) | -12.0 |
TID: three times a day
Pivotal Bioequivalence Study in Healthy Volunteers
A pivotal bioequivalence study was conducted to compare the pharmacodynamic effects of this compound with the approved lanthanum carbonate product, Fosrenol®. This randomized, open-label, two-way crossover study met its primary endpoint, demonstrating that this compound is bioequivalent to Fosrenol® in its ability to reduce urinary phosphate excretion.[2][3]
| Treatment Group (n=75) | Least Squares Mean (LSM) Change in Urinary Phosphate Excretion from Baseline (mg/day) [90% CI] |
| This compound 1000 mg TID | -320.4 [-349.7, -291.0] |
| Fosrenol® 1000 mg TID | -324.0 [-353.3, -294.7] |
| Between-Group LSM Difference | 3.6 [-37.8, 45.1] |
CI: Confidence Interval
Experimental Protocols
Phase 1 Dose-Escalation Study
-
Study Design: A double-blind, placebo-controlled, dose-escalation study.[1]
-
Participants: Healthy adult volunteers.[1]
-
Intervention: Participants were randomized to receive either this compound (oxylanthanum carbonate) or a placebo. Four dose levels of this compound were evaluated: 500 mg, 1000 mg, 1500 mg, and 2000 mg, administered three times a day (TID) with meals.[1]
-
Primary Endpoint: The primary pharmacodynamic endpoint was the change in urinary phosphorus excretion from baseline to the evaluation period.[1]
-
Sample Collection: Urine samples were collected over 24-hour periods at baseline and during the treatment period to measure phosphate levels.[1]
-
Analytical Methods: Urinary phosphate concentrations were determined using a validated analytical method.
Pivotal Bioequivalence Study
-
Study Design: A randomized, open-label, two-way crossover study.[2][4]
-
Participants: Healthy adult volunteers (a total of 80 subjects were randomized).[2]
-
Intervention: Participants received this compound (1000 mg TID) and Fosrenol® (1000 mg TID) in a crossover fashion, with a washout period between treatments.[2]
-
Primary Endpoint: The primary pharmacodynamic variable was the least squares mean (LSM) change in urinary phosphate excretion from baseline to the evaluation period (Days 1-4 of treatment).[2]
-
Sample Collection: 24-hour urine collections were performed at baseline and during each treatment period.[4]
-
Bioequivalence Assessment: Bioequivalence was to be concluded if the 90% confidence interval for the ratio of the LSM of the pharmacodynamic variable for this compound and Fosrenol® fell within a predefined equivalence margin.[3]
Conclusion
The available clinical data from studies in healthy volunteers indicate that this compound (lanthanum dioxycarbonate) is an effective phosphate binder, demonstrating a dose-dependent reduction in urinary phosphate excretion and pharmacodynamic bioequivalence to the established phosphate binder, Fosrenol®. Its nanoparticle formulation may offer advantages in terms of pill burden, which is a significant factor in patient adherence in the CKD population. Further studies in patients with hyperphosphatemia are necessary to confirm these findings and fully elucidate the clinical benefits of this compound in the target patient population.
References
- 1. Safety and Phosphate‐Binding Capacity of Oxylanthanum Carbonate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Way Randomized Crossover Study to Establish Pharmacodynamic Bioequivalence Between Oxylanthanum Carbonate and Lanthanum Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 4. unicycive.com [unicycive.com]
RenaZorb™ (Lanthanum Dioxycarbonate): A Technical Whitepaper for Drug Development Professionals
An In-depth Guide to the Investigational Phosphate (B84403) Binder for Hyperphosphatemia in Chronic Kidney Disease
Executive Summary
RenaZorb™ (lanthanum dioxycarbonate, also known as oxylanthanum carbonate or LDC) is an investigational, next-generation, lanthanum-based phosphate binder developed by Unicycive Therapeutics for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis.[1][2][3] Leveraging a proprietary nanoparticle technology, this compound™ is designed to offer a high phosphate-binding capacity with a significantly lower pill burden compared to existing therapies.[4][5] This document provides a comprehensive technical overview of this compound™, consolidating available preclinical and clinical data, experimental methodologies, and the mechanism of action to inform researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound™ functions as a gastrointestinal phosphate binder. In the acidic environment of the stomach and upper small intestine, lanthanum dioxycarbonate dissociates to release trivalent lanthanum ions (La³⁺). These ions exhibit a high affinity for dietary phosphate (PO₄³⁻), forming insoluble, non-absorbable lanthanum phosphate (LaPO₄) complexes. These complexes are subsequently excreted in the feces, thereby reducing the overall absorption of dietary phosphate into the bloodstream and lowering serum phosphate levels.[1]
Diagram: Mechanism of Action of Lanthanum Dioxycarbonate
Caption: Mechanism of this compound™ in the GI tract.
In Vitro Phosphate Binding Capacity
Studies have been conducted to compare the phosphate binding efficiency of this compound™ with other commercially available phosphate binders. The key objective was to determine which binder provides the highest normalized potency with the lowest daily medication volume.
Experimental Protocol: Phosphate Binder Volume and Potency
A study was conducted to assess the volume of six phosphate binders required to bind 1 gram of phosphate.[4][6]
-
Binders Assessed: Ferric citrate, calcium acetate, lanthanum carbonate, sevelamer (B1230288) carbonate, sucroferric oxyhydroxide, and this compound™ (oxylanthanum carbonate).[4]
-
Tablet Volume Measurement: The volume of each tablet was determined using the fluid displacement method in either corn oil or water.[4][6]
-
Calculation of Daily Dose Volume: The mean daily dose volume to bind 1 gram of phosphate was calculated by multiplying the volume per tablet by the average number of tablets required per day.[4][6]
-
Calculation of Equivalent-Phosphate-Binding Dose Volume: This metric, representing the volume of medication required to bind 1 gram of phosphate, was calculated by dividing the volume per tablet by its in vivo binding capacity.[4][6]
Data Summary: Comparative Phosphate Binder Volume
The results demonstrated that this compound™ had the lowest mean volume, the lowest daily phosphate binder dose volume, and the smallest equivalent-phosphate-binding dose volume among the tested binders.[4]
| Phosphate Binder | Daily Phosphate Binder Dose Volume (cm³)[4][5] |
| This compound™ (Oxylanthanum Carbonate) | 2.3 |
| Sucroferric Oxyhydroxide | 4.0 |
| Lanthanum Carbonate | 4.1 |
| Ferric Citrate | 4.8 |
| Calcium Acetate | 6.5 |
| Sevelamer Carbonate | 9.7 |
| Phosphate Binder | Volume to Bind 1g of Phosphate (cm³)[4] |
| This compound™ (Oxylanthanum Carbonate) | 5.6 |
| Lanthanum Carbonate | 19.8 |
| Sucroferric Oxyhydroxide | 22.3 |
| Calcium Acetate | 39.5 |
| Ferric Citrate | 44.1 |
| Sevelamer Carbonate | 73.4 |
Preclinical Toxicology Studies
Toxicology studies have been conducted in both rat and dog models to assess the safety profile of this compound™.
Rat Toxicology Study
-
Experimental Protocol: A repeat-dose toxicology study was performed where rats were administered oral doses of this compound™ at 200, 600, or 2000 mg/kg/day by gavage for approximately six weeks.
-
Key Findings: this compound™ was well-tolerated at all tested doses. The no-observed-adverse-effect level (NOAEL) was determined to be 2000 mg/kg. Test article-related effects were minimal and not considered toxicologically relevant, including minor decreases in mean cell hemoglobin (MCH) and mean cell hemoglobin concentration (MCHC) and increased urine pH at the highest dose.
Dog Toxicology Study
-
Experimental Protocol: While the detailed protocol is not publicly available, a poster presentation at the 2022 National Kidney Foundation (NKF) Spring Clinical Meeting was titled "Lanthanum Dioxycarbonate is Safe in Dogs".[1][7][8]
-
Key Findings: Published literature confirms that this compound™ was well-tolerated in dog acute and chronic toxicology studies.[9]
Clinical Development Program
Unicycive Therapeutics is pursuing a 505(b)(2) regulatory pathway for this compound™, which allows for the reliance on FDA's findings of safety and effectiveness for an approved product, in this case, Fosrenol® (lanthanum carbonate).[10] The clinical development program is centered on a pivotal bioequivalence study in healthy volunteers.
Pivotal Bioequivalence Study in Healthy Volunteers
A Phase 1, single-center, randomized, open-label, two-way crossover study was conducted to establish the pharmacodynamic bioequivalence between this compound™ and the reference listed drug, Fosrenol®.[11][12]
-
Study Population: 80 healthy volunteers were randomized.[12]
-
Treatment Arms:
-
Study Design: A two-way crossover design was employed, including a screening period, two dosing periods, a washout period, and a follow-up.[13]
-
Primary Endpoint: The primary pharmacodynamic variable was the Least Squares Mean (LSM) change in urinary phosphate excretion from baseline to the evaluation period (Days 1-4 of treatment).[2][12]
-
Bioequivalence Criteria: Pharmacodynamic bioequivalence was to be established if the 90% Confidence Interval (CI) for the difference in the LSM change in urinary phosphate excretion between this compound™ and Fosrenol® was contained within an acceptable range.[2]
Diagram: Pivotal Bioequivalence Study Workflow
Caption: Workflow of the randomized crossover bioequivalence study.
The study successfully met its primary endpoint, establishing pharmacodynamic bioequivalence between this compound™ and Fosrenol®.[2][10]
| Treatment | LSM Change in Urinary Phosphate Excretion from Baseline (mg/day) | 90% Confidence Interval (CI) |
| This compound™ (Oxylanthanum Carbonate) | -320.4 | -349.7 to -291.0 |
| Fosrenol® (Lanthanum Carbonate) | -324.0 | -353.3 to -294.7 |
Data sourced from the primary publication on the bioequivalence study.[12]
The between-group LSM difference was 3.6 mg/day with a 90% CI of -37.8 to 45.1 mg/day, falling within the pre-specified bioequivalence range.[12] Both treatments were well-tolerated with an equal incidence of adverse events.[12] Systemic absorption of lanthanum from this compound™ was minimal.[9]
Conclusion
This compound™ (lanthanum dioxycarbonate) is an investigational phosphate binder that has demonstrated pharmacodynamic bioequivalence to the established therapy, lanthanum carbonate (Fosrenol®), in a pivotal clinical study.[12] Its key differentiating feature, supported by in vitro data, is a significantly lower medication volume required to bind an equivalent amount of phosphate.[4] This attribute directly addresses the high pill burden associated with current hyperphosphatemia treatments, a major factor in patient non-adherence. Preclinical studies in rats and dogs suggest a favorable safety profile.[9] For drug development professionals, this compound™ represents a promising advancement in the management of hyperphosphatemia, with the potential to improve patient compliance and clinical outcomes through a more convenient dosing regimen.
References
- 1. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 2. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 3. Unicycive Announces up to $130 Million Financing to Commercialize and Launch Investigational New Drug this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 4. Unicycive Therapeutics Announces Publication of Positive Comparison of Oxylanthanum Carbonate to Commercially Available Phosphate Binders in the American Journal of Nephrology :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 5. Patient Perspectives: The Effects of Contemporary Phosphorus Management on Quality of Life [nephrojournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting [prnewswire.com]
- 8. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting | Nasdaq [nasdaq.com]
- 9. Safety and Phosphate‐Binding Capacity of Oxylanthanum Carbonate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound | Nasdaq [nasdaq.com]
- 11. fiercepharma.com [fiercepharma.com]
- 12. Two-Way Randomized Crossover Study to Establish Pharmacodynamic Bioequivalence Between Oxylanthanum Carbonate and Lanthanum Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
Nanoparticle Formulation of Lanthanum Dioxycarbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanum dioxycarbonate (La₂O₂CO₃), a rare earth compound, has garnered significant attention in the pharmaceutical and biomedical fields, primarily for its application as a potent phosphate (B84403) binder in the management of hyperphosphatemia in patients with chronic kidney disease.[1][2] The formulation of lanthanum dioxycarbonate into nanoparticles offers several advantages, including increased surface area for enhanced phosphate binding capacity and the potential for reduced pill burden, thereby improving patient compliance.[3] This technical guide provides an in-depth overview of the nanoparticle formulation of lanthanum dioxycarbonate, covering its synthesis, physicochemical characterization, and biological interactions. Detailed experimental protocols and workflows are presented to facilitate further research and development in this area.
Synthesis of Lanthanum Dioxycarbonate Nanoparticles
The synthesis of lanthanum dioxycarbonate nanoparticles typically involves a two-step process: the formation of a lanthanum precursor followed by calcination at elevated temperatures.[4] Co-precipitation is a commonly employed method for the synthesis of the precursor.
Co-precipitation and Calcination Method
This method involves the precipitation of a lanthanum salt with a carbonate source, followed by thermal decomposition to yield lanthanum dioxycarbonate nanoparticles.
2.1.1 Experimental Protocol: Co-precipitation of Lanthanum Carbonate Precursor
-
Preparation of Precursor Solutions:
-
Prepare a 0.1 M solution of Lanthanum (III) Nitrate (B79036) Hexahydrate (La(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 0.3 M solution of Sodium Hydroxide (B78521) (NaOH) in deionized water.[5]
-
-
Precipitation:
-
While stirring the lanthanum nitrate solution at room temperature, add the sodium hydroxide solution dropwise.
-
Continue stirring for 30 minutes to ensure complete precipitation of the lanthanum precursor.[5]
-
-
Washing and Collection:
-
Wash the resulting precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted ions.
-
Collect the precipitate by filtration.
-
-
Drying:
-
Dry the collected precipitate in an oven at 80°C for 12 hours.
-
2.1.2 Experimental Protocol: Calcination to Lanthanum Dioxycarbonate
-
Transfer to Crucible: Place the dried lanthanum carbonate precursor powder into a ceramic crucible.
-
Calcination: Heat the crucible in a muffle furnace at a temperature of 600°C for 4 hours.[4] The calcination process leads to the decomposition of the lanthanum carbonate precursor into lanthanum dioxycarbonate.
-
Cooling and Collection: Allow the furnace to cool to room temperature before collecting the final lanthanum dioxycarbonate nanoparticle powder.
Workflow for Co-precipitation and Calcination Synthesis
Caption: Workflow for the synthesis of lanthanum dioxycarbonate nanoparticles.
Physicochemical Characterization
The synthesized lanthanum dioxycarbonate nanoparticles should be thoroughly characterized to determine their physicochemical properties, which are crucial for their performance as phosphate binders.
Characterization Techniques
-
X-ray Diffraction (XRD): To determine the crystalline phase and purity of the synthesized nanoparticles.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.[4]
-
Transmission Electron Microscopy (TEM): For higher resolution imaging of nanoparticle size and shape.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[6]
-
Zeta Potential Analysis: To determine the surface charge of the nanoparticles in a suspension, which is an indicator of colloidal stability.[7]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Particle Size | < 100 nm | [4] |
| 22.33 - 35.73 nm | [8] | |
| BET Surface Area | At least 20 m²/g | [6] |
| 30 - 40 m²/g | [6] | |
| Pore Volume | At least 0.015 cm³/g | [6] |
| At least 0.020 cm³/g | [6] | |
| Zeta Potential | +5.8 mV | [7] |
Mechanism of Action and Biological Interactions
Primary Mechanism: Phosphate Binding
The primary therapeutic application of lanthanum dioxycarbonate is the management of hyperphosphatemia. This is achieved through a direct chemical interaction in the gastrointestinal tract.
4.1.1 Experimental Protocol: In Vitro Phosphate Binding Assay
-
Prepare Phosphate Solution: Prepare a standard phosphate solution (e.g., 10 mM potassium phosphate monobasic) in a buffer simulating gastric or intestinal pH (e.g., pH 3.0 and 6.0).[9]
-
Incubation: Add a known amount of lanthanum dioxycarbonate nanoparticles (e.g., 67 mg) to a defined volume of the phosphate solution (e.g., 25 mL).[9]
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 6 hours), collect aliquots of the suspension.
-
Separation: Centrifuge the aliquots to separate the nanoparticles from the supernatant.
-
Phosphate Quantification: Measure the concentration of unbound phosphate in the supernatant using a suitable method, such as the molybdenum blue spectrophotometric method.[10]
-
Calculation: Calculate the amount of phosphate bound to the nanoparticles at each time point.
Workflow for In Vitro Phosphate Binding Assay
Caption: Workflow for determining the in vitro phosphate binding capacity.
Potential Secondary Biological Interactions
While the primary mechanism of action is phosphate binding in the gut, a small fraction of lanthanum may be systemically absorbed. In such cases, lanthanum ions can interact with cellular signaling pathways, primarily due to their similarity to calcium ions (Ca²⁺).
4.2.1 Interaction with Calcium-Sensing Receptor (CaSR)
Lanthanum ions have been shown to be potent agonists of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in regulating systemic calcium homeostasis.[2][11] Activation of CaSR can trigger downstream signaling cascades.
4.2.2 Induction of NF-κB Signaling Pathway
Studies on lanthanum-induced neurotoxicity have indicated the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a key regulator of the inflammatory response.
Diagram of Potential Cellular Signaling Pathways
Caption: Potential cellular signaling pathways affected by lanthanum ions.
In Vivo Studies
Animal models are essential for evaluating the efficacy and safety of lanthanum dioxycarbonate nanoparticles.
Animal Model of Hyperphosphatemia
A common model involves inducing chronic kidney disease (CKD) in rats, which leads to hyperphosphatemia.
5.1.1 Experimental Protocol: Induction of CKD and Treatment
-
Animal Model: Use male Wistar rats and induce CKD through a 5/6 nephrectomy or by feeding a diet containing adenine.
-
Diet: After the induction of CKD, feed the rats a high-phosphate diet to induce hyperphosphatemia.
-
Treatment Groups: Divide the animals into groups: a control group receiving the high-phosphate diet, and treatment groups receiving the high-phosphate diet mixed with different doses of lanthanum dioxycarbonate nanoparticles.
-
Administration: Administer the treatment for a specified period (e.g., 4 weeks).[13]
-
Sample Collection: Collect blood samples weekly to monitor serum phosphate levels. At the end of the study, collect urine and feces to assess phosphorus balance.
-
Analysis: Analyze serum for phosphate, calcium, and other relevant biochemical markers. Analyze fecal and urinary samples for phosphorus content.
Workflow for In Vivo Study in a Rat Model of Hyperphosphatemia
Caption: Workflow for an in vivo study in a rat model of hyperphosphatemia.
Conclusion
The nanoparticle formulation of lanthanum dioxycarbonate presents a promising approach to enhance the management of hyperphosphatemia. The increased surface area and potential for reduced pill burden are significant advantages over conventional phosphate binders. This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological interactions of these nanoparticles, along with detailed experimental protocols and workflows to aid researchers in this field. Further research should focus on optimizing the nanoparticle formulation to maximize phosphate binding efficacy and long-term safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Lanthanum activates calcium-sensing receptor and enhances sensitivity to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchpublish.com [researchpublish.com]
- 6. Synthesis of lanthanum carbonate nanoparticles via sonochemical method for preparation of lanthanum hydroxide and lanthanum oxide nanoparticles [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. orientjchem.org [orientjchem.org]
- 9. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Intrinsic Role of Lanthanum in Phosphate Binding: A Technical Guide for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms and clinical applications of lanthanum as a phosphate (B84403) binder, with a primary focus on lanthanum carbonate. Designed for professionals in research and drug development, this document provides a comprehensive overview of lanthanum's chemical properties, its interaction with phosphate, and the experimental methodologies used to evaluate its efficacy.
Core Mechanism of Lanthanum-Based Phosphate Binders
Lanthanum-based phosphate binders are a critical therapeutic option for managing hyperphosphatemia, a condition characterized by elevated serum phosphate levels, commonly observed in patients with chronic kidney disease (CKD).[1] The primary mechanism of action is the high affinity of the trivalent lanthanum ion (La³⁺) for dietary phosphate.[2]
In the acidic environment of the stomach and upper gastrointestinal tract, lanthanum carbonate dissociates, releasing La³⁺ ions.[1][3] These ions then form highly insoluble and stable lanthanum phosphate (LaPO₄) complexes with dietary phosphate.[1][2] This binding process prevents the absorption of phosphate into the bloodstream.[4] The insoluble lanthanum phosphate complexes are subsequently excreted in the feces, effectively reducing the overall phosphate load in the body.[1][4]
It is important to note that lanthanum carbonate has minimal systemic absorption, with an oral bioavailability of approximately 0.001%.[3] This localized action within the gastrointestinal tract minimizes the risk of systemic toxicity.[1]
Quantitative Analysis of Phosphate Binding Efficacy
The efficacy of lanthanum carbonate as a phosphate binder has been quantified in numerous in vitro and in vivo studies. Key parameters include binding affinity (K₁), binding capacity, and the impact of pH on binding.
In Vitro Phosphate Binding Data
In vitro studies are crucial for elucidating the fundamental binding characteristics of phosphate binders. The following tables summarize key quantitative data, providing a comparative overview of lanthanum carbonate's performance against other commonly used binders.
Table 1: Langmuir Equilibrium Binding Affinity (K₁) of Lanthanum Carbonate vs. Sevelamer (B1230288) Hydrochloride [2][5]
| Compound | pH | K₁ (mM⁻¹) |
| Lanthanum Carbonate | 3 - 7 | 6.1 ± 1.0 |
| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 |
| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 |
K₁ represents the binding affinity. A higher K₁ value indicates a stronger binding affinity.
Table 2: In Vitro Phosphate Binding Capacity at Different pH Levels [6][7]
| Phosphate Binder | pH 3.0 (Bound Phosphate in mg) | pH 6.0 (Bound Phosphate in mg) |
| Lanthanum Carbonate | High | Moderate |
| Sevelamer Carbonate | Moderate | Low |
| Calcium Acetate/Magnesium Carbonate | Low | High |
| Calcium Carbonate | Moderate | Low |
| Sucroferric Oxyhydroxide | High | Moderate |
This table provides a qualitative summary based on studies showing that lanthanum carbonate binds more phosphate at a lower pH.
In Vivo Efficacy Data
Animal and human studies have demonstrated the in vivo efficacy of lanthanum carbonate in reducing phosphate absorption, as evidenced by decreased urinary phosphorus excretion.
Table 3: Reduction in 24-hour Urinary Phosphorus Excretion in Healthy Volunteers (3000 mg/day Lanthanum Carbonate) [8]
| Study | Mean Reduction (mg/day) |
| Study 1 | 236 |
| Study 2 | 354 |
| Study 3 | 468 |
| Study 4 | 332 |
| Study 5 | 388 |
Table 4: Comparative In Vivo Efficacy in 5/6th Nephrectomized Rats [9]
| Treatment | Effect on Urinary Phosphate Excretion |
| Lanthanum Carbonate | Significant and rapid reduction |
| Aluminum Hydroxide (B78521) | Significant and rapid reduction |
| Calcium Carbonate | Moderate reduction |
| Sevelamer Hydrochloride | Less effective than calcium carbonate |
Detailed Experimental Protocols
Standardized experimental protocols are essential for the consistent and reliable evaluation of phosphate binders.
In Vitro Equilibrium Phosphate Binding Study
This protocol determines the binding affinity (K₁) and binding capacity of a phosphate binder.
Objective: To evaluate the phosphate binding characteristics of a test compound at equilibrium.
Materials:
-
Test lanthanum compound (e.g., lanthanum carbonate powder)
-
Phosphate standard solution (e.g., potassium phosphate monobasic)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Simulated gastric and intestinal fluids (or buffers at various pH values)
-
Centrifuge
-
Validated analytical method for phosphate quantification (e.g., ion chromatography or a colorimetric method)
Procedure:
-
Preparation of Binder Suspension: Suspend a known amount of the lanthanum compound in a defined volume of the test solution (e.g., simulated gastric fluid at pH 3).
-
Addition of Phosphate: Add varying concentrations of the phosphate standard solution to the binder suspension.
-
pH Adjustment: Adjust and maintain the pH of the solutions to the desired levels (e.g., 3, 5, and 7) using HCl or NaOH.
-
Equilibration: Incubate the mixtures at a constant temperature (e.g., 37°C) with continuous agitation for a sufficient period to reach equilibrium (typically several hours).
-
Separation: Centrifuge the samples to pellet the binder-phosphate complex.
-
Quantification of Unbound Phosphate: Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method.
-
Data Analysis: Calculate the amount of bound phosphate by subtracting the unbound phosphate from the initial total phosphate. Use the Langmuir or Freundlich isotherm models to determine the binding affinity (K₁) and maximum binding capacity.[10][11]
In Vivo Evaluation in Animal Models of Hyperphosphatemia
Animal models are crucial for assessing the in vivo efficacy and safety of phosphate binders. The 5/6 nephrectomy rat model is a commonly used model for chronic kidney disease.[12]
Objective: To evaluate the effect of a lanthanum compound on serum phosphate and urinary phosphate excretion in a hyperphosphatemic animal model.
Model: 5/6 nephrectomized rats.[13]
Procedure:
-
Induction of Hyperphosphatemia: Surgically induce chronic kidney disease in rats through a two-step 5/6 nephrectomy.
-
Diet: Feed the animals a diet with a controlled, and often high, phosphate content.
-
Treatment Administration: Administer the test lanthanum compound or a comparator (e.g., sevelamer, calcium carbonate) or vehicle control to the animals, typically mixed with their food or administered by oral gavage.
-
Sample Collection: Collect blood and urine samples at baseline and at various time points throughout the study.
-
Biochemical Analysis: Analyze serum and urine for phosphate, calcium, creatinine, and other relevant biomarkers. Fecal samples can also be collected to measure phosphate excretion.
-
Data Analysis: Compare the changes in serum phosphate and urinary phosphate excretion between the treatment and control groups to determine the efficacy of the binder.
Signaling Pathways and Broader Physiological Impact
The management of hyperphosphatemia with lanthanum carbonate has implications for several key signaling pathways involved in mineral metabolism.
The FGF23-Klotho Axis
Fibroblast growth factor 23 (FGF23) is a hormone primarily produced by osteocytes that plays a central role in phosphate and vitamin D metabolism. In CKD, as the glomerular filtration rate (GFR) declines, serum phosphate levels tend to rise, leading to a compensatory increase in FGF23 secretion.[14] High levels of FGF23 are associated with adverse cardiovascular outcomes and mortality in CKD patients.[15]
Lanthanum carbonate has been shown to reduce serum FGF23 levels in CKD patients.[16][17] By binding dietary phosphate and reducing the phosphate load, lanthanum carbonate can attenuate the stimulus for FGF23 production. This effect is considered a beneficial secondary outcome of effective phosphate binding.
Conclusion
Lanthanum carbonate is a potent and effective phosphate binder with a well-characterized mechanism of action. Its high binding affinity for phosphate across a wide gastrointestinal pH range contributes to its clinical efficacy. In vitro and in vivo studies have consistently demonstrated its ability to reduce phosphate absorption and lower serum phosphate levels. Furthermore, its favorable impact on the FGF23-Klotho axis suggests broader physiological benefits in the management of mineral and bone disorders in chronic kidney disease. This technical guide provides a foundational understanding for researchers and drug development professionals working to advance the treatment of hyperphosphatemia.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Method for determining dissolution curve of lanthanum carbonate chewable tablets - Eureka | Patsnap [eureka.patsnap.com]
- 3. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]
- 4. benchchem.com [benchchem.com]
- 5. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciresliterature.org [sciresliterature.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. ysi.com [ysi.com]
- 9. CN110108832A - A kind of measuring method of lanthanum carbonate chewable tablets dissolution curve - Google Patents [patents.google.com]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. mdpi.com [mdpi.com]
- 12. [Studies of the Various Chronic Kidney Failure Rat Models and Hemodialysis Mini-pig Model for the Evaluation of Anti-hyperphosphatemia Drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical studies of VS‐505: a non‐absorbable highly effective phosphate binder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperphosphatemia and phosphate binders: effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Klotho/FGF23 Axis in Chronic Kidney Disease and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of phosphate binders, calcium and lanthanum carbonate on FGF23 levels in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lanthanum carbonate reduces FGF23 in chronic kidney disease Stage 3 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Phosphate Binding Assays of RenaZorb
For Researchers, Scientists, and Drug Development Professionals
Introduction
RenaZorb (lanthanum dioxycarbonate) is a next-generation, nanoparticle-based phosphate (B84403) binder developed for the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2][3] Its mechanism of action involves the dissociation of lanthanum ions in the gastrointestinal tract, which then bind to dietary phosphate to form insoluble lanthanum phosphate complexes that are excreted in the feces.[4] In vitro phosphate binding assays are crucial for characterizing the binding efficacy of this compound and for bioequivalence studies.[5][6] These application notes provide detailed protocols for conducting equilibrium and kinetic phosphate binding assays for this compound.
Principle of In Vitro Phosphate Binding
The fundamental principle of in vitro phosphate binding assays is to incubate a known amount of the phosphate binder (this compound) with a phosphate solution of a known concentration. After a specified incubation period, the solid drug-phosphate complex is separated from the solution, typically by filtration or centrifugation. The concentration of the remaining unbound phosphate in the supernatant is then quantified using a validated analytical method.[7][8] The amount of phosphate bound to the drug is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration.
I. Equilibrium Phosphate Binding Assay
This assay determines the phosphate binding affinity (K₁) and maximum binding capacity (K₂) of this compound at equilibrium. The data is often analyzed using the Langmuir model.[5][9]
Experimental Protocol
1. Materials and Reagents:
-
This compound (lanthanum dioxycarbonate)
-
Reference listed drug (e.g., Fosrenol® - lanthanum carbonate)[2][10]
-
Potassium phosphate monobasic (KH₂PO₄)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Phosphate buffers of various pH values (e.g., pH 1.2, 3.0, 5.0, and 7.0) to simulate gastrointestinal conditions[6][11]
-
Conical flasks or appropriate incubation vessels
-
Orbital shaker incubator set at 37°C
-
Syringe filters (0.45 µm)
-
Analytical method for phosphate quantification (e.g., Ion Chromatography, HPLC-RI, or UV-Vis spectrophotometry with a validated method)[7][8][12]
2. Preparation of Phosphate Solutions:
-
Prepare a stock solution of 1 M potassium phosphate (KH₂PO₄).
-
From the stock solution, prepare a series of at least eight phosphate working solutions with concentrations ranging to adequately define the binding curve and capture maximum binding. A suggested range is 1 mM to 40 mM.[6][13]
-
Adjust the pH of each working solution to the desired value (e.g., 1.2, 3.0, 5.0, or 7.0) using HCl or NaOH.[6][11]
3. Binding Assay Procedure:
-
Accurately weigh a fixed amount of this compound (e.g., 100 mg) and place it into each conical flask.
-
Add a defined volume (e.g., 50 mL) of each phosphate working solution to the respective flasks.
-
Incubate the flasks in an orbital shaker at 37°C for a predetermined time sufficient to reach equilibrium (e.g., 6 hours, to be confirmed by kinetic studies).[11]
-
After incubation, withdraw a sample from each flask and immediately filter it through a 0.45 µm syringe filter to separate the this compound-phosphate complex.
-
Dilute the filtrate as necessary and analyze the concentration of unbound phosphate using a validated analytical method.
-
Run a control for each phosphate concentration without the binder to determine the initial phosphate concentration.
4. Data Analysis:
-
Calculate the amount of phosphate bound per gram of this compound using the following formula:
-
Phosphate Bound (mmol/g) = [(Initial Phosphate Conc. - Unbound Phosphate Conc.) x Volume of Solution] / Weight of this compound
-
-
Plot the amount of phosphate bound per gram of this compound against the concentration of unbound phosphate.
-
Fit the data to the Langmuir equation to determine the binding affinity (K₁) and binding capacity (K₂).[5]
Data Presentation: Equilibrium Binding
Table 1: Equilibrium Phosphate Binding of this compound at pH 5.0
| Initial Phosphate Concentration (mM) | Unbound Phosphate Concentration (mM) | Phosphate Bound (mmol/g this compound) |
| 2.5 | 0.5 | 1.00 |
| 5.0 | 1.2 | 1.90 |
| 10.0 | 3.0 | 3.50 |
| 15.0 | 5.5 | 4.75 |
| 20.0 | 8.5 | 5.75 |
| 25.0 | 12.0 | 6.50 |
| 30.0 | 16.0 | 7.00 |
| 40.0 | 25.5 | 7.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Kinetic Phosphate Binding Assay
This assay evaluates the rate at which this compound binds to phosphate and determines the time required to reach binding equilibrium.[5][6]
Experimental Protocol
1. Materials and Reagents:
-
Same as for the equilibrium binding assay.
2. Preparation of Phosphate Solutions:
-
Prepare two phosphate working solutions: one with a low concentration and one with a high concentration (e.g., 5 mM and 30 mM), based on the equilibrium study.[5][6]
-
Adjust the pH of the solutions to a physiologically relevant value (e.g., pH 5.0).
3. Binding Assay Procedure:
-
Accurately weigh a fixed amount of this compound (e.g., 100 mg) into a series of conical flasks for each time point.
-
Add a defined volume (e.g., 50 mL) of the chosen phosphate working solution to each flask.
-
Place the flasks in an orbital shaker at 37°C.
-
Withdraw samples at various time points (e.g., 5, 15, 30, 60, 120, 240, 360, and 480 minutes).[11]
-
At each time point, immediately filter the collected sample through a 0.45 µm syringe filter.
-
Analyze the concentration of unbound phosphate in the filtrate.
4. Data Analysis:
-
Calculate the amount of phosphate bound per gram of this compound at each time point.
-
Plot the amount of phosphate bound per gram of this compound against time to visualize the binding kinetics and determine the time to reach equilibrium.
Data Presentation: Kinetic Binding
Table 2: Kinetic Phosphate Binding of this compound at pH 5.0 with 15 mM Initial Phosphate
| Time (minutes) | Unbound Phosphate Concentration (mM) | Phosphate Bound (mmol/g this compound) |
| 5 | 11.5 | 1.75 |
| 15 | 9.0 | 3.00 |
| 30 | 7.2 | 3.90 |
| 60 | 6.0 | 4.50 |
| 120 | 5.6 | 4.70 |
| 240 | 5.5 | 4.75 |
| 360 | 5.5 | 4.75 |
| 480 | 5.5 | 4.75 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Workflow for In Vitro Phosphate Binding Assay.
Caption: Mechanism of Action of this compound.
References
- 1. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 2. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 3. b2idigital.com [b2idigital.com]
- 4. benchchem.com [benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. fda.gov [fda.gov]
- 7. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unicycive Therapeutics Receives Confirmatory Guidance on this compound Regulatory Pathway [prnewswire.com]
- 11. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro Equilibrium Phosphate Binding Study of Sevelamer Carbonate by UV-Vis Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. banglajol.info [banglajol.info]
Application Notes and Protocols for RenaZorb Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RenaZorb™ (lanthanum dioxycarbonate) is a next-generation, nanoparticle-based phosphate (B84403) binder under development for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2][3] Establishing bioequivalence to a reference listed drug, such as Fosrenol® (lanthanum carbonate), is a critical step in the regulatory approval process. Due to the local action of this compound within the gastrointestinal (GI) tract and its minimal systemic absorption, traditional pharmacokinetic (PK) studies are not suitable for determining bioequivalence.[4][5] Consequently, a pharmacodynamic (PD) endpoint is the most appropriate measure for in vivo bioequivalence studies.[1][3][6] The U.S. Food and Drug Administration (FDA) has provided guidance that a single bioequivalence study in healthy volunteers, demonstrating comparable changes in urinary phosphate excretion, can be sufficient for a New Drug Application (NDA) filing via the 505(b)(2) pathway.[1][7][8]
Alternatively, a comprehensive set of in vitro studies can be employed to demonstrate bioequivalence, focusing on dissolution and phosphate binding kinetics.[9][10][11] This document provides detailed protocols for both in vivo and in vitro bioequivalence study designs for this compound.
In Vivo Bioequivalence Study Protocol
Study Design and Rationale
The recommended in vivo study is a randomized, open-label, two-way crossover study in healthy volunteers.[1][3] This design allows for within-subject comparison of the test (this compound) and reference (Fosrenol) products, minimizing variability and reducing the required sample size. Healthy volunteers are used to assess the phosphate binding capacity without the confounding factors present in CKD patients.
Logical Flow of the In Vivo Bioequivalence Study
Caption: Workflow for the in vivo this compound bioequivalence study.
Study Population
A sufficient number of healthy adult male and/or female volunteers should be enrolled. For instance, a study might enroll 40 subjects per treatment arm to ensure at least 64 evaluable subjects, accounting for potential dropouts.[3]
| Inclusion Criteria | Exclusion Criteria |
| Healthy adults, 18-55 years of age | History or evidence of clinically significant renal, hepatic, gastrointestinal, or cardiovascular disease |
| Body Mass Index (BMI) between 18.5 and 30.0 kg/m ² | Use of any prescription or over-the-counter medications that could interfere with phosphate metabolism |
| Normal renal function as confirmed by standard laboratory tests | Known allergy or hypersensitivity to lanthanum-containing products |
| Willingness to adhere to a standardized diet | Pregnant or breastfeeding women |
Experimental Protocol
-
Screening and Baseline: Eligible subjects undergo a screening period, including physical examination and laboratory tests. A baseline period is established where subjects adhere to a controlled, phosphate-rich diet, and 24-hour urine samples are collected to determine baseline phosphate excretion.
-
Randomization and Treatment Periods: Subjects are randomized to one of two treatment sequences: (1) this compound followed by Fosrenol, or (2) Fosrenol followed by this compound. Each treatment period is preceded by the administration of the assigned drug at a specified dose with meals for a set duration.
-
Washout Period: A washout period of adequate duration separates the two treatment periods to ensure the complete elimination of the effects of the first treatment before the second begins.
-
Urine Collection: During each treatment period, 24-hour urine samples are collected for the analysis of total phosphate content.
-
Dietary Control: Throughout the study, subjects must adhere to a strictly controlled diet with a consistent and adequate amount of phosphorus to ensure that changes in urinary phosphate excretion are attributable to the phosphate binder.
Endpoints and Statistical Analysis
| Endpoint | Description | Acceptance Criteria for Bioequivalence |
| Primary | The Least Square (LS) mean change in urinary phosphate excretion from baseline to the evaluation period.[1][3] | The 90% Confidence Interval (CI) for the ratio of the LS means of the test (this compound) to reference (Fosrenol) product should be within the range of 80.00% to 125.00%. |
| Secondary | Safety and tolerability assessments, including monitoring of adverse events and clinical laboratory tests. | Descriptive statistics will be used to summarize safety data. |
In Vitro Bioequivalence Study Protocol
As an alternative to in vivo studies, the FDA provides guidance for demonstrating bioequivalence of lanthanum carbonate products through a series of in vitro tests.[9] This approach is particularly useful for locally acting drugs.[4][5][12][10]
Signaling Pathway of Phosphate Binding
Caption: Mechanism of action for this compound in the GI tract.
Comparative Dissolution Studies
Objective: To compare the dissolution profiles of this compound and the reference product under various pH conditions simulating the GI tract.
Protocol:
-
Apparatus: USP Apparatus 2 (paddle).
-
Rotation Speed: 75 rpm.
-
Media: 900 mL of 0.1 N HCl (pH 1.2), pH 3.0 buffer, and pH 5.0 buffer.[9]
-
Temperature: 37 °C.
-
Sampling Times: At least 8 time points up to 24 hours, or until at least 85% of the drug has dissolved.
-
Analysis: The amount of dissolved lanthanum is quantified using a validated analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Comparison: The dissolution profiles are compared using the similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.
Phosphate Equilibrium Binding Studies
Objective: To compare the maximum phosphate binding capacity of this compound and the reference product at equilibrium.
Protocol:
-
Pre-treatment: Incubate the drug product in 0.1 N HCl (pH 1.2) until completely dissolved.[9]
-
pH Adjustment: Adjust the pH of the solution to target levels (e.g., pH 3.0 and 5.0).
-
Phosphate Addition: Add varying concentrations of a standard phosphate solution to the drug solution. A minimum of eight phosphate concentrations should be used to define the binding curve.[13]
-
Incubation: Incubate the solutions at 37 °C with constant gentle shaking until equilibrium is reached (e.g., for at least one hour after pH adjustment and phosphate addition).[6][9]
-
Analysis: Measure the concentration of unbound (free) phosphate in the supernatant after centrifugation.
-
Data Analysis: Construct a phosphate binding isotherm by plotting the amount of bound phosphate against the concentration of free phosphate. The Langmuir binding constants (k1 and k2) are then determined.[11]
Phosphate Kinetic Binding Studies
Objective: To compare the rate of phosphate binding between this compound and the reference product.
Protocol:
-
Phosphate Concentrations: Use low, medium, and high phosphate concentrations, typically derived from the equilibrium binding study.[9][13]
-
Incubation: Incubate the drug product with the phosphate solutions at pH 3.0 and 5.0 at 37 °C with constant shaking.
-
Sampling: Collect samples at multiple time points (at least 8) up to 24 hours to adequately characterize the binding kinetics.[6][9]
-
Analysis: Measure the concentration of unbound phosphate at each time point.
-
Data Comparison: Compare the kinetic profiles of phosphate binding for the test and reference products, again using the f2 similarity factor.
| In Vitro Test | Key Parameters | Acceptance Criteria |
| Dissolution | Dissolution profiles at pH 1.2, 3.0, and 5.0 | f2 similarity factor ≥ 50 |
| Equilibrium Binding | Langmuir binding constants (k1 and k2) | 90% CI for the T/R ratio of k1 should be within appropriate limits. k2 should also be comparable. |
| Kinetic Binding | Phosphate binding rate profiles | f2 similarity factor ≥ 50 |
Conclusion
The bioequivalence of this compound to its reference listed drug can be established through a well-designed in vivo study in healthy volunteers with a pharmacodynamic endpoint or through a series of comprehensive in vitro studies. The choice of methodology should be discussed and agreed upon with the relevant regulatory authorities. The protocols outlined in these application notes provide a robust framework for conducting these critical studies, ensuring the generation of high-quality data to support regulatory submissions.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia | Nasdaq [nasdaq.com]
- 3. Unicycive Completes Enrollment of Pivotal Bioequivalence Study for this compound™ (lanthanum dioxycarbonate), an Investigational Treatment for Hyperphosphatemia in Chronic Kidney Disease (CKD) Patients on Dialysis :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro bioequivalence approach for a locally acting gastrointestinal drug: lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 8. Unicycive Therapeutics Receives Confirmatory Guidance on this compound Regulatory Pathway [prnewswire.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
Application Notes and Protocols for Preclinical Evaluation of RenaZorb in Animal Models of Hyperphosphatemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphatemia, an abnormally high level of phosphate (B84403) in the blood, is a common and serious complication of Chronic Kidney Disease (CKD). It is a major contributor to mineral and bone disorders (CKD-MBD) and is associated with increased cardiovascular morbidity and mortality. The primary treatment strategy for hyperphosphatemia involves the use of phosphate binders, which inhibit the absorption of dietary phosphate in the gastrointestinal tract.
RenaZorb (lanthanum dioxycarbonate) is a next-generation, non-aluminum, non-calcium, lanthanum-based phosphate binder developed using proprietary nanoparticle technology.[1][2] Its mechanism of action is similar to that of other lanthanum-based binders, where it binds to dietary phosphate to form insoluble lanthanum phosphate complexes that are excreted in the feces.[3][4] Preclinical and clinical data suggest that this compound has a high phosphate binding capacity, potentially allowing for a lower pill burden compared to existing therapies.[4][5]
These application notes provide a detailed protocol for the preclinical evaluation of this compound's efficacy in established animal models of hyperphosphatemia. The protocols outlined below are designed to be a comprehensive guide for researchers investigating novel phosphate-binding agents.
Animal Models of Hyperphosphatemia
The selection of an appropriate animal model is critical for the preclinical evaluation of phosphate binders. The two most widely utilized and well-characterized rodent models for inducing CKD and subsequent hyperphosphatemia are the adenine-induced nephropathy model and the 5/6 nephrectomy model.
1. Adenine-Induced Chronic Kidney Disease Model
This model is a non-surgical, diet-based method for inducing CKD that is recognized for its simplicity and reproducibility.[6] Oral administration of adenine (B156593) leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing tubulointerstitial inflammation, fibrosis, and a progressive decline in renal function.[7][8][9][10]
2. 5/6 Nephrectomy (Subtotal Nephrectomy) Model
This surgical model is considered a gold standard for mimicking the progressive nature of human CKD. It involves the surgical removal of approximately five-sixths of the total renal mass, leading to compensatory hyperfiltration in the remaining nephrons, followed by glomerulosclerosis, interstitial fibrosis, and uremia.[11]
Experimental Protocols
I. Induction of Hyperphosphatemia in Rats (Adenine Model)
Objective: To induce a state of chronic kidney disease and hyperphosphatemia in rats through dietary adenine administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard rodent chow
-
Adenine powder (Sigma-Aldrich or equivalent)
-
Metabolic cages for urine collection
-
Equipment for blood collection (e.g., for retro-orbital sinus)
-
Analytical instruments for measuring serum and urine parameters
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment. Provide free access to standard chow and water.
-
Diet Preparation: Prepare a diet containing 0.75% (w/w) adenine by thoroughly mixing adenine powder with powdered standard chow. For a more chronic and slowly progressing model, a lower concentration of 0.25% adenine can be used over a longer duration.[10][12]
-
Induction Phase:
-
Divide the animals into a control group (receiving standard chow) and an adenine-fed group.
-
Provide the respective diets and water ad libitum for 2 to 4 weeks.
-
Monitor animal health, body weight, and food intake 2-3 times per week. A decrease in body weight and food intake is expected in the adenine-fed group.[7][12]
-
-
Confirmation of CKD and Hyperphosphatemia:
-
At the end of the induction period, place the rats in metabolic cages for 24-hour urine collection.
-
Collect blood samples via a suitable method (e.g., retro-orbital sinus under anesthesia).[13][14][15]
-
Analyze serum and urine for key biomarkers to confirm the disease state. Expected changes in the adenine-fed group include significantly elevated serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and phosphate, as well as elevated parathyroid hormone (PTH).[12][16]
-
II. Efficacy Testing of this compound
Objective: To evaluate the phosphate-binding efficacy of this compound in the established animal model of hyperphosphatemia.
Experimental Design:
-
Groups:
-
Sham Control: Healthy animals receiving a standard diet and vehicle.
-
CKD Control: Adenine-induced CKD animals receiving the adenine diet and vehicle.
-
This compound Low Dose: CKD animals receiving the adenine diet and a low dose of this compound.
-
This compound Mid Dose: CKD animals receiving the adenine diet and a mid-range dose of this compound.
-
This compound High Dose: CKD animals receiving the adenine diet and a high dose of this compound.
-
Positive Control (Optional): CKD animals receiving the adenine diet and an established phosphate binder (e.g., lanthanum carbonate).
-
-
Dosing: Based on preclinical studies of similar nano-lanthanum compounds, suggested oral gavage doses for this compound could be in the range of 50, 100, and 200 mg/kg/day.[16] A dose of 300 mg/kg/day for a positive control like lanthanum carbonate can be used.[16] this compound should be administered with food to maximize its phosphate-binding effect.
-
Duration: The treatment period is typically 4-8 weeks.
Procedure:
-
Treatment Administration: Administer the assigned treatments (vehicle, this compound, or positive control) to the respective groups daily.
-
Monitoring: Continue to monitor animal health, body weight, and food intake regularly.
-
Sample Collection:
-
Collect blood and 24-hour urine samples at baseline (before treatment initiation) and at regular intervals (e.g., every 2-4 weeks) throughout the study, as well as at the terminal point.
-
At the end of the study, euthanize the animals and collect terminal blood samples and tissues (kidneys, aorta, femur) for further analysis.
-
-
Endpoint Analysis:
-
Primary Endpoints:
-
Serum phosphate concentration
-
24-hour urinary phosphate excretion
-
-
Secondary Endpoints:
-
Serum creatinine and BUN (to monitor renal function)
-
Serum intact PTH (iPTH)
-
Serum calcium
-
Fecal phosphate excretion (optional, for direct measurement of binding)
-
-
Histopathological Analysis (Optional):
-
III. Biochemical Analysis Protocols
-
Serum and Urine Phosphate and Creatinine: Use commercially available colorimetric assay kits according to the manufacturer's instructions.[19][20][21][22]
-
Serum Intact PTH: Utilize a rat-specific intact PTH ELISA kit as per the manufacturer's protocol.[2][23][24][25][26]
Data Presentation
Table 1: Effect of this compound on Key Serum and Urine Parameters in Adenine-Induced CKD Rats (Hypothetical Data Based on Similar Compounds)
| Parameter | Sham Control | CKD Control | This compound (100 mg/kg/day) | This compound (200 mg/kg/day) | Lanthanum Carbonate (300 mg/kg/day) |
| Serum Phosphate (mg/dL) | 6.5 ± 0.5 | 11.2 ± 1.2 | 8.5 ± 0.9 | 7.2 ± 0.7 | 7.5 ± 0.8 |
| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 2.1 ± 0.3 | 1.9 ± 0.4 | 1.8 ± 0.3 | 1.8 ± 0.4 |
| Serum BUN (mg/dL) | 22 ± 3 | 115 ± 15 | 105 ± 12 | 98 ± 11 | 102 ± 13 |
| Serum iPTH (pg/mL) | 150 ± 25 | 850 ± 90 | 550 ± 75 | 400 ± 60 | 420 ± 65 |
| 24h Urine Phosphate (mg) | 15 ± 2 | 8 ± 1.5 | 4 ± 0.8 | 3 ± 0.6 | 3.5 ± 0.7* |
Data are presented as mean ± SD. *p < 0.05 compared to CKD Control. This data is illustrative and based on expected outcomes from studies with similar lanthanum-based phosphate binders.[1][12][16]
Visualizations
Signaling Pathway
Caption: FGF23-Klotho signaling pathway in phosphate homeostasis.
Experimental Workflow
Caption: Experimental workflow for testing this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. Lanthanum Carbonate for Hyperphosphatemia in Patients on Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 5. Unicycive Announces Acceptance of Four Abstracts for Presentation at the World Congress of Nephrology 2023 :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenine-induced Rat CKD Model_GemPharmatech [en.gempharmatech.com]
- 9. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. academic.oup.com [academic.oup.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. animalcare.jhu.edu [animalcare.jhu.edu]
- 16. The Pharmacological Effect and Mechanism of Lanthanum Hydroxide on Vascular Calcification Caused by Chronic Renal Failure Hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adequate phosphate binding with lanthanum carbonate attenuates arterial calcification in chronic renal failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lanthanum carbonate stimulates bone formation in a rat model of renal insufficiency with low bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Intestinal and Renal Adaptations to Changes of Dietary Phosphate Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rat Creatinine Assay Kits (Enzymatic) | Crystal Chem [crystalchem.com]
- 22. Determination of serum creatinine [bio-protocol.org]
- 23. sceti.co.jp [sceti.co.jp]
- 24. fn-test.com [fn-test.com]
- 25. file.elabscience.com [file.elabscience.com]
- 26. biomatik.com [biomatik.com]
Application Notes and Protocols for the Quantification of Lanthanum Dioxycarbonate
Introduction
Lanthanum dioxycarbonate (La₂O₂CO₃) is a key intermediate in the thermal decomposition of lanthanum carbonate and is of significant interest in materials science and pharmaceutical analysis. Accurate quantification of lanthanum dioxycarbonate is crucial for quality control and research purposes. This document provides detailed application notes and protocols for various analytical methods suitable for the direct or indirect quantification of lanthanum and its compounds, which can be applied to the analysis of lanthanum dioxycarbonate. The methods covered include Thermogravimetric Analysis (TGA), Ion Chromatography (IC), and Potentiometric Titration.
Thermogravimetric Analysis (TGA) for the Determination of Lanthanum Dioxycarbonate Formation and Carbonate Content
Thermogravimetric Analysis is a powerful technique to study the thermal decomposition of materials and can be used to quantify the formation of lanthanum dioxycarbonate from lanthanum carbonate hydrates. By monitoring the weight loss of a sample as a function of temperature, one can determine the stoichiometry of the decomposition reactions.
Application Note
This method is particularly useful for characterizing the thermal stability of lanthanum carbonate and identifying the temperature range for the formation of lanthanum dioxycarbonate. The analysis relies on the principle that lanthanum carbonate octahydrate loses its water molecules first, followed by the loss of carbon dioxide to form lanthanum dioxycarbonate, and finally lanthanum oxide at higher temperatures.[1] The weight loss at each step is directly proportional to the amount of the evolved species.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Amount | Approximately 30 mg | [1] |
| Temperature for La₂O₂CO₃ Formation | ~575°C | [1] |
| Linearity Range (Carbonate Content) | 80% - 120% of working amount | [1] |
| Correlation Coefficient (R) | 1.00 | [1] |
Experimental Protocol
-
Instrument: A calibrated thermogravimetric analyzer is required.
-
Sample Preparation: Accurately weigh approximately 30 mg of the lanthanum carbonate sample into a suitable TGA pan (e.g., alumina).[1]
-
TGA Method:
-
Data Analysis:
-
Record the weight loss as a function of temperature.
-
The initial weight loss corresponds to the loss of water molecules.
-
The subsequent weight loss at around 575°C is due to the decarboxylation of anhydrous lanthanum carbonate to form lanthanum dioxycarbonate (La₂CO₃ → La₂O₂CO₃ + CO₂).[1]
-
Calculate the percentage weight loss at each step and relate it to the stoichiometry of the decomposition to quantify the carbonate content and confirm the formation of lanthanum dioxycarbonate.
-
Experimental Workflow
Caption: Workflow for TGA analysis of lanthanum carbonate.
Ion Chromatography (IC) for the Quantification of Lanthanum
Ion chromatography is a sensitive and accurate method for the determination of lanthanum ions in solution. This method is suitable for quantifying lanthanum in pharmaceutical formulations of lanthanum carbonate after appropriate sample preparation.
Application Note
This IC method provides a robust and reproducible means to quantify lanthanum content.[2] The separation is achieved on a weak cation exchange column, and detection is performed using a non-suppressed conductivity detector.[2] The method is linear over a specific concentration range and has low limits of detection and quantification.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1.0 mg/L to 20.0 mg/L | [2] |
| Correlation Coefficient (R²) | 0.99996 | [2] |
| Limit of Detection (LOD) | 0.4 mg/L | [2] |
| Limit of Quantification (LOQ) | 1.0 mg/L | [2] |
| Precision (%RSD for peak area) | 0.51% | [2] |
Experimental Protocol
-
Instrumentation:
-
Reagents and Solutions:
-
Mobile Phase: 6 mM Methanesulfonic acid and 10% Acetonitrile.[2]
-
Standard Solutions: Prepare a 1000 mg/L stock solution from certified Lanthanum Carbonate salt. From this, prepare calibration standards ranging from 1.0 mg/L to 20.0 mg/L.[2]
-
Sample Preparation: Crush lanthanum carbonate tablets into a fine powder. Accurately weigh a portion of the powder, dissolve it in a suitable acidic solution (e.g., dilute nitric acid), and dilute to a known volume with deionized water to bring the lanthanum concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the lanthanum standards against their concentration.
-
Inject the prepared sample solution and determine the peak area for lanthanum.
-
Calculate the concentration of lanthanum in the sample using the calibration curve.
-
Experimental Workflow
Caption: Workflow for Ion Chromatography analysis of Lanthanum.
Potentiometric Titration for the Quantification of Lanthanum in Lanthanum Dioxycarbonate
Potentiometric titration is a classic and reliable method for the determination of metal ions. This protocol describes the quantification of lanthanum in a lanthanum dioxycarbonate drug substance by titration with ethylenediaminetetraacetic acid (EDTA).
Application Note
This method is highly specific and accurate for the determination of lanthanum content.[3] The titration involves the complexation of lanthanum ions with EDTA, and the endpoint is detected potentiometrically, providing a sharp and reproducible signal. The method has been validated for specificity, precision, accuracy, and linearity.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Precision (%RSD) | 0.6% | |
| Accuracy (Average Recovery) | 96.9% | [3] |
| Linearity (Correlation Coefficient) | > 0.99 | [4][3] |
Experimental Protocol
-
Instrumentation:
-
Potentiometric titrator with a suitable electrode (e.g., a combined pH electrode or a specific ion electrode sensitive to lanthanum).
-
Magnetic stirrer.
-
-
Reagents and Solutions:
-
Titrant: Standardized solution of EDTA (e.g., 0.05 M).
-
Buffer Solution: A suitable buffer to maintain the pH at which the La-EDTA complex is stable (e.g., hexamine buffer).
-
Sample Preparation: Accurately weigh a quantity of the lanthanum dioxycarbonate sample, dissolve it in a minimal amount of dilute acid (e.g., nitric acid), and dilute with deionized water.
-
-
Titration Procedure:
-
Pipette a known volume of the prepared sample solution into a beaker.
-
Add the buffer solution to adjust the pH.
-
Immerse the electrode and the burette tip into the solution.
-
Start the stirrer.
-
Titrate the sample solution with the standardized EDTA solution, recording the potential (mV) as a function of the titrant volume.
-
-
Data Analysis:
-
Plot the potential versus the volume of EDTA added.
-
Determine the endpoint of the titration from the point of maximum inflection on the titration curve (or by using the first or second derivative of the curve).
-
Calculate the amount of lanthanum in the sample based on the stoichiometry of the La-EDTA reaction (1:1 molar ratio).
-
Logical Relationship Diagram
References
Application Notes and Protocols: Utilizing Urinary Phosphate Excretion as a Biomarker for RenaZorb® Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RenaZorb® (lanthanum dioxycarbonate) is a next-generation, nanoparticle-based phosphate (B84403) binder developed to control hyperphosphatemia in patients with chronic kidney disease (CKD). Its mechanism of action relies on the binding of dietary phosphate in the gastrointestinal tract, thereby preventing its absorption into the bloodstream. A direct and reliable method to assess the in vivo efficacy of phosphate binders like this compound is the measurement of urinary phosphate excretion. A reduction in urinary phosphate levels serves as a robust biomarker, indicating the extent of phosphate binding within the gut.
These application notes provide detailed protocols for utilizing urinary phosphate excretion to evaluate the efficacy of this compound in a research or clinical trial setting.
Data Presentation
The following tables summarize the quantitative data from the pivotal bioequivalence study comparing this compound to Fosrenol® (lanthanum carbonate) in healthy volunteers. The primary endpoint of the study was the Least Square (LS) mean change in urinary phosphate excretion from baseline.[1][2]
Table 1: Baseline and Post-Treatment Urinary Phosphate Excretion
| Treatment Group | Baseline LS Mean (SE) (mg/day) | Evaluation Period LS Mean (SE) (mg/day) |
| This compound® | 859.8 (30.8) | 546.7 (19.3) |
| Fosrenol® | 878.1 (30.8) | 546.8 (19.3) |
Data sourced from Unicycive Therapeutics, Inc. 8-K Filing, December 28, 2022.[3]
Table 2: Change from Baseline in Urinary Phosphate Excretion and Bioequivalence Analysis
| Treatment Group | LS Mean Change from Baseline (SE) (mg/day) | 90% CI for LS Mean Treatment Difference | Bioequivalence Acceptance Range |
| This compound® | -320.4 (17.7) | \multirow{2}{}{-45.9, +53.2} | \multirow{2}{}{-64.8, +64.8} |
| Fosrenol® | -324.0 (17.7) |
Data sourced from Unicycive Therapeutics, Inc. 8-K Filing, December 28, 2022.[3] The results demonstrate that the 90% confidence interval for the difference in the least-squares mean change from baseline between this compound and Fosrenol is entirely within the pre-specified bioequivalence range.[1][3]
Experimental Protocols
Protocol 1: 24-Hour Urine Collection for Phosphorous Excretion Measurement
Objective: To accurately collect a 24-hour urine sample from study participants to determine the total daily excretion of phosphate.
Materials:
-
24-hour urine collection container (typically a large, clean, plastic jug with a secure lid)
-
Urine collection "hat" or a clean, dry container for voiding into before transferring to the main container
-
Cooler with ice packs or access to a refrigerator
-
Label for the collection container
-
Participant instruction sheet
Procedure:
Day 1: Starting the Collection
-
First Morning Void: Upon waking on Day 1, the participant should completely empty their bladder into the toilet. This first urine sample is NOT collected.
-
Record Start Time: The exact time of this first void should be recorded on the collection container label as the "Start Time."
-
Begin Collection: From this point forward, for the next 24 hours, all urine must be collected.
-
Collection Method: Participants should be instructed to urinate into the collection "hat" or a separate clean container and then carefully pour the entire volume into the 24-hour collection jug. This prevents contamination of the larger container.
-
Storage: The collection jug must be kept cool throughout the 24-hour period to prevent degradation of the analytes. It should be stored in a refrigerator or a cooler with ice packs. The container should be kept tightly capped.
Day 2: Completing the Collection
-
Final Void: On Day 2, at the same time the collection started on Day 1 (the "Start Time"), the participant should empty their bladder completely one last time and add this final urine to the collection jug.
-
Record End Time: The exact time of this final void should be recorded on the collection container label as the "End Time."
-
Sample Transport: The sealed and labeled 24-hour urine collection container should be transported to the clinical laboratory in a cooler as soon as possible.
Participant Instructions:
-
Drink a normal amount of fluids during the 24-hour collection period, unless otherwise instructed by the study coordinator.
-
Avoid spilling any urine from the collection container.
-
If a void is missed, the 24-hour collection must be discontinued (B1498344) and restarted on another day with a new container.
-
Ensure the collection container is clearly labeled with the participant's name, date of birth, and the start and end times of the collection.
Protocol 2: Laboratory Analysis of Urinary Phosphate by the Phosphomolybdate Method
Objective: To quantify the concentration of inorganic phosphate in a 24-hour urine sample.
Principle: Inorganic phosphate reacts with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. This complex can be measured spectrophotometrically.
Materials and Reagents:
-
Spectrophotometer
-
Vortex mixer
-
Calibrated pipettes
-
Test tubes
-
Deionized water
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ammonium molybdate solution (e.g., 2.5% (w/v) in 5N sulfuric acid)
-
Reducing agent (e.g., 1-amino-2-naphthol-4-sulfonic acid (ANSA) solution or ascorbic acid solution)
-
Phosphate standard solutions (e.g., potassium dihydrogen phosphate) of known concentrations
Procedure:
-
Sample Preparation:
-
Measure and record the total volume of the 24-hour urine collection.
-
Thoroughly mix the entire 24-hour urine sample by inverting the container several times.
-
Centrifuge an aliquot of the urine to remove any sediment.
-
Prepare a 1:10 dilution of the urine supernatant with deionized water. Further dilutions may be necessary if the phosphate concentration is expected to be very high.
-
-
Deproteinization (if necessary for the specific assay kit):
-
To a known volume of the diluted urine sample, add an equal volume of 10% TCA.
-
Vortex thoroughly and let it stand for 5-10 minutes.
-
Centrifuge to pellet the precipitated protein. The clear supernatant will be used for the assay.
-
-
Colorimetric Reaction:
-
Pipette the deproteinized supernatant (or diluted urine if deproteinization is not required) into a clean test tube.
-
Prepare a blank using deionized water and a series of standards using the phosphate standard solutions.
-
Add the ammonium molybdate solution to each tube and mix.
-
Add the reducing agent to each tube and mix well.
-
Allow the color to develop for the time specified in the assay kit instructions (typically 10-30 minutes) at room temperature.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the appropriate wavelength (typically between 660 and 700 nm for the reduced complex).
-
Zero the spectrophotometer using the blank.
-
Measure the absorbance of the standards and the samples.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the phosphate concentration of the samples from the standard curve.
-
Calculate the total 24-hour urinary phosphate excretion using the following formula:
Total Urinary Phosphate (mg/day) = Phosphate Concentration (mg/dL) x Total Urine Volume (dL/day) x Dilution Factor
-
Mandatory Visualizations
Caption: Mechanism of this compound® and its effect on phosphate homeostasis.
Caption: Experimental workflow for a crossover bioequivalence study.
References
- 1. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 2. Unicycive Completes Enrollment of Pivotal Bioequivalence Study for this compound™ (lanthanum dioxycarbonate), an Investigational Treatment for Hyperphosphatemia in Chronic Kidney Disease (CKD) Patients on Dialysis :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 3. ir.unicycive.com [ir.unicycive.com]
Application Notes and Protocols: In Vivo Imaging of Lanthanum Nanoparticle Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging and biodistribution analysis of lanthanum-based nanoparticles. The unique properties of lanthanide elements make these nanoparticles promising contrast agents and probes for various imaging modalities, offering high sensitivity and the potential for multimodal imaging.
Introduction to Lanthanum Nanoparticles in Biomedical Imaging
Lanthanide-based nanoparticles, including lanthanum oxide (La₂O₃) and lanthanide-doped nanocrystals, are emerging as versatile tools in biomedical imaging.[1] Their unique electronic and magnetic properties allow for their use in magnetic resonance imaging (MRI), computed tomography (CT), and fluorescence imaging.[2][3] For successful in vivo applications, these nanoparticles are often surface-functionalized to enhance biocompatibility, prolong circulation time, and enable targeted delivery to specific tissues or cells.[4]
Quantitative Biodistribution of Lanthanum Nanoparticles
The biodistribution of lanthanum nanoparticles is a critical factor in assessing their efficacy and safety. The following tables summarize quantitative data from preclinical studies, primarily using inductively coupled plasma-mass spectrometry (ICP-MS) for the sensitive detection of lanthanum in various organs.
Table 1: Biodistribution of Lanthanum Oxide (La₂O₃) Nanoparticles in Rodents
| Animal Model | Nanoparticle Dose & Route | Time Point | Organ | Lanthanum Concentration (µg/g or ng/g tissue) | Reference(s) |
| Wistar Rats | 1.0, 10, 100 mg/kg bw, oral | 30 days | Liver | ~100 - 400 ng/g (dose-dependent) | [5] |
| Kidney | ~80 - 250 ng/g (dose-dependent) | [5] | |||
| Heart | ~60 - 200 ng/g (dose-dependent) | [5] | |||
| Spleen | Not significantly different from control | [5] | |||
| Lung | Not significantly different from control | [5] | |||
| Brain | Not significantly different from control | [5] | |||
| Balb/c Nude Mice | 4 weekly doses, tail vein injection | 24 hours | Brain | Peak concentration | [6] |
| 8 weeks | Brain | Persistent concentration | [6] |
Note: The biodistribution is highly dependent on nanoparticle size, surface coating, and the route of administration. Oral administration generally leads to lower systemic absorption compared to intravenous injection.[5][7]
Experimental Protocols
Synthesis of Lanthanum-Based Nanoparticles
Protocol 1: Synthesis of Ultrasmall Lanthanum Oxide (La₂O₃) Nanoparticles via the Polyol Method
This method is suitable for producing ultrasmall nanoparticles for biomedical applications.[8]
Materials:
-
Lanthanum(III) chloride or nitrate
-
Diethylene glycol (DEG) or other polyol solvent
-
Hydrophilic and biocompatible ligands (e.g., polyacrylic acid - PAA)[8]
-
Deionized water
Procedure:
-
Dissolve the lanthanum salt precursor in the polyol solvent in a reaction flask.
-
Add the desired surface coating ligand to the solution.
-
Heat the mixture to a specific temperature (typically between 180-250 °C) under vigorous stirring and an inert atmosphere (e.g., nitrogen).
-
Maintain the reaction temperature for a set period (e.g., 1-4 hours) to allow for nanoparticle formation.
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding an anti-solvent (e.g., ethanol (B145695) or acetone).
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and excess ligands.
-
Resuspend the purified nanoparticles in an aqueous buffer (e.g., PBS) for storage and subsequent use.
Surface Functionalization for In Vivo Targeting
To enhance tumor targeting, nanoparticles can be conjugated with specific ligands, such as peptides or antibodies.[4]
Protocol 2: Conjugation of RGD Peptide to Carboxylated Nanoparticles
This protocol describes the coupling of a tumor-targeting peptide (RGD) to nanoparticles with carboxyl groups on their surface (e.g., PAA-coated La₂O₃ NPs).[8]
Materials:
-
PAA-coated La₂O₃ nanoparticles
-
RGD peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (pH 6.0)
-
PBS (pH 7.4)
Procedure:
-
Disperse the PAA-coated La₂O₃ nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
Add the RGD peptide to the activated nanoparticle solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the RGD-conjugated nanoparticles by dialysis or centrifugal filtration to remove unreacted peptide and coupling reagents.
-
Resuspend the final product in sterile PBS for in vivo administration.
In Vivo Imaging Protocols
Protocol 3: T₁-Weighted Magnetic Resonance Imaging (MRI) in a Mouse Model
Gadolinium-based lanthanide nanoparticles (e.g., Gd₂O₃) are effective T₁ contrast agents.[8]
Animal Model:
-
Tumor-bearing mouse (e.g., subcutaneous or orthotopic tumor model)
Imaging Equipment:
-
High-field MRI scanner (e.g., 7T or 9.4T) with a small animal coil.[8]
Procedure:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Position the mouse in the MRI scanner.
-
Acquire pre-contrast T₁-weighted MR images of the region of interest (e.g., tumor).
-
Administer the Gd₂O₃ nanoparticle suspension intravenously via the tail vein. A typical dose is around 6 mg Gd/kg.[8]
-
Acquire a series of post-contrast T₁-weighted MR images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to observe the dynamic distribution and accumulation of the nanoparticles.
-
Analyze the images by comparing the signal enhancement in the tumor and other organs before and after contrast agent injection.
Biodistribution Analysis Protocol
Protocol 4: Quantitative Analysis of Lanthanum Distribution by ICP-MS
This protocol provides a method for accurately measuring the amount of lanthanum in different tissues.[5][9]
Procedure:
-
At the desired time point after nanoparticle administration, euthanize the animal according to approved ethical protocols.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully dissect the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).
-
Weigh each organ accurately.
-
Homogenize the tissue samples.
-
Digest a known weight of each homogenized tissue sample using a strong acid mixture (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system.[5]
-
Dilute the digested samples to a known volume with deionized water.
-
Analyze the lanthanum concentration in the diluted samples using ICP-MS.[9]
-
Calculate the concentration of lanthanum per gram of tissue (e.g., in µg/g or ng/g).
Visualization of Experimental Workflows
Caption: General experimental workflow for in vivo imaging and biodistribution studies of lanthanum nanoparticles.
Caption: Step-by-step workflow for quantitative biodistribution analysis using ICP-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigative Analysis of Lanthanum Oxide Nanoparticles on Elements in Bone of Wistar Rats After 30 Days of Repeated Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brjac.com.br [brjac.com.br]
- 6. Lanthanum nanoparticles to target the brain: proof of biodistribution and biocompatibility with adjuvant therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICP-MS analysis of lanthanide-doped nanoparticles as a non-radiative, multiplex approach to quantify biodistribution and blood clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
RenaZorb Administration Protocol for Preclinical Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
RenaZorb (lanthanum dioxycarbonate) is a next-generation, nanoparticle-based phosphate (B84403) binder under development for the treatment of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD).[1][2][3] As a lanthanum-based compound, this compound's primary mechanism of action is the binding of dietary phosphate within the gastrointestinal tract, forming insoluble lanthanum-phosphate complexes that are subsequently excreted in the feces.[4][5] This process effectively reduces the intestinal absorption of phosphate, thereby lowering serum phosphate levels.[4][5]
Due to its development under the U.S. Food and Drug Administration's 505(b)(2) pathway, this compound leverages the extensive preclinical and clinical data of its reference drug, Fosrenol® (lanthanum carbonate).[1] Consequently, the preclinical administration protocols for this compound are based on established methodologies for lanthanum carbonate and other phosphate binders. These application notes provide detailed protocols for the preclinical evaluation of this compound in validated animal models of hyperphosphatemia.
Signaling Pathways in Hyperphosphatemia
Intestinal Phosphate Absorption
Dietary phosphate is absorbed in the small intestine through two primary pathways: a transcellular active transport process and a paracellular passive diffusion process. The active pathway is mediated by sodium-dependent phosphate co-transporters, primarily NaPi-IIb, located on the apical membrane of enterocytes. The passive pathway allows phosphate to move across the intestinal epithelium through tight junctions, driven by the concentration gradient. This compound exerts its therapeutic effect by binding to dietary phosphate in the intestinal lumen, preventing its absorption through either of these pathways.
FGF23-PTH Signaling Pathway in Chronic Kidney Disease
In CKD, diminished renal phosphate excretion leads to hyperphosphatemia. This elevation in serum phosphate stimulates the release of fibroblast growth factor 23 (FGF23) from osteocytes and parathyroid hormone (PTH) from the parathyroid glands. Both FGF23 and PTH act on the kidneys to increase urinary phosphate excretion in an attempt to restore phosphate homeostasis. However, in the context of declining kidney function, this compensatory mechanism becomes maladaptive, leading to secondary hyperparathyroidism and contributing to cardiovascular complications.
Preclinical Animal Models of Hyperphosphatemia
Two well-established rat models are recommended for evaluating the efficacy of this compound: the adenine-induced CKD model and the 5/6 nephrectomy model.
Protocol 1: Adenine-Induced Chronic Kidney Disease Model
This non-surgical model induces tubulointerstitial nephritis and progressive renal failure through the administration of an adenine-rich diet.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimation: Acclimate rats for at least one week with free access to standard rodent chow and water.
-
CKD Induction: Induce CKD by providing a diet supplemented with 0.75% (w/w) adenine for 3 weeks.[6]
-
Treatment Groups: After the induction period, divide the rats into the following groups:
-
Control Group: Rats with normal renal function receiving a standard diet.
-
CKD Vehicle Group: Adenine-induced CKD rats receiving a standard diet.
-
This compound Treatment Group(s): Adenine-induced CKD rats receiving a diet mixed with this compound at various concentrations (e.g., 1%, 2%, 3% w/w).
-
-
Administration: this compound is incorporated directly into the powdered diet and provided ad libitum for the duration of the study (typically 4 to 22 weeks).[6][7]
-
Monitoring: Monitor body weight, food and water consumption, and overall health status regularly.
-
Sample Collection: Collect blood and urine samples at baseline and at specified intervals throughout the study for biochemical analysis. At the end of the study, euthanize the animals and collect kidneys for histopathological examination and femurs for bone histomorphometry.
Quantitative Data from Lanthanum Carbonate Studies in Adenine-Induced CKD Models:
| Parameter | Control (Normal Diet) | CKD + Vehicle | CKD + Lanthanum Carbonate (2% w/w) | Reference |
| Serum Creatinine (B1669602) (mg/dL) | ~0.5 | ~2.5 | ~2.0 | [6] |
| Serum Phosphorus (mg/dL) | ~6.0 | ~12.0 | ~7.0 | [6] |
| Serum Calcium (mg/dL) | ~10.0 | ~8.5 | ~9.5 | [6] |
| Serum PTH (pg/mL) | ~50 | ~800 | ~200 | [6] |
| Urinary Phosphorus Excretion (mg/24h) | ~20 | ~10 | ~5 | [7] |
Protocol 2: 5/6 Nephrectomy Model
This surgical model involves the removal of a significant portion of the renal mass, leading to a progressive decline in kidney function.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats (10-12 weeks old).
-
Acclimation: Acclimate rats for at least one week.
-
Surgical Procedure (Two-Step):
-
Step 1: Under anesthesia, perform a left flank incision and ligate two of the three branches of the left renal artery, followed by surgical removal of the upper and lower thirds of the left kidney.
-
Step 2: One week after the first surgery, perform a right flank incision and remove the entire right kidney.
-
-
Recovery: Allow a two-week recovery period after the second surgery for the development of stable CKD.
-
Treatment Groups:
-
Sham-Operated Control Group: Rats undergoing sham surgery and receiving vehicle.
-
5/6 Nx Vehicle Group: 5/6 nephrectomized rats receiving vehicle.
-
This compound Treatment Group(s): 5/6 nephrectomized rats receiving this compound at various doses (e.g., 100, 500, 1000, 2000 mg/kg/day).[1]
-
-
Administration: Administer this compound suspended in a suitable vehicle (e.g., carboxymethyl cellulose) daily via oral gavage for the study duration (typically 6 to 12 weeks).[8]
-
Monitoring and Sample Collection: As described in Protocol 1.
Quantitative Data from Lanthanum Carbonate Studies in 5/6 Nephrectomy Models:
| Parameter | Sham Control | 5/6 Nx + Vehicle | 5/6 Nx + Lanthanum Carbonate (1000 mg/kg/day) | Reference |
| Serum Creatinine (mg/dL) | ~0.4 | ~1.2 | ~1.1 | [7] |
| Serum Phosphorus (mg/dL) | ~6.5 | ~9.0 | ~7.0 | [1] |
| Serum Calcium (mg/dL) | ~10.5 | ~10.0 | ~10.2 | [1] |
| Serum PTH (pg/mL) | ~40 | ~250 | ~150 | [1] |
| Urinary Phosphorus Excretion (mg/24h) | ~15 | ~8 | ~3 | [1] |
Key Efficacy Endpoints and Methodologies
Biochemical Analysis:
-
Serum and Urinary Phosphorus and Calcium: Measured using standard colorimetric assays.
-
Serum Creatinine: To assess renal function, measured using a creatinine assay kit.
-
Serum Intact Parathyroid Hormone (iPTH): Measured by ELISA.
-
Serum FGF23: Measured by ELISA.
Histopathological Analysis:
-
Kidney: Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess renal injury and fibrosis.
-
Bone Histomorphometry: The femur can be collected, fixed, and embedded in plastic for undecalcified bone sectioning. Sections can be stained to assess bone turnover, mineralization, and volume, providing insights into renal osteodystrophy.[9][10]
Safety and Tolerability
Preclinical studies with lanthanum carbonate have shown it to be generally well-tolerated.[8][11] The most common adverse effects are gastrointestinal in nature.[11] Long-term studies in animals have not shown evidence of lanthanum-induced bone or liver toxicity.[8]
Conclusion
The preclinical administration protocols outlined in these application notes provide a robust framework for evaluating the efficacy and safety of this compound in established animal models of hyperphosphatemia. Given that this compound's active moiety is lanthanum, these protocols, based on extensive research with lanthanum carbonate, are directly applicable. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support the continued development of this compound as a promising new therapeutic option for patients with hyperphosphatemia.
References
- 1. tandfonline.com [tandfonline.com]
- 2. karger.com [karger.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. [Lanthanum carbonate in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The management of hyperphosphatemia by lanthanum carbonate in chronic kidney disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chronic renal failure is associated with increased tissue deposition of lanthanum after 28-day oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Lanthanum carbonate: safety data after 10 years - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring Phosphate Binding Capacity in Simulated Gastric Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphatemia, a condition characterized by elevated serum phosphate (B84403) levels, is a common and serious complication of chronic kidney disease (CKD). It is associated with cardiovascular disease, bone-mineral disorders, and increased mortality. Oral phosphate binders are a cornerstone of management, functioning within the gastrointestinal tract to reduce the absorption of dietary phosphate.
The acidic environment of the stomach is the initial site of interaction between phosphate binders and dietary phosphate. Therefore, evaluating the phosphate binding capacity of these agents in a simulated gastric environment is a critical in vitro assay for screening and characterizing new and existing phosphate-binding drugs. This application note provides a detailed protocol for measuring the phosphate binding capacity of various binders in Simulated Gastric Fluid (SGF) using a colorimetric endpoint.
Principle of the Assay
This protocol outlines an in vitro phosphate binding assay. A known quantity of a phosphate binder is incubated in Simulated Gastric Fluid (SGF) containing a defined concentration of phosphate. During incubation, the binder sequesters phosphate. Following this, the solid binder-phosphate complex is separated from the solution by centrifugation and filtration. The concentration of unbound phosphate remaining in the supernatant is then quantified using the molybdenum blue colorimetric method. The phosphate binding capacity is calculated by subtracting the amount of unbound phosphate from the initial total amount of phosphate.
Materials and Reagents
3.1 Equipment
-
Analytical balance
-
pH meter
-
Shaking water bath or incubator capable of maintaining 37°C
-
Centrifuge
-
Syringe filters (0.45 µm pore size)
-
UV/Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Glassware (acid-washed recommended to prevent phosphate contamination)
3.2 Reagents
-
Sodium Chloride (NaCl)
-
Pepsin (from porcine gastric mucosa)
-
Hydrochloric Acid (HCl), concentrated
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Ammonium (B1175870) Molybdate (B1676688) ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Potassium Antimonyl Tartrate (K(SbO)C₄H₄O₆·0.5H₂O)
-
Ascorbic Acid
-
Sulfuric Acid (H₂SO₄), concentrated
-
Deionized (DI) water
Experimental Protocols
4.1 Preparation of Simulated Gastric Fluid (SGF, USP)
This protocol is based on the United States Pharmacopeia (USP) formulation for simulated gastric fluid (without pepsin, SGFsp, is also commonly used).[1][2][3]
-
Dissolve 2.0 g of sodium chloride in 800 mL of deionized water.
-
Add 7.0 mL of concentrated hydrochloric acid.
-
Add 3.2 g of pepsin and dissolve.
-
Adjust the final volume to 1000 mL with deionized water.
-
Confirm the pH is approximately 1.2.
4.2 Preparation of Phosphate Stock and Standard Solutions
-
1000 mg/L Phosphate Stock Solution: Accurately weigh 4.394 g of potassium dihydrogen phosphate (KH₂PO₄, dried), dissolve in, and dilute to 1000 mL with deionized water.[4]
-
Phosphate Working Standards: Prepare a series of standards by diluting the stock solution with SGF to achieve concentrations relevant to the expected binding capacity (e.g., 0, 5, 10, 20, 30, 40, 50 mg/L).
4.3 Phosphate Binding Assay
-
Prepare Phosphate Solution in SGF: Dilute the phosphate stock solution with SGF to a final concentration that represents a physiological challenge (e.g., 300 mg/L or approximately 9.7 mM).
-
Incubation:
-
Accurately weigh a specified amount of the phosphate binder (e.g., 100 mg) into a conical flask or tube.
-
Add a defined volume of the phosphate-containing SGF (e.g., 50 mL).
-
Securely cap the flasks and place them in a shaking water bath at 37°C for a specified time (e.g., 1-2 hours).
-
-
Separation:
-
After incubation, centrifuge the slurry to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[5]
-
-
Analysis: Analyze the filtrate for unbound phosphate concentration using the Molybdenum Blue Method (see section 4.4).
4.4 Quantification of Unbound Phosphate (Molybdenum Blue Method)
This method is based on the reaction of orthophosphate with ammonium molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced by ascorbic acid to a stable, intensely colored molybdenum blue complex.[6][7][8][9][10]
-
Prepare Combined Reagent (prepare fresh daily):
-
Solution A: 2.5 M H₂SO₄.
-
Solution B: Dissolve 12.0 g of ammonium molybdate in 250 mL of DI water.
-
Solution C: Dissolve 0.291 g of potassium antimonyl tartrate in 100 mL of DI water.
-
Mix 100 mL of Solution A, 30 mL of Solution B, and 10 mL of Solution C.
-
Solution D (Ascorbic Acid, 0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of DI water.
-
The final combined reagent is made by adding 60 mL of Solution D to the mixture of A, B, and C.
-
-
Color Development:
-
Pipette an aliquot of the filtered sample (and each standard) into a volumetric flask.
-
Add the combined reagent.
-
Allow 15-30 minutes for color development at room temperature.[11]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and samples at a wavelength of approximately 880 nm, using a reagent blank to zero the spectrophotometer.[10]
-
-
Calibration Curve: Plot a graph of absorbance versus phosphate concentration for the standards. Determine the concentration of unbound phosphate in the samples from the linear regression of the calibration curve.
4.5 Calculation of Phosphate Binding Capacity
The phosphate binding capacity is calculated as follows:
Phosphate Binding Capacity (mg/g) = [(Initial Phosphate Conc. - Unbound Phosphate Conc.) × Volume of SGF] / Mass of Binder
Data Presentation
The following tables summarize representative in vitro phosphate binding capacities for common phosphate binders under simulated gastric conditions (low pH).
Table 1: Phosphate Binding Capacity of Sevelamer (B1230288) Hydrochloride in Acidic Conditions (pH ~4.0)
| Initial Phosphate Concentration (mM) | Sevelamer HCl (API) % Bound | Renagel® 400 mg % Bound |
| 1.0 | 82.50% | 75.15% |
| 5.0 | 79.18% | 60.20% |
| 10.0 | 76.34% | 49.87% |
| 30.0 | 52.42% | 36.73% |
| Data adapted from a study on Sevelamer HCl binding at pH 4.0.[12] |
Table 2: Comparative Phosphate Binding Efficacy of Various Binders
| Phosphate Binder | Condition | Binding Capacity (mmol/g) | Reference |
| Lanthanum Carbonate | pH 3-5 | High, pH-independent | [13][14] |
| Sevelamer Carbonate | pH 3.0 | Higher than at pH 6.0 | [15] |
| Calcium Acetate (B1210297) | pH 6.0 | Higher than at pH 3.0 | [15][16] |
| Calcium Carbonate | pH 3.0 | Higher than at pH 6.0 | [15] |
| Sucroferric Oxyhydroxide | Low pH | Potent binding | [17][18][19] |
| This table provides a qualitative and quantitative summary from multiple sources. |
Visualizations
Caption: Experimental workflow for determining phosphate binding capacity.
Caption: Principle of phosphate binding in the gastric environment.
References
- 1. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorelevant.com [biorelevant.com]
- 3. canada.ca [canada.ca]
- 4. nemi.gov [nemi.gov]
- 5. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. scispace.com [scispace.com]
- 8. nepjol.info [nepjol.info]
- 9. innspub.net [innspub.net]
- 10. sydney.edu.au [sydney.edu.au]
- 11. dgtresearch.com [dgtresearch.com]
- 12. banglajol.info [banglajol.info]
- 13. researchgate.net [researchgate.net]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proton pump inhibitors with calcium acetate on serum phosphorus levels in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The iron-based phosphate binder PA21 has potent phosphate binding capacity and minimal iron release across a physiological pH range in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iron-based phosphate binders: do they offer advantages over currently available phosphate binders? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Stability Testing of RenaZorb Under Laboratory Conditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RenaZorb (lanthanum dioxycarbonate) is a next-generation, lanthanum-based phosphate (B84403) binder developed to treat hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2] Utilizing proprietary nanoparticle technology, this compound is designed to offer a high phosphate-binding capacity with a potentially reduced pill burden compared to existing therapies.[2][3] As a locally acting agent in the gastrointestinal tract, its efficacy is dependent on its stability, dissolution, and ability to bind dietary phosphate under various physiological conditions.[1][4]
These application notes provide a comprehensive overview of the essential laboratory protocols for evaluating the stability and in vitro performance of this compound. The methodologies described are based on established principles for pharmaceutical stability testing and characterization of oral phosphate binders.
Mechanism of Action
This compound functions by binding to dietary phosphate within the gastrointestinal tract. Following oral administration, lanthanum dioxycarbonate dissociates in the acidic environment of the stomach to release lanthanum ions (La³⁺). These ions then form insoluble complexes with dietary phosphate, preventing its absorption into the bloodstream and promoting its fecal excretion.[5][6] The FDA has confirmed that the phosphate-binding mechanism of this compound is comparable to that of Fosrenol® (lanthanum carbonate).[7][8]
References
- 1. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 2. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 3. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting [prnewswire.com]
- 4. Influence of pH on in vitro disintegration of phosphate binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Unicycive Completes Enrollment of Pivotal Bioequivalence Study for this compound™ (lanthanum dioxycarbonate), an Investigational Treatment for Hyperphosphatemia in Chronic Kidney Disease (CKD) Patients on Dialysis :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 7. Unicycive Therapeutics Receives Confirmatory Guidance on this compound Regulatory Pathway :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 8. Unicycive Therapeutics Receives Confirmatory Guidance on this compound Regulatory Pathway [prnewswire.com]
Troubleshooting & Optimization
Technical Support Center: Oral Delivery of RenaZorb™ Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental oral delivery of RenaZorb™ nanoparticles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound™.
1. Formulation & Characterization
| Question/Issue | Potential Causes | Suggested Solutions |
| Inconsistent nanoparticle size or aggregation in solution. | - Improper dispersion technique.- pH of the solution is near the isoelectric point of the nanoparticles.[1]- High ionic strength of the buffer. | - Use bath sonication or probe sonication for dispersion.- Ensure the pH of the medium is appropriately selected to maintain surface charge and electrostatic repulsion.- Use buffers with lower ionic strength if possible. |
| Low drug loading efficiency. | - Poor affinity of the therapeutic agent for the nanoparticle matrix.- Suboptimal encapsulation method. | - For experimental co-loading, consider surface modification of this compound™ to improve affinity.- Evaluate different loading techniques (e.g., adsorption vs. encapsulation during synthesis).[1] |
| Difficulty characterizing nanoparticle surface charge (Zeta Potential). | - Inappropriate measurement medium.- Contamination of the sample. | - Measure zeta potential in a solution of known and controlled ionic strength (e.g., 10 mM NaCl).- Filter all buffers and solutions before use. |
2. In Vitro Assays
| Question/Issue | Potential Causes | Suggested Solutions |
| Variability in phosphate (B84403) binding capacity results. | - Inconsistent pH of the assay medium.- Interference from other ions in the medium.- Inaccurate quantification of phosphate. | - Strictly control the pH of the simulated gastric or intestinal fluid.- Use a simplified buffer system to identify interfering ions.- Validate the phosphate quantification method (e.g., malachite green assay) with appropriate controls. |
| Evidence of nanoparticle degradation in simulated gastric fluid. | - The low pH of the gastric environment may affect the nanoparticle's integrity.[1] | - Characterize the stability of this compound™ across a range of pH values (1-8).- Consider the use of enteric coatings in your experimental formulation if stability is a concern for a co-administered drug. |
| Low permeation across Caco-2 cell monolayers. | - Poor interaction with the cell membrane.- Nanoparticle trapping in the mucus layer.[2][3] | - Investigate the use of permeation enhancers (use with caution as they can impact cell viability).- Pre-treat cells with mucolytic agents in mechanistic studies to assess the impact of mucus. |
3. In Vivo Studies
| Question/Issue | Potential Causes | Suggested Solutions |
| Low oral bioavailability of a co-delivered therapeutic agent. | - Enzymatic degradation in the GI tract.[1][3]- Insufficient nanoparticle uptake by enterocytes.[4]- First-pass metabolism.[5] | - Use protease inhibitors in mechanistic studies to assess enzymatic degradation.- Co-administer with absorption enhancers.- Investigate lymphatic uptake as a potential absorption pathway to bypass the liver.[5] |
| High variability in animal dosing. | - Inaccurate oral gavage technique.- Stress-induced changes in GI motility. | - Ensure proper training in oral gavage techniques.- Acclimatize animals to the procedure to reduce stress. |
| Difficulty in detecting nanoparticles in systemic circulation. | - Rapid clearance by the reticuloendothelial system (RES).- Low absorption from the GI tract. | - Label nanoparticles with a fluorescent marker for easier tracking in tissues.- Perform time-course studies to identify the optimal time point for blood collection. |
Frequently Asked Questions (FAQs)
What is this compound™?
This compound™ (lanthanum dioxycarbonate) is a next-generation, lanthanum-based phosphate binding agent that utilizes proprietary nanoparticle technology.[6][7][8][9][10] It is being developed for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD).[6][7][8][9][10]
What is the primary mechanism of action for this compound™?
This compound™ works by binding to dietary phosphate in the gastrointestinal tract.[6][8] This prevents the absorption of phosphate into the bloodstream and facilitates its elimination through feces.[6][8]
What are the key advantages of this compound™'s nanoparticle formulation?
The nanoparticle technology allows for a significant reduction in pill burden compared to current treatments like Fosrenol®.[6][8][11] this compound™ is intended to be administered as smaller, swallowable tablets, which may improve patient adherence.[6][8][10]
How does this compound™ compare to Fosrenol®?
Clinical studies have shown that this compound™ is pharmacodynamically bioequivalent to Fosrenol®.[8] The primary endpoint in these studies was the change in urinary phosphate excretion, which was comparable between the two treatments.[6][8]
What are the major physiological barriers to the oral delivery of nanoparticles like this compound™?
The primary barriers in the gastrointestinal tract include:
-
pH variations: The acidic environment of the stomach and the more neutral pH of the intestines can affect nanoparticle stability.[1]
-
Enzymatic degradation: Digestive enzymes can potentially degrade nanoparticle coatings or surface modifications.[1][3]
-
Mucus barrier: The mucus layer lining the GI tract can trap nanoparticles and prevent them from reaching the epithelial surface.[2][3][4]
-
Epithelial cell barrier: Nanoparticles must be taken up by or transported across the intestinal epithelial cells to reach the systemic circulation.[3][4]
Are there any known toxicity concerns with the oral administration of this compound™?
In a clinical trial with healthy volunteers, this compound™ was found to be safe and well-tolerated at doses up to 6000 mg/day, with minimal systemic absorption.[6]
Quantitative Data Summary
Table 1: Bioequivalence Study Design for this compound™ vs. Fosrenol®
| Parameter | Description |
| Study Design | Randomized, open-label, two-way crossover bioequivalence study.[6][7] |
| Participants | Healthy volunteers.[6][7] |
| Treatment Arms | This compound™ (lanthanum dioxycarbonate) and Fosrenol® (lanthanum carbonate).[7] |
| Primary Endpoint | Least Square (LS) mean change in urinary phosphate excretion from baseline.[6][7][8] |
| Bioequivalence Criteria | The 90% Confidence Interval (CI) for the difference in the primary endpoint between this compound™ and Fosrenol® must be within a predefined acceptable range.[8] |
Experimental Protocols
Protocol 1: In Vitro Phosphate Binding Assay
-
Prepare Simulated Intestinal Fluid (SIF): Prepare SIF at a relevant pH (e.g., 6.8) containing a known concentration of phosphate.
-
Incubate this compound™: Add a predetermined amount of this compound™ nanoparticles to the SIF.
-
Equilibrate: Incubate the mixture at 37°C with gentle agitation for a specified time (e.g., 2 hours) to simulate intestinal transit time.
-
Separate Nanoparticles: Centrifuge the samples to pellet the this compound™ nanoparticles with bound phosphate.
-
Quantify Unbound Phosphate: Measure the concentration of phosphate remaining in the supernatant using a colorimetric assay (e.g., malachite green assay).
-
Calculate Binding Capacity: Determine the amount of phosphate bound per unit mass of this compound™ by subtracting the unbound phosphate from the initial phosphate concentration.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Prepare Nanoparticle Suspension: Disperse fluorescently labeled this compound™ nanoparticles in a transport medium.
-
Apical Dosing: Add the nanoparticle suspension to the apical (upper) chamber of the Transwell® inserts.
-
Sampling: At various time points, collect samples from the basolateral (lower) chamber.
-
Quantify Permeation: Measure the fluorescence in the basolateral samples to determine the amount of nanoparticles that have crossed the cell monolayer.
-
Calculate Apparent Permeability Coefficient (Papp): Use the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Visualizations
Caption: Mechanism of action of this compound™ in the GI tract.
Caption: Experimental workflow for evaluating oral this compound™.
Caption: Troubleshooting low bioavailability of co-delivered drugs.
References
- 1. azonano.com [azonano.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. The challenges of oral drug delivery via nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The challenges of oral drug delivery via nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 7. Unicycive Completes Enrollment of Pivotal Bioequivalence Study for this compound™ (lanthanum dioxycarbonate), an Investigational Treatment for Hyperphosphatemia in Chronic Kidney Disease (CKD) Patients on Dialysis :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 8. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 9. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting - BioSpace [biospace.com]
- 10. lotuspharm.com [lotuspharm.com]
- 11. fiercepharma.com [fiercepharma.com]
Technical Support Center: Overcoming Poor Solubility of Lanthanum Compounds In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of lanthanum compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why did my lanthanum compound precipitate when I added it to my aqueous buffer or cell culture medium?
A1: Lanthanum (La³⁺) ions have a high positive charge and a strong affinity for certain anions commonly found in biological buffers and media, leading to the formation of highly insoluble precipitates. The most common culprits are phosphate (B84403), carbonate, and hydroxide (B78521) ions. For instance, lanthanum phosphate and lanthanum carbonate are practically insoluble in water.[1][2][3] At physiological pH (around 7.4), the concentration of these anions is often sufficient to cause immediate precipitation of lanthanum salts.
Q2: I'm starting a new experiment. Which common lanthanum salt is the most water-soluble?
A2: Lanthanum chloride (LaCl₃) is an excellent choice for experiments requiring a soluble lanthanum source.[4] Both its anhydrous and hydrated forms (e.g., heptahydrate) are highly soluble in water and alcohols.[5][6] In contrast, lanthanum carbonate and lanthanum phosphate are known for their negligible water solubility.[2][7]
Q3: How significantly does pH impact the solubility of lanthanum compounds?
A3: pH is a critical factor. Lanthanum carbonate, for example, is insoluble in water but its solubility increases in acidic environments (pH < 5.5) where the carbonate anion is protonated.[1][8] Similarly, lanthanum hydroxide is insoluble at neutral and basic pH but will solubilize at a pH below 8.[8] In vitro studies have shown that lanthanum binds phosphate effectively across a physiologically relevant pH range of 3 to 7.[9]
Q4: Can I use DMSO to prepare a stock solution of my lanthanum compound?
A4: While DMSO is a powerful solvent for many organic compounds, its utility for inorganic salts like lanthanum compounds can be limited. However, for some complexes, DMSO can be effective. For example, a stock solution of Lanthanum(III) chloride heptahydrate can be prepared in DMSO at a concentration of 50 mg/mL.[10] It is crucial to note that moisture-absorbing DMSO can reduce solubility, so fresh, high-quality solvent should be used.[10] Always perform a small-scale test to confirm solubility and stability before preparing a large stock.
Q5: My experiment requires using a phosphate-buffered saline (PBS). How can I prevent my lanthanum compound from precipitating?
A5: Introducing lanthanum ions into a phosphate-rich buffer like PBS will almost certainly cause the precipitation of insoluble lanthanum phosphate.[11][12] To avoid this, consider the following strategies:
-
Use a different buffer system: Opt for a phosphate-free buffer such as HEPES or Tris.
-
Chelate the lanthanum: Form a complex with a chelating agent (e.g., EDTA, citrate). The chelator will bind to the lanthanum ion, preventing it from reacting with phosphates. This approach requires careful validation as the chelator itself can have biological effects.
-
Sequential addition: If possible, add the lanthanum compound to the cells or protein of interest first, allowing it to bind to its target before introducing the phosphate-containing medium. This is a kinetically driven approach and may not always be effective.
Troubleshooting Guide: Lanthanum Compound Precipitation
Encountering unexpected precipitation can compromise experimental results. This guide provides a step-by-step approach to diagnose and solve solubility issues.
Problem: A precipitate formed after adding my lanthanum compound to the experimental medium.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Lanthanum(III) phosphate, 99.99% - 14913-14-5 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. americanelements.com [americanelements.com]
- 4. americanelements.com [americanelements.com]
- 5. Lanthanum (III) chloride heptahydrate, Hi-AR™ [himedialabs.com]
- 6. Lanthanum(III) chloride - Wikipedia [en.wikipedia.org]
- 7. Lanthanum carbonate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Lanthanum carbonate anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Solubility products of the trivalent rare-earth phosphates (Journal Article) | OSTI.GOV [osti.gov]
- 12. The Chemistry of Lanthanides in Biology: Recent Discoveries, Emerging Principles, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
RenaZorb formulation issues and solutions
Welcome to the technical support center for RenaZorb (lanthanum dioxycarbonate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential formulation issues and their solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during laboratory experiments and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other lanthanum-based phosphate (B84403) binders?
This compound (lanthanum dioxycarbonate) is a next-generation, non-aluminum, non-calcium phosphate binder that utilizes a proprietary nanoparticle technology.[1][2][3] Unlike first-generation lanthanum carbonate (Fosrenol®), which requires chewing, this compound is formulated into smaller tablets that are swallowed whole.[2] This nanoparticle approach is designed to increase the surface area for phosphate binding, potentially leading to a lower pill burden and improved patient adherence.[3][4][5]
Q2: What is the mechanism of action for this compound?
Similar to other lanthanum-based binders, this compound works in the gastrointestinal tract. In the acidic environment of the stomach, lanthanum dioxycarbonate dissociates to release lanthanum ions (La³⁺).[6] These ions then bind to dietary phosphate, forming highly insoluble lanthanum-phosphate complexes. This process prevents the absorption of phosphate into the bloodstream, and the complex is subsequently eliminated through fecal excretion.[7] The phosphate-binding mechanism and stoichiometry of this compound have been deemed comparable to the approved product, Fosrenol®.[6]
Q3: Are there any known impurities or stability issues to be aware of during synthesis and formulation?
During the synthesis of lanthanum-based compounds, the formation of lanthanum hydroxycarbonate can be an impurity.[8] Production methods for lanthanum dioxycarbonate often involve the calcination of a lanthanum carbonate hydroxide (B78521) precursor.[9] It is crucial to control the reaction pH and temperature to minimize impurities. Patents suggest that using non-alkali metal carbonates in the initial reaction can lead to a purer final product with minimal residual sodium.[9][10] Formulated products should be monitored for stability under ambient conditions.[8]
Q4: What are the key analytical methods for characterizing this compound?
For a comprehensive analysis of lanthanum dioxycarbonate, a combination of techniques is recommended:
-
Phosphate Binding Capacity: An in-vitro assay using ion chromatography at a controlled pH (e.g., 4.5) is a key method to determine the phosphate binding kinetics and capacity.[9]
-
Lanthanum Assay: The amount of lanthanum in the drug substance can be accurately determined using potentiometric titration with EDTA or complexometric titration.[11]
-
Particle Size Analysis: Given that this compound is a nanoparticle formulation, techniques such as Scanning Electron Microscopy (SEM) or laser diffraction are critical for characterizing particle size distribution and morphology.[12]
-
Structural Characterization: X-ray Diffraction (XRD) is used to confirm the crystalline structure and phase purity of the lanthanum dioxycarbonate (La₂O₂CO₃).[12]
-
Identification: Fourier Transform Infrared (FT-IR) spectroscopy can be used to identify the compound and distinguish it from precursors or related impurities like lanthanum carbonate hydroxide.[13]
Q5: There are reports of regulatory questions regarding GI adverse findings. What is the issue?
In a pre-clinical, 6-month mouse toxicology study, the FDA noted "quantitative differences" in gastrointestinal (GI) adverse findings for lanthanum dioxycarbonate (LDC, this compound) compared to lanthanum carbonate (LC, Fosrenol), although the findings were described as "qualitatively similar."[5] Consequently, the FDA has requested additional information, including a clinical risk assessment, to evaluate the tolerability of this compound in patients.[5] This highlights the importance of carefully monitoring GI-related parameters in any experimental formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution / Investigation |
| Low Phosphate Binding Capacity in vitro | 1. Incorrect pH: Phosphate binding by lanthanum compounds can be pH-dependent, with kinetics potentially slowing as pH increases.[9]2. Particle Aggregation: In nanoparticle formulations, aggregation can reduce the effective surface area available for binding.3. Incorrect API concentration: Errors in weighing or dilution during assay preparation. | 1. Ensure the binding assay is performed at the correct, validated pH (e.g., pH 4.5). Run experiments across a pH range (e.g., 3.0-7.0) to characterize the formulation's pH sensitivity.2. Analyze the particle size distribution in the assay medium. Consider adding stabilizing excipients to the formulation to prevent aggregation.3. Re-verify all calculations and re-run the assay with freshly prepared standards and samples. Use a validated method like potentiometric titration to confirm API concentration. |
| Poor Tablet Disintegration / Drug Release | 1. Formulation Excipients: The type or amount of binders, disintegrants, or lubricants may be inappropriate for a nanoparticle formulation.2. Over-compression: Excessive force during tableting can lead to hard, poorly disintegrating tablets.3. API-Excipient Interaction: The high surface area of nanoparticles may lead to stronger interactions with excipients. | 1. Review and optimize the excipient profile. Screen different types and concentrations of superdisintegrants.2. Conduct a compression study to evaluate the impact of tablet hardness on disintegration and dissolution.3. Perform differential scanning calorimetry (DSC) or FT-IR studies to investigate potential interactions between the API and excipients. |
| High Variability in Assay Results | 1. Sample Inhomogeneity: Uneven distribution of the nanoparticle API within the formulation blend or individual tablets.2. Incomplete Extraction: The analytical method may not be effectively extracting the lanthanum from the formulation matrix for analysis.3. Instability during Analysis: The sample may be unstable in the analytical solvent or conditions. | 1. Evaluate the powder blending process to ensure uniformity. Increase blending time or use a more appropriate blender (e.g., V-blender).2. Validate the sample preparation method. Experiment with different solvents, sonication times, or extraction temperatures to ensure complete drug recovery.3. Assess the stability of prepared analytical solutions over time to ensure results are not affected by degradation. |
| Unexpected Peaks in XRD or FT-IR | 1. Presence of Impurities: Contamination with precursors (e.g., lanthanum carbonate hydroxide) or side products from synthesis.[8][13]2. Polymorphism: The API may exist in different crystalline forms (polymorphs).[9]3. Interaction with Excipients: A peak shift or new peak could indicate a chemical interaction. | 1. Compare spectra against a pure reference standard of lanthanum dioxycarbonate and known potential impurities. Review the synthesis process, particularly the calcination temperature and pH control.[9][13]2. Review literature and patent documentation for known polymorphs of lanthanum dioxycarbonate.[9] Controlled crystallization studies may be necessary.3. Analyze the pure API and individual excipients, then compare with the formulated product to identify the source of the unexpected peak. |
Quantitative Data Summary
The primary advantage of this compound's nanoparticle formulation is its high binding capacity relative to its size, which reduces pill burden.
Table 1: Comparison of Phosphate Binder Volume Efficiency [14][15]
| Phosphate Binder | Active Ingredient | Volume to Bind 1g of Phosphate (mL) |
| This compound | Lanthanum Dioxycarbonate | 1.2 |
| Sucroferric Oxyhydroxide | Sucroferric Oxyhydroxide | 2.0 |
| Lanthanum Carbonate | Lanthanum Carbonate | 2.1 |
| Ferric Citrate | Ferric Citrate | 6.8 |
| Sevelamer Carbonate | Sevelamer Carbonate | 7.6 |
| Calcium Acetate | Calcium Acetate | 10.1 |
| Data derived from an in-vivo study comparing the volume of different binders required to bind 1 gram of phosphate. |
Experimental Protocols
Protocol 1: General Method for Synthesis of Lanthanum Dioxycarbonate
This protocol is a generalized procedure based on public patent information and is intended for research purposes only.
-
Reaction: React a soluble lanthanum salt (e.g., lanthanum chloride) with a soluble, non-alkali metal carbonate (e.g., ammonium (B1175870) carbonate) in an aqueous solvent.[9]
-
pH and Temperature Control: Maintain the reaction temperature between 75°C and 90°C and the pH between 6.0 and 7.5 to facilitate the precipitation of the lanthanum carbonate hydroxide precursor.[9][10]
-
Precursor Isolation: Collect the precipitated reaction product via filtration and wash thoroughly with purified water to remove residual salts.
-
Drying: Dry the isolated precursor material.
-
Calcination: Heat the dried precursor in a furnace at a controlled temperature of approximately 550°C to 600°C for at least two hours.[9][12] This thermal decomposition step converts the lanthanum carbonate hydroxide to lanthanum dioxycarbonate (La₂O₂CO₃).
-
Characterization: Analyze the final product using XRD to confirm the crystalline phase and SEM to assess particle morphology and size.
Protocol 2: In-Vitro Phosphate Binding Capacity Assay
-
Prepare Phosphate Standard Solution: Create a standard phosphate solution of known concentration (e.g., 300 mg/L phosphate) in a buffered solution at pH 4.5.[9]
-
Sample Preparation: Accurately weigh an amount of the lanthanum dioxycarbonate formulation equivalent to a specific dose of the active ingredient.
-
Binding Reaction: Add the prepared sample to a defined volume of the phosphate standard solution.
-
Incubation: Agitate the mixture at 37°C. Collect aliquots at various time points (e.g., 10, 30, 60, 120 minutes) to assess binding kinetics. Ensure to filter the aliquots immediately through a 0.22 µm filter to separate the solid binder from the solution.
-
Phosphate Measurement: Analyze the concentration of unbound phosphate remaining in the filtrate using a validated ion chromatography system.[9]
-
Calculation: Calculate the amount of phosphate bound per gram of API by subtracting the unbound phosphate concentration from the initial concentration.
Visualizations
Caption: Experimental workflow for developing a solid oral dosage form of this compound.
Caption: Troubleshooting logic for low in-vitro phosphate binding capacity.
References
- 1. Lanthanum dioxycarbonate | CLa2O5 | CID 46221695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 3. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 4. Nano-lanthanum hydroxide, a novel phosphate binder, for treating hyperphosphatemia: A preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unicycive Therapeutics Provides Regulatory Update on Lanthanum Dioxycarbonate Program :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 6. Lanthanum Dioxycarbonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 8. WO2010131255A1 - Process for the preparation of lanthanum carbonate dihydrate - Google Patents [patents.google.com]
- 9. EP3848040A1 - Lanthanum dioxycarbonate and use - Google Patents [patents.google.com]
- 10. KR20130063512A - Lanthanum carbonate hydroxide, lanthanum oxycarbonate and methods of their manufacture and use - Google Patents [patents.google.com]
- 11. PlumX [plu.mx]
- 12. orientjchem.org [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High Phosphate-Binding Capacity of Oxylanthanum Carbonate with a Low Medication Volume: Comparison with Commercially Available Phosphate Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in phosphate binding assays
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in phosphate (B84403) binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in phosphate binding assays?
Inconsistent results in phosphate binding assays can arise from several factors, including:
-
Reagent Contamination: Contamination of buffers, water, or labware with inorganic phosphate is a frequent source of high background and variability.[1][2][3] Detergents are a common culprit.[1][2]
-
Sample-Specific Interferences: Components within the sample matrix, such as proteins, lipids, and paraproteins, can interfere with the assay chemistry, leading to inaccurate readings.[4][5][6][7][8]
-
Improper Assay Conditions: Variations in incubation time, temperature, and pH can significantly impact the binding reaction and color development.[1][9][10][11][12][13]
-
Standard Curve Issues: An improperly prepared or degraded standard curve will lead to inaccurate quantification of phosphate in the samples.[14][15][16][17]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents and samples can introduce significant variability.
Q2: I'm observing a high background signal in my assay. What are the likely causes and solutions?
A high background signal can mask the true signal from your experiment. Common causes and their solutions are outlined below.
| Potential Cause | Troubleshooting Steps |
| Phosphate Contamination | Use phosphate-free detergents for washing labware and rinse thoroughly with high-purity water.[1][2] Test all buffers and reagents for phosphate contamination before use.[3] |
| Reagent Instability | Prepare fresh reagents, especially the colorimetric detection reagents, as they can degrade over time.[18][19] |
| Non-Specific Binding | In assays involving immobilized components, ensure adequate blocking of non-specific binding sites.[20][21][22] |
| Endogenous Enzyme Activity | If using biological samples, consider the presence of endogenous phosphatases that could release phosphate.[23] Include phosphatase inhibitors if necessary.[23][24] |
Q3: My signal is weak or absent. How can I troubleshoot this?
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reagent Concentration | Ensure all reagents are at their optimal concentrations as specified in the protocol. |
| Incorrect Incubation Time/Temperature | Optimize incubation time and temperature to ensure the reaction goes to completion.[12][25][26][27][28] |
| Degraded Enzyme/Binding Agent | If your assay involves an enzyme or a specific phosphate-binding agent, verify its activity and integrity. |
| Incorrect Wavelength Reading | Ensure the spectrophotometer is set to the correct wavelength for absorbance measurement as specified by the assay protocol.[18][25][29] |
| Low Phosphate Concentration | The phosphate concentration in your sample may be below the detection limit of the assay.[30] Consider concentrating your sample if possible. |
Q4: How does pH affect my phosphate binding assay?
The pH of the reaction buffer can significantly influence the binding of phosphate to the target molecule and the performance of the detection reagents. For instance, the binding capacity of some phosphate binders is highly pH-dependent.[1][9][10][11] It is crucial to maintain a consistent and optimal pH throughout the experiment as specified in the assay protocol.
Troubleshooting Workflows
High Background Signal
Caption: Troubleshooting workflow for high background signal.
Weak or No Signal
Caption: Troubleshooting workflow for weak or no signal.
Experimental Protocols
Malachite Green Phosphate Assay Protocol
This is a general protocol and may require optimization for specific applications.
-
Reagent Preparation:
-
Malachite Green Reagent A: Dissolve malachite green hydrochloride in sulfuric acid. A typical concentration is around 0.045% (w/v) in 4.2N H₂SO₄.
-
Malachite Green Reagent B: Dissolve ammonium (B1175870) molybdate (B1676688) in water, often with a surfactant like Tween 20. A common concentration is 4.2% (w/v) ammonium molybdate in 4N HCl.
-
Working Solution: Mix Reagent A and Reagent B in a specified ratio (e.g., 3:1) just before use.[14][18][25]
-
-
Standard Curve Preparation:
-
Assay Procedure:
-
Data Analysis:
Molybdenum Blue Phosphate Assay Protocol
This is a general protocol and may require optimization.
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Assay Procedure:
-
Data Analysis:
-
Follow the same data analysis steps as for the Malachite Green assay.
-
Quantitative Data Summary
Recommended Reagent Concentrations for Colorimetric Assays
| Reagent | Malachite Green Assay | Molybdenum Blue Assay |
| Sulfuric Acid | 3 - 6 N | ~2.5 - 5 N |
| Ammonium Molybdate | ~0.03 - 0.08% (w/v) | ~0.4 - 4% (w/v) |
| Ascorbic Acid | Not Applicable | ~0.1 M |
| Potassium Antimonyl Tartrate | Not Applicable | ~0.002 - 0.01% (w/v) |
Common Incubation Parameters
| Parameter | Time | Temperature |
| Color Development | 10 - 30 minutes | Room Temperature or 37°C[25] |
| Enzymatic Reaction (if applicable) | 15 - 60 minutes | 25 - 37°C |
Logical Relationships
Sample Preparation and Interference Mitigation
Caption: Decision-making process for mitigating common sample interferences.
References
- 1. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. dgtresearch.com [dgtresearch.com]
- 4. Elimination of paraprotein interference in determination of plasma inorganic phosphate by ammonium molybdate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 case reports and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of monoclonal immunoglobulins that interfere with serum inorganic phosphate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. login.medscape.com [login.medscape.com]
- 12. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 13. researchgate.net [researchgate.net]
- 14. sciencellonline.com [sciencellonline.com]
- 15. pages.mtu.edu [pages.mtu.edu]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 20. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 21. arp1.com [arp1.com]
- 22. How to deal with high background in ELISA | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nanocomposix.com [nanocomposix.com]
- 28. resources.novusbio.com [resources.novusbio.com]
- 29. Extraction and Molybdenum Blue-based Quantification of Total Phosphate and Polyphosphate in Parachlorella - PMC [pmc.ncbi.nlm.nih.gov]
- 30. libios.fr [libios.fr]
- 31. canterbury.ac.nz [canterbury.ac.nz]
- 32. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 33. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: RenaZorb Preclinical Development
Welcome to the technical support center for RenaZorb, a next-generation phosphate (B84403) binder for the management of hyperphosphatemia in Chronic Kidney Disease (CKD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing this compound dosage and experimental design in preclinical CKD models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in a rodent model of CKD?
A1: The optimal starting dose of this compound depends on the specific CKD model and the severity of hyperphosphatemia. For most adenine-induced or 5/6 nephrectomy rat models, a starting dose in the range of 100-300 mg/kg/day mixed with feed is recommended. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q2: How should this compound be prepared and administered to animals?
A2: For long-term studies, the most common and least stressful method of administration is to thoroughly mix powdered this compound with the animal's chow. To ensure homogenous mixing, it is advisable to use a stepwise mixing process, starting with a small amount of chow and gradually adding more. For shorter-term studies or when precise dosing is critical, oral gavage can be used. This compound should be suspended in a suitable vehicle like 0.5% carboxymethylcellulose.
Q3: What are the expected efficacy endpoints for a this compound study?
A3: The primary efficacy endpoint is the reduction of serum phosphate levels. Secondary endpoints may include changes in serum calcium, fibroblast growth factor 23 (FGF-23), and parathyroid hormone (PTH) levels. Histological analysis of vascular and renal calcification can also serve as a critical long-term efficacy marker.
Q4: Are there any known stability issues with this compound in feed?
A4: this compound is stable when mixed with standard rodent chow. It is recommended to prepare fresh medicated feed weekly to ensure palatability and prevent degradation of other dietary components. Store the prepared feed in a cool, dry place away from direct sunlight.
Troubleshooting Guide
Issue 1: High variability in serum phosphate levels across the treatment group.
-
Possible Cause 1: Inconsistent Food Intake. Animals with CKD may experience uremia-induced anorexia, leading to variable consumption of the medicated feed and thus variable this compound intake.
-
Solution: Monitor and record daily food intake for each animal. If significant variations are observed, consider pair-feeding or switching to an oral gavage administration route for more precise dosing.
-
-
Possible Cause 2: Non-homogenous mixing of this compound in the feed.
-
Solution: Ensure a validated mixing procedure is in place. Use a V-blender or a similar apparatus for large batches. For smaller batches, use a geometric dilution method.
-
-
Possible Cause 3: Fluctuation in dietary phosphate content.
-
Solution: Use a fixed, purified diet with a known and consistent phosphate concentration throughout the study to minimize this variable.
-
Issue 2: this compound treatment does not effectively lower serum phosphate.
-
Possible Cause 1: Insufficient Dose. The administered dose may be too low to bind the amount of dietary phosphate being absorbed.
-
Solution: Perform a dose-response study to identify a more effective dose. See the experimental protocol below for a sample dose-finding study design.
-
-
Possible Cause 2: Poor Palatability. The addition of this compound to the feed may be reducing the animals' food intake, thereby limiting the total amount of drug consumed.
-
Solution: Measure daily food consumption. If a significant decrease is noted after introducing this compound, consider adding a flavoring agent (e.g., saccharin, where appropriate) to the chow or switching to oral gavage.
-
-
Possible Cause 3: Advanced Disease State. In very severe CKD models, the kidneys' ability to excrete phosphate is severely compromised, and phosphate binders alone may not be sufficient to control hyperphosphatemia.
-
Solution: Evaluate the severity of the CKD model by measuring markers like serum creatinine (B1669602) and BUN. The experimental model may need adjustment.
-
Issue 3: Animals in the this compound treatment group are showing adverse effects (e.g., weight loss, gastrointestinal issues).
-
Possible Cause 1: High Dose. The dose of this compound may be too high, leading to toxicity or significant gastrointestinal side effects like constipation or diarrhea.
-
Solution: Reduce the dose of this compound. Implement a dose-escalation study to find the maximum tolerated dose (MTD). Monitor animals daily for clinical signs of distress.
-
-
Possible Cause 2: Non-specific effects of the vehicle or formulation.
-
Solution: Include a vehicle-only control group in your study design to differentiate the effects of this compound from the effects of the administration vehicle or procedure.
-
Data Presentation: Efficacy of Phosphate Binders in Preclinical CKD Models
Table 1: Representative Dose Ranges and Efficacy of Common Phosphate Binders in Rodent CKD Models
| Phosphate Binder | CKD Model | Species | Dose Range (% in diet or mg/kg/day) | Typical Reduction in Serum Phosphate | Reference |
| Sevelamer Carbonate | 5/6 Nephrectomy | Rat | 1-3% in diet | 20-40% | |
| Lanthanum Carbonate | Adenine-induced | Rat | 1-3% in diet | 25-50% | |
| Ferric Citrate | 5/6 Nephrectomy | Mouse | 1-4% in diet | 30-55% |
Note: These values are illustrative and can vary significantly based on the specific study protocol, diet, and severity of the CKD model. A dose-finding study for this compound is essential.
Experimental Protocols
Protocol: Dose-Finding Study for this compound in an Adenine-Induced CKD Rat Model
-
Model Induction: Induce CKD in male Sprague-Dawley rats by administering a diet containing 0.75% adenine (B156593) for 4 weeks. Confirm CKD development through measurement of serum creatinine, BUN, and phosphate.
-
Group Allocation: Randomly assign rats to one of the following groups (n=8-10 per group):
-
Sham Control (standard diet)
-
CKD Control (0.75% adenine diet + vehicle)
-
This compound Low Dose (CKD diet + 100 mg/kg/day this compound)
-
This compound Mid Dose (CKD diet + 300 mg/kg/day this compound)
-
This compound High Dose (CKD diet + 600 mg/kg/day this compound)
-
-
Drug Administration: Mix the appropriate concentration of this compound into the powdered diet for each treatment group. Provide the medicated feed ad libitum for 4 weeks.
-
Monitoring:
-
Measure body weight and food intake 3 times per week.
-
Collect blood samples via tail vein weekly to monitor serum phosphate, calcium, creatinine, and BUN.
-
-
Terminal Endpoint: At the end of the 4-week treatment period, euthanize the animals and collect terminal blood for a full biochemical panel (including FGF-23 and PTH). Collect aortas and kidneys for histological analysis of calcification (e.g., Von Kossa staining).
-
Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the CKD control group. A p-value < 0.05 is typically considered significant.
Mandatory Visualizations
Caption: Mechanism of action for this compound as an intestinal phosphate binder.
Caption: Experimental workflow for this compound dosage optimization in a CKD model.
Caption: Troubleshooting guide for high variability in serum phosphate levels.
Technical Support Center: Off-Target Effects of Lanthanum Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum nanoparticles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of lanthanum nanoparticles observed in preclinical studies?
A1: Preclinical studies on lanthanum nanoparticles, predominantly lanthanum oxide nanoparticles (La₂O₃ NPs), have identified several off-target effects. The primary concerns include cytotoxicity, genotoxicity, induction of oxidative stress, and apoptosis.[1][2][3] These effects have been observed in various cell lines, including human liver cells (CHANG and HuH-7), and in animal models such as zebrafish and mice.[1][4][5][6]
Q2: How do lanthanum nanoparticles induce cytotoxicity?
A2: The cytotoxic effects of lanthanum nanoparticles are often concentration-dependent and cell-type specific.[1][2] A primary mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress.[1][3] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis.[1]
Q3: What is the evidence for the genotoxicity of lanthanum nanoparticles?
A3: Studies have shown that lanthanum oxide nanoparticles can induce DNA damage. For instance, DNA double-stranded breaks have been observed in human liver cells (CHANG and HuH-7) using the comet assay at concentrations of 300 µg/mL after 24 hours of exposure.[1][2] However, it is important to note that some studies on lanthanum nitrate, a soluble lanthanum salt, did not show genotoxic effects in a battery of tests, including the Ames test and in vivo micronucleus assays.[7] This suggests that the nanoparticle formulation plays a crucial role in the observed genotoxicity.
Q4: What are the known immunotoxic effects of lanthanum nanoparticles?
A4: The immunotoxicity of lanthanum nanoparticles is an emerging area of investigation. Some studies suggest that metal oxide nanoparticles can trigger inflammatory responses, oxidative stress, and apoptosis in immune cells.[8][9] For example, exposure to La₂O₃ NPs has been shown to induce the expression of inflammatory markers like NOS2.[10] Furthermore, in mice, prolonged exposure to low concentrations of La₂O₃ NPs led to an intensified inflammatory response in the kidneys, with elevated levels of cytokines such as BID, BAX, and IGF-2.[6]
Q5: How do lanthanum nanoparticles distribute and accumulate in the body?
A5: Following administration, lanthanum nanoparticles can distribute to various organs. In animal studies, after oral or intravenous administration, lanthanum has been detected in the liver, kidneys, spleen, and heart.[11][12] Studies in mice have shown that La₂O₃ NPs can penetrate the brain, with concentrations peaking 24 hours after injection and persisting for up to 8 weeks.[12] The accumulation in organs like the liver and kidneys suggests potential for long-term effects and highlights the importance of understanding their clearance mechanisms.[11]
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation in Cell Culture Media
-
Problem: You observe inconsistent results in your in vitro assays, and upon characterization, you find that your lanthanum nanoparticles are aggregating in the cell culture medium.
-
Cause: The high ionic strength and presence of proteins in cell culture media can neutralize the surface charge of nanoparticles, leading to aggregation.[13]
-
Solution:
-
Surface Modification: Consider using capping agents such as oleic acid, PVP, or citrate (B86180) during synthesis to improve stability.[14]
-
Dispersion Protocol: Before adding to the cell culture, ensure the nanoparticles are well-dispersed. This can be achieved by sonicating the nanoparticle suspension.[13] However, be cautious as prolonged or high-power sonication can also induce aggregation.[13]
-
Media Selection: If possible, use serum-free media for short-term exposures, as serum proteins can contribute to the protein corona formation and subsequent aggregation.
-
Characterization: Regularly characterize the size and zeta potential of your nanoparticles in the specific cell culture medium you are using with Dynamic Light Scattering (DLS) to monitor their stability over the experimental timeframe.
-
Issue 2: High Variability in Cytotoxicity Assays (e.g., MTT Assay)
-
Problem: You are getting inconsistent IC50 values for your lanthanum nanoparticles in different batches of experiments.
-
Cause: Variability can arise from several factors, including nanoparticle aggregation, interference of nanoparticles with the assay reagents, and inconsistent cell seeding density.
-
Solution:
-
Control for Aggregation: Follow the steps outlined in "Issue 1" to ensure a stable nanoparticle suspension.
-
Assay Interference Control: Run a control experiment with the nanoparticles and the MTT reagent in the absence of cells to check for any direct reduction of MTT by the nanoparticles.
-
Consistent Cell Seeding: Ensure a uniform cell monolayer by carefully counting and seeding the cells. Inconsistent cell numbers will lead to variability in the final absorbance readings.
-
Optimize Incubation Time: The incubation time with both the nanoparticles and the MTT reagent should be consistent across all experiments.
-
Issue 3: Inconsistent Results in Genotoxicity (Comet) Assay
-
Problem: You are observing high background DNA damage in your control cells or inconsistent comet tail lengths in your treated cells.
-
Cause: High background damage can result from harsh cell handling, while variability in treated cells could be due to uneven nanoparticle exposure or issues with the electrophoresis.
-
Solution:
-
Gentle Cell Handling: Minimize mechanical stress on cells during harvesting and processing to avoid inducing artificial DNA damage.
-
Uniform Nanoparticle Exposure: Ensure that the nanoparticle suspension is well-mixed before and during addition to the cells to provide a uniform exposure.
-
Electrophoresis Conditions: Maintain consistent voltage, current, and temperature during electrophoresis, as these parameters significantly impact DNA migration.
-
Lysis and Unwinding Times: Standardize the duration of cell lysis and DNA unwinding steps, as these are critical for the assay's sensitivity and reproducibility.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Lanthanum Oxide Nanoparticles (La₂O₃ NPs)
| Cell Line | Nanoparticle Size | Assay | IC50 Value | Exposure Time | Reference |
| HuH-7 (Human Liver) | 32 ± 1.6 nm | MTT | ~150 µg/mL | 48-72 hours | [14] |
| RAW264.7 (Mouse Macrophage) | Nano | alamarBlue | 2.08 µg/mL (unsonicated) | Not Specified | [15] |
| A549 (Human Lung) | Nano | alamarBlue | 50.6 µg/mL (unsonicated) | Not Specified | [15] |
Table 2: Biodistribution of Lanthanum Oxide Nanoparticles (La₂O₃ NPs) in Zebrafish
| Exposure Concentration | Exposure Duration | Organ | Lanthanum Content (µg/g) | Reference |
| 10 mg/L | 90 days | Liver | 5.637 ± 0.188 | [4][5] |
Experimental Protocols
1. MTT Assay for Cytotoxicity Assessment
-
Objective: To determine the cytotoxic effect of lanthanum nanoparticles on a selected cell line.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[14]
-
Nanoparticle Preparation: Prepare a stock suspension of lanthanum nanoparticles in deionized water and sonicate to ensure dispersion. Dilute the stock suspension in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL).[14]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the nanoparticle-containing medium to the respective wells. Incubate the cells for 24 to 72 hours.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
2. Comet Assay for Genotoxicity Assessment
-
Objective: To detect DNA single and double-strand breaks in cells exposed to lanthanum nanoparticles.
-
Methodology:
-
Slide Preparation: Mix a suspension of treated cells with low melting point agarose (B213101) and spread it on a microscope slide pre-coated with normal melting point agarose.[2][11][16]
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind nucleoids.[2][16]
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[2][16]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage in the same alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[2][16]
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).[2][16]
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the extent of DNA damage based on the length and intensity of the comet tail.[2][11]
-
3. DCFDA Assay for Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the intracellular generation of ROS in cells exposed to lanthanum nanoparticles.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of lanthanum nanoparticles for the desired duration.
-
DCFDA Loading: After treatment, wash the cells with PBS and incubate them with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C in the dark.[1][2]
-
Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Visualizations
References
- 1. ICP-MS analysis of lanthanide-doped nanoparticles as a non-radiative, multiplex approach to quantify biodistribution and blood clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Oxidative Stress in La2O3 Nanoparticle-Induced Cytotoxicity and Apoptosis in CHANG and HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICP-MS Analysis of Lanthanide-Doped Nanoparticles as a Non-Radiative, Multiplex Approach to Quantify Biodistribution and Blood Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Deferential nephrotoxicity effect of lanthanum oxide nanoparticle responses to concentration and time in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunotoxicity of metal and metal oxide nanoparticles: from toxic mechanisms to metabolism and outcomes - Biomaterials Science (RSC Publishing) DOI:10.1039/D3BM00271C [pubs.rsc.org]
- 9. Mechanistic paradigms of immunotoxicity, triggered by nanoparticles - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Genotoxicity Assessment of Metal-Based Nanocomposites Applied in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting the oxidative reactivity of nanoparticles: a new protocol for reducing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
RenaZorb Solution Stability: A Technical Support Guide
Welcome to the technical support center for RenaZorb. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern for researchers?
This compound is a next-generation, lanthanum-based phosphate (B84403) binding agent, specifically lanthanum dioxycarbonate, that utilizes proprietary nanoparticle technology.[1][2][3] It is being developed for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD).[2][3][4] While it is formulated as a solid tablet for oral administration, researchers may need to prepare solutions or suspensions for in vitro assays, analytical method development, or other preclinical studies. The stability of this compound in these solutions is critical for obtaining accurate and reproducible experimental results. Instability can manifest as degradation of the active pharmaceutical ingredient (API), changes in particle size, or loss of phosphate-binding capacity.
Q2: My this compound solution appears cloudy or shows precipitation over time. What is causing this?
This is likely due to the low aqueous solubility of lanthanum dioxycarbonate. As a lanthanum salt of a weak acid (carbonic acid), its solubility is expected to be highly dependent on pH. In neutral or alkaline solutions, the equilibrium will favor the formation of insoluble lanthanum carbonate or hydroxide (B78521) species. Precipitation can also be influenced by the ionic strength of the buffer and the presence of other excipients.
Q3: How does pH affect the stability of this compound in solution?
The pH of the solution is a critical factor governing the stability of this compound. At acidic pH, the carbonate component may react to form carbonic acid, which can then decompose into water and carbon dioxide, potentially leading to the degradation of the dioxycarbonate structure. Conversely, at neutral to alkaline pH, the formation of insoluble lanthanum hydroxide or carbonate precipitates is more likely. It is crucial to determine the optimal pH range for your specific experimental needs. General strategies for managing pH-related instability include the use of appropriate buffer systems.[5][[“]]
Q4: Can temperature and light exposure affect my this compound solution?
Yes, both temperature and light can impact the stability of pharmaceutical compounds.[7] Elevated temperatures can accelerate degradation reactions. Therefore, it is generally recommended to store this compound solutions at controlled room temperature or refrigerated (2-8°C), depending on the required storage duration. Photodegradation can also occur, so protecting solutions from light by using amber vials or covering the container with aluminum foil is a good practice.[8]
Q5: What general strategies can I employ to improve the stability of this compound in my experimental solutions?
Several formulation strategies can be adapted to enhance the stability of this compound in solution for experimental purposes:
-
pH Optimization and Buffering: Use a suitable buffer system to maintain the pH in a range that minimizes degradation and precipitation.[5][[“]]
-
Use of Excipients:
-
Stabilizers: Polymers like HPMC or PVP can help maintain the suspension of nanoparticles and prevent aggregation.[5]
-
Co-solvents: The addition of a water-miscible organic solvent may improve solubility, but compatibility must be assessed.
-
-
Control of Environmental Factors: Store solutions at a controlled temperature and protect them from light.[7]
-
Fresh Preparation: Whenever possible, prepare this compound solutions fresh before each experiment to minimize the impact of any potential instability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolution. | Poor solubility at the chosen pH. | Adjust the pH of the solvent before adding this compound. Screen a range of pH values to find the optimal solubility. Consider using a different solvent system if compatible with your experiment. |
| Solution becomes cloudy over a short period. | Aggregation of nanoparticles or slow precipitation. | Add a stabilizing agent such as PVP or HPMC. Optimize the concentration of the stabilizer. Ensure the solution is stored at a constant, appropriate temperature. |
| Loss of activity (e.g., reduced phosphate binding). | Chemical degradation of lanthanum dioxycarbonate. | Prepare solutions fresh for each experiment. Store stock solutions at a lower temperature (e.g., 2-8°C) and for a shorter duration. Protect the solution from light. |
| Inconsistent results between experiments. | Variable stability of prepared solutions. | Standardize the solution preparation protocol, including the source and purity of solvents, pH, temperature, and storage conditions. Implement a quality control check for freshly prepared solutions. |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Buffer System
Objective: To determine the optimal pH and buffer system for maintaining this compound in a stable solution or suspension for a specified duration.
Materials:
-
This compound powder
-
A selection of buffer systems (e.g., citrate, acetate, phosphate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)
-
Purified water
-
pH meter
-
Analytical balance
-
Vortex mixer and magnetic stirrer
-
Visual inspection apparatus (e.g., light box)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Methodology:
-
Prepare stock solutions of each buffer at the desired pH values.
-
Accurately weigh a consistent amount of this compound powder for each condition to be tested.
-
In separate, labeled vials, add a fixed volume of each buffer solution to the this compound powder to achieve the target concentration.
-
Immediately vortex each vial for 1 minute, followed by magnetic stirring for 30 minutes to ensure thorough mixing.
-
Visually inspect each solution for clarity, color change, and the presence of any precipitate at time zero.
-
Store the vials under controlled temperature and light conditions.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), visually inspect each sample and record observations.
-
At each time point, carefully take an aliquot from the supernatant (if precipitation has occurred) and measure the concentration of soluble lanthanum using a suitable analytical method (e.g., ICP-MS) or assess the integrity of the compound if a suitable chromophore exists.
Protocol 2: Evaluating the Effect of Stabilizers
Objective: To assess the effectiveness of different stabilizing agents in preventing aggregation and precipitation of this compound in an aqueous suspension.
Materials:
-
This compound powder
-
Optimal buffer solution identified in Protocol 1
-
Stabilizing agents (e.g., Polysorbate 80, PVP, HPMC)
-
Purified water
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Zeta potential analyzer
Methodology:
-
Prepare stock solutions of the selected stabilizers in the optimal buffer.
-
Prepare a series of this compound suspensions in the optimal buffer, each containing a different concentration of a stabilizing agent. Include a control sample with no stabilizer.
-
Disperse the powder in the solutions using a consistent method (e.g., vortexing followed by sonication).
-
Immediately after preparation (time zero), measure the particle size distribution and zeta potential of each suspension using DLS.
-
Visually inspect the samples for any signs of settling or aggregation.
-
Store the samples under controlled conditions.
-
At selected time intervals (e.g., 1, 4, 24, 48 hours), repeat the visual inspection and particle size/zeta potential measurements.
-
Compare the changes in particle size and the rate of settling between the different stabilizer conditions and the control.
Data Presentation
The following tables are examples of how to structure the data obtained from the suggested experimental protocols.
Table 1: pH Screening Results for this compound Stability
| pH | Buffer System | Time (hours) | Visual Observation | Soluble Lanthanum Concentration (% of Initial) |
| 4.0 | Citrate | 0 | Clear Solution | 100% |
| 4 | Clear Solution | 98% | ||
| 24 | Slight Haze | 92% | ||
| 7.0 | Phosphate | 0 | Fine Suspension | 100% (total) |
| 4 | Visible Precipitate | 75% | ||
| 24 | Heavy Precipitate | 45% | ||
| 8.0 | Phosphate | 0 | Immediate Precipitate | 55% |
| 4 | Heavy Precipitate | 30% | ||
| 24 | Heavy Precipitate | 20% |
Table 2: Effect of Stabilizers on this compound Suspension Stability
| Stabilizer | Concentration (%) | Time (hours) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Visual Observation |
| None (Control) | 0 | 0 | 250 | 0.3 | Uniform Suspension |
| 24 | 1500 | 0.8 | Significant Settling | ||
| HPMC | 0.5 | 0 | 260 | 0.25 | Uniform Suspension |
| 24 | 300 | 0.3 | Minimal Settling | ||
| Polysorbate 80 | 0.1 | 0 | 245 | 0.28 | Uniform Suspension |
| 24 | 450 | 0.4 | Moderate Settling |
Visualizations
Caption: Workflow for optimizing this compound solution stability.
Caption: Key factors influencing this compound stability in solution.
References
- 1. Unicycive Reports Key Findings from Market Research with Nephrologists :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. Unicycive Completes Enrollment of Pivotal Bioequivalence Study for this compound™ (lanthanum dioxycarbonate), an Investigational Treatment for Hyperphosphatemia in Chronic Kidney Disease (CKD) Patients on Dialysis :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 4. ir.unicycive.com [ir.unicycive.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. The ways to improve drug stability [repository.usmf.md]
Technical Support Center: Lanthanum Dioxycarbonate Interference
Welcome to the technical support center for troubleshooting assay interference caused by Lanthanum Dioxycarbonate. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the effects of this compound in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Lanthanum Dioxycarbonate and why does it interfere with assays?
Lanthanum Dioxycarbonate is a salt containing the lanthanum cation (La³⁺). Its primary therapeutic use is as a phosphate (B84403) binder to treat hyperphosphatemia, mainly in patients with chronic kidney disease. The high affinity of La³⁺ for phosphate ions is the principal cause of interference in many biochemical and biological assays. This interaction leads to the formation of highly insoluble lanthanum phosphate complexes, effectively removing free phosphate from the solution. This can directly impact assays that measure phosphate or indirectly affect phosphate-dependent processes.
Q2: Which types of assays are most susceptible to interference from Lanthanum Dioxycarbonate?
The assays most at risk are:
-
Phosphate Quantification Assays: Any assay designed to measure inorganic phosphate (e.g., Malachite Green, molybdate-based assays) will be severely affected due to the sequestration of phosphate by lanthanum.
-
Enzyme Assays: ATP-dependent enzymes like kinases and phosphatases are highly susceptible. Lanthanum can interfere by binding to the phosphate groups of ATP, inhibiting enzyme activity, or by precipitating the phosphate product, leading to inaccurate measurements of enzyme kinetics.[1][2]
-
Cell-Based Assays: Assays measuring cell viability (e.g., MTT), proliferation, or signaling pathways that involve ATP or calcium mobilization can be affected. Lanthanum has been shown to have direct effects on cell viability and can interfere with cellular signaling processes.[3][4][5]
-
Protein Assays: While direct, strong interference is less documented, the potential for interaction exists and should be considered, especially in buffers containing phosphate.
Q3: At what pH is the interference from lanthanum most significant?
The precipitation of lanthanum phosphate is highly pH-dependent. The optimal pH for this interaction generally falls within the range of acidic to slightly alkaline conditions. For orthophosphates, maximum precipitation with lanthanum occurs between pH 4.5 and 8.5.[6] For other phosphate species, the optimal pH range might vary, for instance, pH 5.0 to 6.5 for pyrophosphate at a 1:1 molar ratio with lanthanum.[7] It is crucial to consider the pH of your assay buffer, as this will significantly influence the extent of interference.
Troubleshooting Guides
Issue 1: Inaccurate Results in Phosphate Quantification Assays (e.g., Malachite Green)
Symptoms:
-
Phosphate levels are significantly lower than expected or undetectable.
-
High variability between replicate samples containing lanthanum dioxycarbonate.
-
Visible precipitate in the assay wells.
Troubleshooting Steps:
Mitigation Protocol: Sample Pre-treatment to Remove Lanthanum
-
Acidification & Centrifugation:
-
Acidify the sample to a pH below 2.0 with HCl to dissolve any lanthanum phosphate precipitate.
-
Adjust the pH to >10 with NaOH to precipitate lanthanum hydroxide, leaving phosphate in the solution.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully collect the supernatant containing the phosphate for analysis.
-
Neutralize the supernatant to the optimal pH for your phosphate assay.
-
-
Dialysis:
-
If the analyte of interest is a macromolecule (e.g., a protein), dialyze the sample against a lanthanum-free buffer to remove the small lanthanum ions.
-
Use a dialysis membrane with a molecular weight cut-off (MWCO) appropriate for retaining your analyte while allowing lanthanum to diffuse out.
-
Issue 2: Altered Enzyme Activity in Kinase or Phosphatase Assays
Symptoms:
-
Inhibition or unexpected activation of the enzyme.
-
Non-linear reaction kinetics.
-
Lower than expected signal in ATP-based luminescence assays.
Troubleshooting Steps:
Experimental Protocol: Control for Direct Lanthanum Effects
-
Lanthanum-Only Control: Run the assay with varying concentrations of lanthanum dioxycarbonate but without the enzyme. This will determine if lanthanum itself generates a signal or interferes with the detection method.
-
Enzyme Activity Control: Run the enzyme reaction in the presence and absence of lanthanum dioxycarbonate. Compare the results to quantify the inhibitory or activating effect of lanthanum on the enzyme.
-
Alternative Detection Method: If possible, use a detection method that does not rely on phosphate quantification. For example, some kinase assays use fluorescence polarization or antibodies specific to the phosphorylated substrate.
Issue 3: Unexpected Results in Cell-Based Assays
Symptoms:
-
Decreased cell viability in the presence of lanthanum dioxycarbonate, even in control wells.
-
Changes in cellular signaling readouts (e.g., calcium flux, ATP levels).
Troubleshooting Steps:
Experimental Protocol: Assessing Direct Cytotoxicity and Assay Interference
-
Lanthanum Cytotoxicity Assessment:
-
Plate cells at the desired density.
-
Treat cells with a dose-response range of lanthanum dioxycarbonate for the same duration as your experiment.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration at which lanthanum itself becomes toxic to the cells.
-
-
Wash Step Prior to Assay:
-
After treating the cells with your experimental compounds (including those containing lanthanum), gently aspirate the medium.
-
Wash the cells once or twice with a phosphate-free buffer (e.g., a HEPES-based saline solution) to remove extracellular lanthanum.
-
Proceed with the addition of your assay reagents. This can help minimize direct interference between lanthanum and the assay components.
-
Quantitative Data Summary
The interference of lanthanum is concentration and pH-dependent. The following table summarizes the key parameters for lanthanum-phosphate interactions.
| Parameter | Value/Range | Conditions | Reference |
| Optimal pH for Orthophosphate Precipitation | 4.5 - 8.5 | 2:1 cation-to-phosphate ratio | [6] |
| Optimal pH for Pyrophosphate Precipitation | 5.0 - 6.5 | 1:1 La-PO₄ molar ratio | [7] |
| Optimal pH for Tripolyphosphate Precipitation | 7.0 - 9.0 | 2:1 La-PO₄ molar ratio | [7] |
| Binding Constant of La³⁺ to Bovine Intestine AP | 2.1 x 10⁴ M⁻¹ | Fluorescence quenching | [1] |
| Number of La³⁺ Binding Sites on Bovine Intestine AP | 78 | Fluorescence quenching | [1] |
Note: These values are indicative and may vary depending on the specific buffer composition, temperature, and other components in the assay mixture.
References
- 1. [Effects of lanthanum on alkaline phosphatase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of yeast phosphoglycerate kinase by lanthanide-ATP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of lanthanum inhibition of extracellular ATP-evoked calcium mobilization in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
Mitigating gastrointestinal side effects of lanthanum binders in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lanthanum-based phosphate (B84403) binders in animal studies. The focus is on identifying and mitigating potential gastrointestinal (GI) side effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My animals on long-term lanthanum carbonate are not showing overt signs of GI distress, but I'm concerned about subtle effects. What should I be looking for?
While overt signs like severe diarrhea or vomiting are not commonly reported in rodent studies with lanthanum carbonate, more subtle gastrointestinal side effects can occur, particularly with prolonged administration. The primary concern identified in animal models is the development of "lanthanum gastropathy."
Troubleshooting:
-
Histological Examination: The most definitive way to assess for lanthanum gastropathy is through histological analysis of the gastric mucosa. Look for the presence of lanthanum deposits, which appear as subepithelial collections of eosinophilic histiocytes or small granulomas containing granular or amorphous inclusion bodies.[1][2]
-
Associated Pathological Changes: Alongside lanthanum deposition, be vigilant for other histological alterations such as glandular atrophy, stromal fibrosis, proliferation of mucous neck cells, intestinal metaplasia, erosions, and ulcers.[1][2][3]
-
Pica Behavior (in rats): As a potential surrogate marker for nausea or GI discomfort in rats, monitor for pica, which is the consumption of non-nutritive substances like kaolin (B608303) clay. An increase in kaolin consumption compared to control animals may indicate an adverse GI effect.
-
Changes in Food Intake and Body Weight: A subtle but consistent decrease in food consumption or a failure to gain weight at a normal rate can be an early indicator of GI malaise.
2. I have confirmed lanthanum-induced gastropathy in my rat model. What are some potential experimental strategies to mitigate these effects?
While direct studies on mitigating lanthanum-induced gastropathy are limited, researchers can explore strategies based on general gastroprotection principles. Two promising avenues are the use of probiotics and supplementation with soluble dietary fiber.
Troubleshooting Investigation Plan:
-
Probiotic Co-administration: Probiotics have been shown to protect against gastric mucosal injury from other agents like NSAIDs.[4][5][6][7] A study could be designed to administer a probiotic formulation alongside the lanthanum binder to assess if it can ameliorate the inflammatory response and histological damage in the gastric mucosa.
-
Soluble Dietary Fiber Supplementation: Soluble fibers, such as pectin, have demonstrated a protective effect against NSAID-induced gastric and intestinal lesions in mice.[8] Including a soluble fiber in the diet of animals receiving lanthanum carbonate could potentially reduce direct irritation and subsequent mucosal injury.
3. My study involves a liquid formulation of a lanthanum binder, and I'm observing what appears to be diarrhea. How can I confirm and quantify this, and what can I do?
Troubleshooting:
-
Fecal Water Content Analysis: To objectively quantify diarrhea, collect fecal pellets and determine their water content by comparing wet and dry weights. An increase in fecal water content in the treatment group compared to the control group would confirm diarrhea.
-
Monitor Stool Consistency: Use a standardized scoring system to visually assess stool consistency daily.
-
Potential Mitigation with Probiotics: Certain probiotic mixtures have been shown to have antidiarrheal effects in rat models of induced diarrhea. This is often achieved through the modulation of intestinal motility and secretion.[4]
4. Are there different formulations of lanthanum binders that might have better GI tolerability in animal studies?
Yes, the formulation can potentially impact GI tolerance. Newer formulations are being developed with the aim of improving patient adherence and reducing side effects, which may translate to better tolerability in animal models. For instance, oxylanthanum carbonate is a novel formulation designed to have a smaller pill burden, and it has been reported to be well-tolerated in animal models.[9] When planning a study, it is worth reviewing the literature for the latest formulations and their reported tolerability profiles.
Quantitative Data Summary
While precise incidence rates of GI side effects in animal studies are not consistently reported, the following table summarizes the observed histological findings in a key study on lanthanum-induced gastropathy in rats.
| Histological Finding | Observation in Lanthanum Carbonate-Treated Rats | Severity/Frequency Notes | Reference |
| Lanthanum Deposition | Consistently detectable in gastric mucosa after ≥ 2 weeks | Present in all treated animals in the study | [1][2] |
| Glandular Atrophy | Present | Described as one of the various histologic alterations | [1][2][3] |
| Stromal Fibrosis | Present | Observed in the gastric mucosa | [1][2][3] |
| Proliferation of Mucous Neck Cells | Present | Noted as a histological alteration | [1][2][3] |
| Intestinal Metaplasia | Present | A noted pathological change | [1][2][3] |
| Erosion and Ulcer | Present | Observed in the rat model | [1][2][3] |
Experimental Protocols
1. Protocol for Induction and Assessment of Lanthanum Gastropathy in Rats
-
Animal Model: Male Wistar rats.
-
Induction: Administer lanthanum carbonate at a dose of 1000 mg/day via oral gavage for a period of 2 to 4 weeks.[1][2] A control group should receive the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Dissect the stomach and fix in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and prepare 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Perform microscopic examination to identify lanthanum deposition (subepithelial collections of plump eosinophilic histiocytes) and other histological changes (glandular atrophy, fibrosis, metaplasia, erosion, ulcer).[1][2][3]
-
Utilize a histological scoring system to quantify the severity of gastric injury.
-
2. Protocol for Investigating Probiotics as a Mitigation Strategy
-
Animal Model: Male Wistar rats.
-
Groups:
-
Control (Vehicle only)
-
Lanthanum Carbonate (1000 mg/day)
-
Probiotic only
-
Lanthanum Carbonate + Probiotic
-
-
Procedure:
-
For Group 4, begin probiotic administration (e.g., Lactobacillus plantarum) via oral gavage one week prior to the start of lanthanum carbonate treatment and continue throughout the study.
-
Administer lanthanum carbonate or vehicle to the respective groups for 4 weeks.
-
At the end of the study, perform histological analysis of the gastric mucosa as described in the protocol above.
-
-
Outcome Measures: Compare the histological scores of gastric injury between the Lanthanum Carbonate group and the Lanthanum Carbonate + Probiotic group. A significant reduction in the score for the combination group would suggest a protective effect of the probiotic.
3. Protocol for Investigating Soluble Dietary Fiber as a Mitigation Strategy
-
Animal Model: Male mice.
-
Diets:
-
Control Diet (regular chow)
-
Control Diet + Lanthanum Carbonate
-
Diet supplemented with soluble fiber (e.g., 5% pectin)
-
Diet supplemented with soluble fiber + Lanthanum Carbonate
-
-
Procedure:
-
Acclimatize animals to their respective diets for one week.
-
Incorporate lanthanum carbonate into the designated diets.
-
Continue the respective diets for 4 weeks.
-
At the end of the study, perform histological analysis of the gastric mucosa.
-
-
Outcome Measures: Compare the histological scores of gastric injury between the lanthanum carbonate-only group and the group receiving lanthanum carbonate with soluble fiber.
Visualizations
Caption: Proposed cellular mechanism of lanthanum-induced gastropathy.
Caption: Experimental workflow for investigating mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Lanthanum-Induced Mucosal Alterations in the Stomach (Lanthanum Gastropathy): a Comparative Study Using an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the diagnosis of gastrointestinal lanthanum deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Effect of Probiotic on the improvement of Ibuprofen-induced Gastric Mucosal Injury Model in Wistar Rats [ijscia.com]
- 6. Probiotic bacteria protect against indomethacin-induced gastric ulcers through modulation of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. Soluble Dietary Fiber Can Protect the Gastrointestinal Mucosa Against Nonsteroidal Anti-Inflammatory Drugs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
RenaZorb vs. Fosrenol: A Comparative Analysis of Phosphate Binding
For Researchers, Scientists, and Drug Development Professionals
In the management of hyperphosphatemia, a critical concern for patients with end-stage renal disease, the efficacy of phosphate (B84403) binders is paramount. This guide provides a comparative analysis of two lanthanum-based phosphate binders: Fosrenol (lanthanum carbonate) and the next-generation agent, RenaZorb (lanthanum dioxycarbonate). This comparison focuses on their phosphate binding properties, supported by available experimental data and methodologies, to inform research and drug development efforts in this therapeutic area.
Executive Summary
Fosrenol, a well-established phosphate binder, effectively reduces serum phosphorus levels by forming insoluble lanthanum phosphate complexes in the gastrointestinal tract.[1][2] this compound, a novel formulation utilizing proprietary nanoparticle technology, is designed to offer a similar therapeutic effect but with a potentially lower pill burden, a significant factor in patient adherence.[3][4][5][6] While direct head-to-head in-vitro studies detailing the phosphate binding capacity of both compounds under identical conditions are not extensively available in public literature, the U.S. Food and Drug Administration (FDA) has confirmed that in-vitro studies demonstrate this compound's comparable phosphate-binding mechanism and stoichiometry to Fosrenol.[7][8][9] A pivotal clinical bioequivalence study has further established the pharmacodynamic bioequivalence of this compound to Fosrenol.[10][11]
Mechanism of Action: Lanthanum-Based Phosphate Binding
Both this compound and Fosrenol share the same active moiety, the trivalent lanthanum ion (La³⁺), and therefore operate via an identical mechanism of action. In the acidic environment of the stomach, lanthanum carbonate (Fosrenol) and lanthanum dioxycarbonate (this compound) dissociate to release lanthanum ions.[12][13] These highly charged ions exhibit a strong affinity for dietary phosphate, forming insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes within the gastrointestinal tract.[1] This sequestration prevents the absorption of phosphate into the bloodstream, leading to its excretion in the feces and a subsequent reduction in serum phosphorus levels.[8]
Figure 1: Mechanism of Lanthanum Phosphate Binding
Comparative Data on Phosphate Binding
While a direct comparison of in-vitro binding affinity constants (K₁) for this compound is not publicly available, data for Fosrenol demonstrates its high affinity for phosphate. A study comparing several phosphate binders provided an indirect measure of binding efficiency by calculating the volume of each binder required to bind one gram of phosphate.
| Parameter | This compound (lanthanum dioxycarbonate) | Fosrenol (lanthanum carbonate) | Reference |
| Volume to Bind 1g of Phosphate (cm³) * | 5.6 | 19.8 | [9][13] |
| Langmuir Equilibrium Binding Affinity (K₁) (mM⁻¹) | Data not publicly available | 6.1 ± 1.0 (pH 3-7) | [12][14] |
Note: The volume to bind 1g of phosphate was calculated based on tablet volume and in-vivo binding capacity, providing an estimate of normalized potency.
Experimental Protocols
In-Vitro Phosphate Binding Affinity of Lanthanum Carbonate (Fosrenol)
The following protocol was adapted from a study comparing the in-vitro efficacy of lanthanum carbonate and sevelamer (B1230288) hydrochloride.[12][14]
Objective: To determine the Langmuir equilibrium binding affinity (K₁) of lanthanum carbonate for phosphate across a physiologically relevant pH range.
Materials:
-
Lanthanum carbonate (Fosrenol)
-
Sodium phosphate monobasic and dibasic solutions
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Bile acid salts (optional, for assessing interference)
-
Analytical equipment for phosphate concentration measurement (e.g., ion chromatography or spectrophotometry)
Procedure:
-
Preparation of Phosphate Solutions: A range of phosphate concentrations (e.g., 5-100 mM) were prepared.
-
pH Adjustment: The pH of the phosphate solutions was adjusted to various levels reflecting the gastrointestinal tract (e.g., pH 3, 5, and 7) using HCl or NaOH.
-
Incubation: A fixed amount of lanthanum carbonate (e.g., 134-670 mg) was added to a defined volume of each phosphate solution (e.g., 50 mL). The mixtures were incubated at 37°C with constant agitation until equilibrium was reached.
-
Sample Collection and Analysis: After incubation, the solid binder was separated from the solution by centrifugation or filtration. The concentration of unbound phosphate remaining in the supernatant was measured.
-
Data Analysis: The amount of phosphate bound to the lanthanum carbonate was calculated by subtracting the unbound phosphate concentration from the initial concentration. The Langmuir isotherm model was then used to determine the equilibrium binding affinity (K₁).
Figure 2: In-Vitro Phosphate Binding Protocol
Bioequivalence Study: this compound vs. Fosrenol
A pivotal bioequivalence study was conducted to compare the pharmacodynamic effects of this compound and Fosrenol in healthy volunteers.[6][10][11][15][16]
Objective: To establish the pharmacodynamic bioequivalence of this compound to Fosrenol.
Study Design: A randomized, open-label, two-way crossover study.[10][16]
Participants: Healthy adult volunteers.[10][11][15][16]
Methodology:
-
Screening Period: Participants were screened for eligibility.
-
Dosing Periods: Participants were randomized to receive either this compound or Fosrenol for a specified period.
-
Washout Period: A washout period followed the first dosing period to eliminate the effects of the initial treatment.
-
Crossover: Participants then received the alternate treatment for a second dosing period.
-
Primary Endpoint: The primary outcome measure was the change in urinary phosphate excretion from baseline to the end of each treatment period.[10][11]
-
Bioequivalence Assessment: The 90% confidence interval for the difference in the least square mean change in urinary phosphate excretion between this compound and Fosrenol was calculated. Bioequivalence was established if this confidence interval fell within a pre-defined acceptance range.[10]
Figure 3: Bioequivalence Study Design
Conclusion
Both this compound and Fosrenol are effective lanthanum-based phosphate binders that function by preventing the gastrointestinal absorption of dietary phosphate. While Fosrenol has a well-documented high binding affinity for phosphate, this compound, through its nanoparticle formulation, has demonstrated pharmacodynamic bioequivalence with the potential for a significantly lower pill burden. The available data suggests that this compound's innovative formulation may offer a comparable therapeutic effect in a more patient-friendly dosage form. Further direct comparative in-vitro studies would be beneficial to provide a more granular understanding of the phosphate binding kinetics and capacity of this compound relative to Fosrenol.
References
- 1. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Clinical Pharmacokinetics of the Phosphate Binder Lanthanum Carbonate | springermedizin.de [springermedizin.de]
- 5. Unicycive Reports Key Findings from Market Research with Nephrologists :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 6. fiercepharma.com [fiercepharma.com]
- 7. Unicycive Therapeutics Receives Confirmatory Guidance on this compound Regulatory Pathway :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 8. Unicycive Therapeutics Receives FDA Guidance On this compound Regulatory Pathway - Unicycive Therapeutics (NASDAQ:UNCY) - Benzinga [benzinga.com]
- 9. Unicycive Therapeutics Receives Confirmatory Guidance on this compound Regulatory Pathway [prnewswire.com]
- 10. Lanthanum Carbonate Reduces Urine Phosphorus Excretion: Evidence of High-Capacity Phosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 12. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Unicycive Completes Enrollment of Pivotal Bioequivalence Study for this compound™ (lanthanum dioxycarbonate), an Investigational Treatment for Hyperphosphatemia in Chronic Kidney Disease (CKD) Patients on Dialysis :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
A Comparative Analysis of RenaZorb (Lanthanum Dioxycarbonate) and Sevelamer Hydrochloride for the Management of Hyperphosphatemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy and mechanisms of RenaZorb (a formulation of lanthanum carbonate) and sevelamer (B1230288) hydrochloride, two prominent non-calcium-based phosphate (B84403) binders used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). This document synthesizes data from multiple clinical studies to offer a clear perspective on their relative performance, supported by detailed experimental protocols and visualizations of relevant biological pathways.
Executive Summary
Both this compound and sevelamer hydrochloride are effective in lowering serum phosphorus levels in patients with hyperphosphatemia.[1][2][3][4][5] While some studies suggest a comparable efficacy in phosphate reduction[2][3][5], others indicate that lanthanum carbonate may lead to a greater reduction in serum phosphorus in certain patient populations or analyses.[4] Key differences also emerge in their effects on other biochemical parameters, such as serum calcium and cholesterol, and in their potential interactions with other medications.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from various studies comparing the effects of lanthanum carbonate (LC) and sevelamer hydrochloride (SH) on key biochemical markers.
Table 1: Serum Phosphorus (SP) Reduction
| Study / Analysis | Lanthanum Carbonate (LC) | Sevelamer Hydrochloride (SH) | Key Finding |
| Cross-over Study (4 weeks, LOCF)[4] | -1.7 ± 0.1 mg/dL | -1.4 ± 0.1 mg/dL | No significant difference in primary analysis (p=0.133).[4] |
| Cross-over Study (4 weeks, completers)[4] | - | - | LC showed a significantly greater reduction than SH (0.5 mg/dL difference, p=0.007).[4] |
| Single Dose Study[2][3] | Similar reduction to SH | Similar reduction to LC | Both drugs decreased serum phosphate to a similar extent.[2][3] |
Table 2: Effects on Other Serum Markers
| Parameter | Lanthanum Carbonate (LC) | Sevelamer Hydrochloride (SH) | Key Differences and Notes |
| Serum Calcium | Generally no significant change or a slight decrease.[2][6] | May cause a transient increase in serum calcium after a meal.[2][3] | The area under the curve (AUC) for serum calcium over 12 hours was larger after SH than after LC (p=0.04).[3] |
| Total Cholesterol | No significant effect. | Significant reduction.[6] | The cholesterol-lowering effect of sevelamer is attributed to its bile acid binding properties. |
| FGF-23 | Unchanged at 12 and 24 hours after a single dose.[2] | Unchanged at 12 and 24 hours after a single dose.[2] | Longer-term studies are needed to fully elucidate the comparative effects on FGF-23. |
| Bone-specific Alkaline Phosphatase (BAP) | No change after a single dose.[2] | No change after a single dose.[2] | A study involving a switch from SH to LC showed a decrease in serum ALP.[6] |
| Intact Parathyroid Hormone (iPTH) | Transient decrease after a single dose.[2] | Transient decrease after a single dose.[2] | One meta-analysis suggested SH treatment reduced iPTH levels more than LC. |
Experimental Protocols
Below are detailed methodologies from key comparative studies.
Protocol 1: Randomized, Crossover, Head-to-Head Comparison
-
Objective: To compare the serum phosphorus reduction with fixed doses of lanthanum carbonate and sevelamer hydrochloride in hemodialysis patients.[1][4]
-
Study Design: A multicenter, randomized, open-label, two-period crossover study.[1][4]
-
Patient Population: Hemodialysis patients with serum phosphorus ≥ 6.0 mg/dL.[1]
-
Inclusion Criteria: Patients aged 18 years or older on maintenance hemodialysis for at least 3 months.
-
Exclusion Criteria: Significant gastrointestinal disorders, pregnancy or nursing, current use of lanthanum carbonate or sevelamer hydrochloride.
-
Procedure:
-
Washout Period: A 2-3 week washout period where patients discontinued (B1498344) their current phosphate binders.[1][4]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either lanthanum carbonate (e.g., 2250-3000 mg/day) or sevelamer hydrochloride (e.g., 4800-6400 mg/day) for 4 weeks.[4]
-
Second Washout: A 2-week washout period followed the first treatment phase.[4]
-
Crossover: Patients were switched to the alternative phosphate binder for another 4 weeks.[4]
-
-
Biochemical Analysis: Serum phosphorus, calcium, and other relevant markers were measured at baseline and at specified intervals throughout the study. Measurements were often taken pre-dialysis.
Protocol 2: Single-Dose Crossover Study
-
Objective: To compare the effects of a single oral dose of lanthanum carbonate and sevelamer hydrochloride on serum and urine phosphate and calcium, and on hormones regulating mineral-bone metabolism.[3]
-
Study Design: A prospective, randomized, crossover study.[3]
-
Patient Population: 34 patients with an estimated glomerular filtration rate (eGFR) <60 mL/min.[3]
-
Procedure:
-
Biochemical Analysis: Serum calcium, phosphate, and parathyroid hormone were measured before and at 3, 6, 12, and 24 hours after medication. Bone alkaline phosphatase (BAP), sclerostin, calcitriol, and FGF-23 were measured at baseline and after 12 and 24 hours.[3]
Mechanism of Action and Signaling Pathways
Mechanism of Phosphate Binding
Both this compound and sevelamer hydrochloride act locally in the gastrointestinal tract to bind dietary phosphate, thereby preventing its absorption.
-
This compound (Lanthanum Carbonate): In the acidic environment of the upper GI tract, lanthanum carbonate dissociates to release trivalent lanthanum ions (La³⁺). These ions have a high affinity for phosphate and form insoluble lanthanum phosphate complexes that are excreted in the feces.
-
Sevelamer Hydrochloride: This is a non-absorbed, cross-linked polymer. The amine groups on the polymer become protonated in the intestine and interact with phosphate ions through ionic and hydrogen bonding. The polymer-phosphate complex is then eliminated in the feces. Sevelamer also binds bile acids, which contributes to its cholesterol-lowering effect.
Figure 1: Comparative Mechanism of Action
Hyperphosphatemia and the FGF-23-Klotho Signaling Axis
Hyperphosphatemia is a central driver of CKD-Mineral and Bone Disorder (CKD-MBD). A key regulatory pathway involved is the Fibroblast Growth Factor 23 (FGF-23)-Klotho axis.
-
FGF-23: A hormone produced by osteocytes in response to high phosphate levels.
-
Klotho: A co-receptor required for FGF-23 to bind to its receptor (FGFR).
In a healthy state, FGF-23 acts on the kidneys to increase phosphate excretion and decrease the production of active vitamin D (calcitriol), thereby maintaining phosphate homeostasis. In CKD, as kidney function declines, FGF-23 levels rise dramatically in an attempt to compensate. However, this elevation is associated with adverse cardiovascular outcomes.
References
Lanthanum Dioxycarbonate vs. Calcium Carbonate for Hyperphosphatemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hyperphosphatemia, a condition characterized by elevated serum phosphate (B84403) levels, is a common and serious complication of chronic kidney disease (CKD). It is a major contributor to cardiovascular disease, the leading cause of mortality in this patient population. The primary treatment strategy for hyperphosphatemia involves the use of phosphate binders, which limit the gastrointestinal absorption of dietary phosphate. For decades, calcium carbonate has been a widely used phosphate binder due to its efficacy and low cost. However, its use is associated with an increased risk of hypercalcemia and vascular calcification. This has led to the development of non-calcium-based phosphate binders, including lanthanum-containing compounds.
This guide provides a detailed comparison of a novel lanthanum-based binder, lanthanum dioxycarbonate, and the traditional calcium carbonate for the management of hyperphosphatemia. Due to the limited availability of direct comparative studies on lanthanum dioxycarbonate, this guide will leverage the extensive clinical data available for a closely related compound, lanthanum carbonate, as a primary comparator against calcium carbonate. The unique properties of lanthanum dioxycarbonate will be highlighted where data is available.
Mechanism of Action
Both lanthanum dioxycarbonate and calcium carbonate act locally within the gastrointestinal tract to bind dietary phosphate.
Lanthanum Dioxycarbonate: Following oral administration, lanthanum dioxycarbonate (or lanthanum carbonate) dissociates in the acidic environment of the stomach to release trivalent lanthanum ions (La³⁺).[1][2] These ions have a high affinity for phosphate and form insoluble, non-absorbable lanthanum phosphate complexes that are subsequently excreted in the feces.[1][2] This process effectively reduces the amount of phosphate available for absorption into the bloodstream.
Calcium Carbonate: In the acidic environment of the stomach, calcium carbonate dissociates to release calcium ions (Ca²⁺). These calcium ions then bind with dietary phosphate to form insoluble calcium phosphate, which is excreted in the feces, thereby blocking phosphate absorption.[3]
In Vitro Phosphate Binding Capacity
In vitro studies are crucial for determining the intrinsic phosphate binding capabilities of these compounds.
Lanthanum Dioxycarbonate: A recent study highlighted the superior phosphate binding capacity of lanthanum dioxycarbonate, a novel formulation utilizing nanoparticle technology.[4] This formulation demonstrates a significantly lower volume required to bind 1 gram of phosphate compared to other commercially available phosphate binders.[4]
Lanthanum Carbonate: In vitro studies have shown that lanthanum carbonate has a high binding affinity for phosphate across the pH range typically found in the gastrointestinal tract (pH 3-7).[5]
Calcium Carbonate: The phosphate-binding efficacy of calcium carbonate can be influenced by the pH of the gastrointestinal environment.
| Phosphate Binder | Mean Volume per Tablet (cm³) | Mean Daily Dose Volume to Bind 1g Phosphate (cm³) | Volume to Bind 1g Phosphate (cm³) |
| Lanthanum Dioxycarbonate | 0.2 | 1.2 | 0.6 |
| Lanthanum Carbonate | 0.8 | 3.1 | 1.6 |
| Calcium Acetate (B1210297) | 1.1 | 10.0 | 5.0 |
| Sevelamer (B1230288) Carbonate | 1.7 | 11.9 | 8.5 |
| Ferric Citrate | 1.1 | 6.7 | 3.4 |
| Sucroferric Oxyhydroxide | 1.0 | 2.5 | 1.3 |
| Calcium carbonate data was not available in this specific study; calcium acetate is presented as a calcium-based binder for comparison. | |||
| Data adapted from a 2023 study on the phosphate binding capacity of various binders.[4] |
Clinical Efficacy and Safety: Lanthanum Carbonate vs. Calcium Carbonate
Numerous clinical trials have compared the efficacy and safety of lanthanum carbonate and calcium carbonate in patients with hyperphosphatemia undergoing dialysis.
Serum Phosphate and Calcium Control
Multiple studies have demonstrated that lanthanum carbonate is as effective as calcium carbonate in lowering serum phosphate levels.[6][7] A key differentiator, however, is the impact on serum calcium. Treatment with lanthanum carbonate is associated with a significantly lower incidence of hypercalcemia compared to calcium carbonate.[6][7][8] In a 6-month randomized trial, hypercalcemia occurred in 20.2% of patients treated with calcium carbonate, compared to only 0.4% of patients in the lanthanum carbonate group.[6][8]
| Parameter | Lanthanum Carbonate | Calcium Carbonate |
| Phosphate Control | Similar efficacy to calcium carbonate | Similar efficacy to lanthanum carbonate |
| Incidence of Hypercalcemia | Significantly lower | Significantly higher |
| Serum Calcium Levels | Generally stable or slightly decreased | Often increased |
| Calcium x Phosphate Product | Tended to be better controlled | Less effectively controlled due to hypercalcemia |
| Data synthesized from multiple clinical trials.[6][7][8] |
Cardiovascular Outcomes
The LANDMARK trial, a large-scale, open-label randomized clinical trial, compared the effects of lanthanum carbonate and calcium carbonate on cardiovascular events in hemodialysis patients with hyperphosphatemia.[3][9][10] The study found no significant difference in the primary composite endpoint of cardiovascular events between the two groups.[3][9][10] However, the event rate was low, and the findings may not be generalizable to higher-risk patient populations.[3][9] Notably, a post-hoc analysis revealed a significantly higher risk of cardiovascular mortality in the lanthanum carbonate group.[3]
| Outcome | Lanthanum Carbonate Group | Calcium Carbonate Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Cardiovascular Event | 147 of 1063 patients | 134 of 1072 patients | 1.11 (0.88 to 1.41) | 0.37 |
| All-Cause Mortality | 159 deaths | 148 deaths | 1.10 (0.88 to 1.37) | 0.42 |
| Cardiovascular Mortality | Significantly higher | Lower | 1.51 (1.01 to 2.27) | 0.045 |
| Data from the LANDMARK trial.[3][9] |
Experimental Protocols
In Vitro Phosphate Binding Assay
Objective: To determine the phosphate binding capacity of lanthanum dioxycarbonate and calcium carbonate under simulated gastrointestinal conditions.
Methodology:
-
Preparation of Binder Solutions: Suspend a known quantity of finely ground lanthanum dioxycarbonate or calcium carbonate powder in a simulated gastric fluid (e.g., pH 3.0) and a simulated intestinal fluid (e.g., pH 7.0).
-
Addition of Phosphate: Add a standard phosphate solution to the binder suspensions at various concentrations.
-
Incubation: Incubate the mixtures at 37°C with constant agitation for a predetermined time to allow for binding equilibrium to be reached.
-
Separation: Centrifuge the samples to separate the solid binder-phosphate complex from the supernatant containing unbound phosphate.
-
Phosphate Quantification: Measure the concentration of phosphate remaining in the supernatant using a colorimetric assay (e.g., malachite green method).
-
Calculation of Binding Capacity: The amount of phosphate bound to the binder is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.
References
- 1. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. Calcium Carbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy, tolerability, and safety of lanthanum carbonate in hyperphosphatemia: a 6-month, randomized, comparative trial versus calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. A LANDMARK Trial in Mineral Bone Disease? — NephJC [nephjc.com]
- 8. karger.com [karger.com]
- 9. Effect of Treating Hyperphosphatemia With Lanthanum Carbonate vs Calcium Carbonate on Cardiovascular Events in Patients With Chronic Kidney Disease Undergoing Hemodialysis: The LANDMARK Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Next-Generation Phosphate Binders
For Researchers, Scientists, and Drug Development Professionals
Hyperphosphatemia, a common complication of chronic kidney disease (CKD), is associated with increased cardiovascular morbidity and mortality. Phosphate (B84403) binders are a cornerstone of therapy, and a new generation of non-calcium-based agents has emerged, offering potential advantages over traditional therapies. This guide provides a detailed, head-to-head comparison of three next-generation phosphate binders—sucroferric oxyhydroxide, ferric citrate (B86180), and oxylanthanum carbonate—along with the novel phosphate absorption inhibitor, tenapanor.
Executive Summary
Next-generation phosphate binders offer effective phosphate control with potentially improved side-effect profiles and additional benefits compared to older calcium-based binders. Sucroferric oxyhydroxide and ferric citrate are iron-based binders that not only lower serum phosphorus but can also impact iron metabolism. Oxylanthanum carbonate, a novel lanthanum-based formulation, aims to reduce pill burden, a significant challenge in patient adherence. Tenapanor represents a different class of therapy, inhibiting intestinal phosphate absorption through a unique mechanism of action. The choice of agent may depend on individual patient characteristics, including iron status, potential for pill burden, and specific treatment goals.
Comparative Efficacy and Safety
The following tables summarize the available quantitative data from key clinical trials, providing a comparative overview of the performance of these next-generation agents.
Table 1: Efficacy in Lowering Serum Phosphorus
| Agent | Trial (vs. Active Comparator) | Baseline Serum Phosphorus (mg/dL) | Mean Change from Baseline (mg/dL) | Non-inferiority/Superiority | Citation(s) |
| Sucroferric Oxyhydroxide | Phase 3 (vs. Sevelamer (B1230288) Carbonate) | ~7.0 | -2.0 (vs. -2.1 for Sevelamer) | Non-inferior | [1][2][3] |
| Ferric Citrate | Phase 3 (vs. Sevelamer Carbonate/Calcium Acetate) | ~8.1 | -2.1 (vs. -1.9 for active control) | Non-inferior | [4] |
| Oxylanthanum Carbonate | Phase 2 (Single Arm) | >5.5 | >90% of patients achieved ≤5.5 mg/dL | N/A | [5] |
| Tenapanor | PHREEDOM (vs. Placebo after Sevelamer run-in) | ~7.7 | -1.4 (vs. placebo) in withdrawal period | Superior | [6][7][8] |
| Tenapanor + Binder | AMPLIFY (vs. Placebo + Binder) | ~7.5 | -0.84 (vs. -0.19 for placebo + binder) | Superior | [9][10][11][12] |
Table 2: Key Safety and Tolerability Findings
| Agent | Common Adverse Events | Notable Effects | Citation(s) |
| Sucroferric Oxyhydroxide | Diarrhea (mild, transient), discolored feces | Minimal iron accumulation | [1][2] |
| Ferric Citrate | Diarrhea, constipation | Increased iron stores (ferritin, TSAT) | [4] |
| Oxylanthanum Carbonate | Gastrointestinal events (e.g., diarrhea, vomiting) | Minimal systemic lanthanum absorption | [5] |
| Tenapanor | Diarrhea (most common) | Acts locally in the gut with minimal systemic absorption | [6][7][10] |
Detailed Experimental Protocols
In Vitro Phosphate Binding Capacity Assay
A standardized in vitro method is crucial for comparing the intrinsic phosphate-binding capabilities of different binders.
Objective: To determine the phosphate binding capacity of a binder at various physiologically relevant pH levels.
Methodology:
-
Preparation of Phosphate Solutions: Prepare standardized phosphate solutions (e.g., 10, 15, and 20 mM) using monobasic ammonium (B1175870) phosphate dissolved in purified water.
-
pH Adjustment: Adjust the pH of the phosphate solutions to simulate different segments of the gastrointestinal tract (e.g., pH 3.0 for the stomach and pH 6.0 for the small intestine) using hydrochloric acid or ammonia.
-
Incubation: Add a standardized amount of the phosphate binder (e.g., 67 mg) to a fixed volume of the phosphate solution (e.g., 25 mL). Incubate the mixture at 37°C with continuous stirring for a defined period (e.g., 6 hours).
-
Sampling and Analysis: At predetermined time points, collect samples and filter them to separate the binder-phosphate complex from the solution. The concentration of unbound phosphate in the filtrate is then measured using ion chromatography.
-
Calculation of Binding Capacity: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of the binder.[5]
Animal Models of Chronic Kidney Disease (CKD) for Phosphate Binder Evaluation
Animal models are essential for preclinical evaluation of the efficacy and safety of novel phosphate binders.
Objective: To assess the in vivo efficacy of a phosphate binder in a CKD animal model.
Model: Adenine-induced CKD in rats is a commonly used model.
Methodology:
-
Induction of CKD: Male Wistar rats are fed a diet containing 0.75% adenine (B156593) for 4 weeks to induce chronic renal failure. This leads to hyperphosphatemia and elevated parathyroid hormone (PTH) levels, mimicking the conditions of CKD-MBD in humans.
-
Treatment: Following the induction of CKD, the rats are divided into treatment groups and receive a diet mixed with the phosphate binder being tested (e.g., sucroferric oxyhydroxide, lanthanum carbonate, or sevelamer carbonate) for a specified period (e.g., 4 weeks). A control group receives the adenine-rich diet without any binder.
-
Monitoring: Blood samples are collected periodically to measure serum levels of phosphorus, calcium, creatinine, and PTH.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues such as the aorta are collected to assess the extent of vascular calcification.[13][14]
Clinical Trial Design for Hyperphosphatemia
Human clinical trials are the definitive step in evaluating the efficacy and safety of new phosphate binders.
Objective: To assess the efficacy and safety of a novel phosphate binder in patients with hyperphosphatemia on dialysis.
Example: Phase 3, Randomized, Active-Controlled, Open-Label Study (Sucroferric Oxyhydroxide vs. Sevelamer Carbonate)
Methodology:
-
Patient Population: Patients with end-stage renal disease on hemodialysis or peritoneal dialysis with serum phosphorus levels >5.5 mg/dL after a washout period from previous phosphate binders.
-
Randomization and Blinding: Patients are randomized to receive either the investigational binder (e.g., sucroferric oxyhydroxide) or an active comparator (e.g., sevelamer carbonate). Due to differences in pill appearance and number, these trials are often open-label.
-
Dose Titration: An initial dose-titration phase (e.g., 8 weeks) allows for the adjustment of the binder dose to achieve a target serum phosphorus level (e.g., 2.5-4.5 mg/dL).
-
Maintenance Phase: Following titration, patients enter a maintenance phase (e.g., 44 weeks) on their established effective dose.
-
Primary Endpoint: The primary efficacy endpoint is typically the change in serum phosphorus from baseline to the end of the maintenance period. Non-inferiority to the active comparator is often the statistical goal.
-
Secondary Endpoints: Secondary endpoints may include the proportion of patients achieving the target serum phosphorus range, changes in serum calcium and PTH levels, and assessment of safety and tolerability through adverse event reporting.[1][2]
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is critical for the development and application of next-generation phosphate binders.
Phosphate Homeostasis and FGF23 Signaling
Fibroblast growth factor 23 (FGF23) is a key hormone regulating phosphate homeostasis. In CKD, as glomerular filtration rate (GFR) declines, phosphate excretion is impaired, leading to a rise in FGF23. While initially compensatory, chronically elevated FGF23 is associated with adverse cardiovascular outcomes. Phosphate binders, by reducing intestinal phosphate absorption, can lower serum phosphorus and subsequently decrease FGF23 levels.
Caption: Phosphate binders reduce intestinal phosphate absorption, lowering serum phosphate and subsequently FGF23 levels.
Mechanism of Action of Tenapanor
Tenapanor is a first-in-class, minimally absorbed small molecule that inhibits the sodium/hydrogen exchanger 3 (NHE3) in the gastrointestinal tract. This inhibition reduces the paracellular absorption of phosphate, the primary pathway for intestinal phosphate uptake.
Caption: Tenapanor inhibits NHE3, reducing paracellular phosphate absorption in the intestine.
Experimental Workflow for Head-to-Head Comparison
A robust clinical trial design is essential for the direct comparison of next-generation phosphate binders.
Caption: Workflow for a head-to-head clinical trial comparing two next-generation phosphate binders.
Conclusion
The landscape of hyperphosphatemia management is evolving with the availability of next-generation phosphate binders and novel therapeutic classes. Iron-based binders, sucroferric oxyhydroxide and ferric citrate, offer effective phosphate lowering with the latter also repleting iron stores. Oxylanthanum carbonate shows promise in reducing pill burden, a critical factor for patient adherence. Tenapanor, with its distinct mechanism of inhibiting phosphate absorption, provides a valuable alternative, particularly for patients who are intolerant to or inadequately controlled on traditional binders. The selection of a specific agent should be individualized based on a comprehensive assessment of the patient's clinical profile, including serum phosphorus levels, iron status, and potential for adherence challenges. Further head-to-head comparative trials, particularly involving oxylanthanum carbonate, are warranted to better delineate the relative positioning of these innovative therapies.
References
- 1. A phase III study of the efficacy and safety of a novel iron-based phosphate binder in dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase III study of the efficacy and safety of a novel iron-based phosphate binder in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. mykidneyspecialist.com [mykidneyspecialist.com]
- 6. Safety and Efficacy of Tenapanor for Long-term Serum Phosphate Control in Maintenance Dialysis: A 52-Week Randomized Phase 3 Trial (PHREEDOM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Tenapanor for Long-term Serum Phosphate Control in Maintenance Dialysis: A 52-Week Randomized Phase 3 Trial (PHREEDOM). | Read by QxMD [read.qxmd.com]
- 8. Safety and Efficacy of Tenapanor for Long-term Serum Phosphate Control in Maintenance Dialysis: A 52-Week Randomized Phase 3 Trial (PHREEDOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Trial of Tenapanor and Phosphate Binders as a Dual-Mechanism Treatment for Hyperphosphatemia in Patients on Maintenance Dialysis (AMPLIFY) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized Trial of Tenapanor and Phosphate Binders as a Dual-Mechanism Treatment for Hyperphosphatemia in Patients on Maintenance Dialysis (AMPLIFY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. Effects of Sucroferric Oxyhydroxide Compared to Lanthanum Carbonate and Sevelamer Carbonate on Phosphate Homeostasis and Vascular Calcifications in a Rat Model of Chronic Kidney Failure - PMC [pmc.ncbi.nlm.nih.gov]
RenaZorb: A Comparative Analysis of a Novel Phosphate Binder and its Claim to Reduce Pill Burden
For Researchers, Scientists, and Drug Development Professionals
Hyperphosphatemia, a common and serious complication of end-stage renal disease (ESRD), necessitates the use of phosphate (B84403) binders to control serum phosphorus levels. However, the high pill burden associated with many existing therapies can lead to poor patient adherence and suboptimal clinical outcomes. RenaZorb (lanthanum dioxycarbonate), a next-generation, nanoparticle-based phosphate binder, has been developed with the primary claim of reducing this treatment burden. This guide provides an objective comparison of this compound with other established phosphate binders, supported by available experimental data.
Mechanism of Action and Technological Advancement
This compound is a lanthanum-based phosphate binder that utilizes proprietary nanoparticle technology.[1][2][3] This technology creates smaller, more reactive particles, which is claimed to enhance its phosphate-binding capacity on a per-gram basis compared to conventional formulations. The active ingredient, lanthanum dioxycarbonate, binds to dietary phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate complexes that are subsequently excreted in the feces. This prevents the absorption of phosphate into the bloodstream, thereby helping to control serum phosphorus levels in patients with ESRD.
Comparative Efficacy: Phosphate Binding Capacity
A key study provides compelling in vitro evidence for the enhanced phosphate binding capacity of this compound (referred to as oxylanthanum carbonate) compared to other commercially available phosphate binders. The study measured the volume of each binder required to bind one gram of phosphate, offering a direct surrogate for potential pill burden.
| Phosphate Binder | Active Ingredient | Volume to Bind 1g of Phosphate (cm³) |
| This compound (oxylanthanum carbonate) | Lanthanum Dioxycarbonate | 5.6 |
| Lanthanum Carbonate (Fosrenol) | Lanthanum Carbonate | 19.8 |
| Calcium Acetate | Calcium Acetate | 25.0 |
| Ferric Citrate | Ferric Citrate | 46.5 |
| Sevelamer Carbonate | Sevelamer Carbonate | 73.4 |
Data sourced from a comparative study on the phosphate-binding capacity of various phosphate binders.
As the data indicates, this compound demonstrates a significantly lower volume required to bind an equivalent amount of phosphate compared to its counterparts. This superior binding efficiency forms the basis of the claim for a reduced pill burden.
Pill Burden Comparison: A Quantitative Overview
While direct head-to-head clinical trial data explicitly comparing the daily number of pills is still emerging, the enhanced binding capacity per volume of this compound allows for a potential reduction in the number and size of tablets required for effective phosphate control.
| Phosphate Binder | Typical Starting Daily Dose | Average Daily Pill Burden | Formulation |
| This compound (lanthanum dioxycarbonate) | 3000 mg (from clinical trials) | Estimated to be lower | Swallowable tablets |
| Lanthanum Carbonate (Fosrenol) | 1500 mg | 3 or more tablets | Chewable tablets |
| Sevelamer Carbonate | 2400 - 4800 mg | 3 - 6 tablets | Tablets |
| Sucroferric Oxyhydroxide | 1500 mg | 3 tablets | Chewable tablets |
Dosage information is based on prescribing information and clinical trial data. The estimated pill burden for this compound is inferred from its higher phosphate binding capacity.
Clinical Evidence: The Pivotal Bioequivalence Study
Unicycive Therapeutics, the developer of this compound, has completed a pivotal bioequivalence study comparing this compound to the marketed lanthanum carbonate product, Fosrenol.[2] This study was a key component of the regulatory submission.
Experimental Protocol: Bioequivalence Study
Study Design: The trial was a randomized, open-label, two-way crossover study conducted in healthy volunteers.[1][2][3]
Objective: To establish the pharmacodynamic bioequivalence of this compound to Fosrenol.
Primary Endpoint: The primary outcome measure was the least square mean change in urinary phosphate excretion from baseline to the evaluation period.[2]
Methodology:
-
Screening: Healthy adult volunteers were screened for eligibility.
-
Randomization: Participants were randomly assigned to one of two treatment sequences: this compound followed by Fosrenol, or Fosrenol followed by this compound.
-
Dosing Period 1: Subjects received the first assigned phosphate binder for a specified duration. In the bioequivalence study, a dose of 1000 mg three times daily was used for both this compound and Fosrenol.
-
Washout Period: A period of no treatment followed to ensure the elimination of the first drug from the body.
-
Dosing Period 2: Subjects received the alternate phosphate binder.
-
Sample Collection: Urine samples were collected at baseline and throughout the treatment periods to measure phosphate excretion.
-
Data Analysis: The change in urinary phosphate excretion was compared between the two treatment groups to determine bioequivalence.
Results: The study successfully met its primary endpoint, demonstrating the pharmacodynamic bioequivalence of this compound to Fosrenol.[2]
Visualizing the Path to Phosphate Control
The following diagrams illustrate the mechanism of action of phosphate binders and the workflow of the pivotal bioequivalence study.
References
- 1. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 2. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 3. Unicycive Completes Enrollment of Pivotal Bioequivalence Study for this compound™ (lanthanum dioxycarbonate), an Investigational Treatment for Hyperphosphatemia in Chronic Kidney Disease (CKD) Patients on Dialysis :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
Comparative Toxicology of Lanthanum-Based Phosphate Binders: A Guide for Researchers
This guide provides a detailed comparison of the toxicological profiles of lanthanum-based phosphate (B84403) binders against other commonly used alternatives, such as calcium-based binders and sevelamer (B1230288). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Mechanism of Action
Lanthanum carbonate, a non-calcium-based phosphate binder, operates locally within the gastrointestinal tract.[1] It dissociates in the acidic environment of the stomach to release lanthanum ions (La³⁺).[1] These ions exhibit a high affinity for dietary phosphate, forming insoluble lanthanum phosphate complexes that are subsequently excreted in the feces.[1][2] This process effectively reduces the absorption of dietary phosphate into the bloodstream.[1] A key characteristic of lanthanum carbonate is its minimal systemic absorption.[1]
Comparative Efficacy and Safety
Long-term studies, with up to 10 years of follow-up and encompassing over 850,000 person-years of patient exposure, have not revealed significant adverse safety outcomes associated with lanthanum carbonate.[3][4] The most frequently reported side effects are mild to moderate gastrointestinal issues, such as nausea, vomiting, and diarrhea.[4][5]
Lanthanum Carbonate vs. Calcium-Based Binders
Clinical data indicates that lanthanum carbonate is associated with a lower incidence of hypercalcemia compared to calcium-based phosphate binders.[6][7] Furthermore, some studies suggest that lanthanum carbonate may slow the progression of vascular calcification, a significant concern with calcium-based alternatives.[6][7] The LANDMARK randomized clinical trial, however, found that cardiovascular mortality was significantly higher in the lanthanum carbonate group compared to the calcium carbonate group.[8]
Lanthanum Carbonate vs. Sevelamer
Lanthanum carbonate and sevelamer demonstrate comparable efficacy in reducing serum phosphate levels.[9] A study comparing the two found that gastrointestinal side effects, specifically nausea and vomiting, were more prevalent in patients receiving lanthanum carbonate (27%) compared to those on sevelamer carbonate (14.5%).[9] Conversely, another study reported that substituting sevelamer hydrochloride with lanthanum carbonate led to an improvement in constipation symptoms.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Effects on Serum Biochemistry
| Parameter | Lanthanum Carbonate | Sevelamer | Calcium Acetate | Calcium Carbonate | Source |
| Serum Phosphorus Reduction (mg/dL) | 1.79 | 2.1 | 1.5 | 1.3 | [10] |
| Incidence of Hypercalcemia (Risk Ratio vs. Calcium-Based Binders) | 0.12 (95% CI: 0.05-0.32) | 0.27 (95% CI: 0.17-0.42) | - | - | [11][12] |
| Change in Serum Calcium | No significant change | No significant change | Significant rise | Significant rise | [10] |
| All-Cause Mortality (Risk Ratio vs. Calcium-Based Binders) | 0.73 (95% CI: 0.18-3.00) | 0.62 (95% CI: 0.35-1.08) | - | - | [11][12] |
| Hospitalizations (Risk Ratio vs. Calcium-Based Binders) | 0.80 (95% CI: 0.34-1.93) | 0.50 (95% CI: 0.31-0.81) | - | - | [11][12] |
Table 2: Effects on Bone Metabolism Markers
| Parameter | Lanthanum Carbonate Group | Calcium Carbonate Group | Finding | Source |
| Serum Osteocalcin (at 18 months) | Significantly higher | Lower | Lanthanum may prevent low bone turnover. | [4] |
| Serum BAP and TRACP-5b | Tended to be higher | Lower | Suggests a trend towards higher bone turnover. | [4] |
| Evolution to Low Bone Turnover (at 1 year) | 1 patient | 6 patients | Lanthanum shows less evolution towards low bone turnover. | [13] |
Table 3: Lanthanum Tissue Accumulation in Animal Models (Rats with Chronic Renal Failure)
| Tissue | Lanthanum Concentration (CRF + La vs. CRF Control) | Duration of Treatment | Source |
| Liver | Significantly increased | 12 weeks | [14] |
| Bone | Significantly increased | 12 weeks | [14] |
Experimental Protocols
Animal Models of Chronic Kidney Disease (CKD)
-
5/6 Nephrectomy Rat Model: This surgical model is commonly used to induce chronic renal failure. It involves a two-stage procedure: ligation of two of the three branches of the left renal artery, followed by the complete removal of the right kidney one week later.[15] This model mimics the progressive nature of CKD.
-
Adenine-Induced Chronic Renal Failure: Rats are fed a diet containing adenine (B156593) (e.g., 0.75% for 3 weeks) to induce severe chronic renal failure, characterized by elevated serum creatinine.[16]
Phosphate Binder Administration in Animal Studies
-
Oral Gavage: Lanthanum carbonate, aluminum hydroxide, and calcium carbonate are often administered via oral gavage suspended in a vehicle like 0.5-2% (w/v) carboxymethyl cellulose. Sevelamer hydrochloride is typically administered in water.[15] It is important to note that dietary administration of lanthanum carbonate in rodent studies has been shown to potentially lead to contamination of brain tissue samples during autopsy, suggesting oral gavage may be a more reliable method for tissue distribution studies.
-
Dietary Admixture: In some long-term studies, phosphate binders are mixed directly into the animal's feed (e.g., 2% w/w lanthanum carbonate).[16]
Signaling Pathways and Visualizations
Hyperphosphatemia is a key driver of vascular calcification in CKD. This process involves the transdifferentiation of vascular smooth muscle cells (VSMCs) into osteoblast-like cells, which is mediated by several signaling pathways.
Caption: Signaling pathways in hyperphosphatemia-induced vascular calcification.
The diagram above illustrates how hyperphosphatemia can lead to vascular calcification. Elevated phosphate levels induce stress on vascular smooth muscle cells (VSMCs), triggering their transdifferentiation into osteoblast-like cells. This process is mediated by signaling pathways including the RANKL/RANK axis and TLR4, both of which can activate the transcription factor NF-κB.[1][17] AKT signaling also plays a role in promoting the survival and differentiation of these osteoblast-like cells.[1] The transdifferentiated cells then actively promote the deposition of calcium and phosphate, leading to vascular calcification.
Caption: Generalized experimental workflow for comparative toxicology studies.
This workflow outlines a typical experimental design for comparing the toxicology of different phosphate binders in an animal model of CKD. Following the induction of CKD, animals are randomized into different treatment groups, including the phosphate binders of interest and a vehicle control. After a defined treatment period, various endpoints are assessed, including biochemical parameters from blood and urine, and histopathological examination of key tissues like bone and liver to evaluate for any pathological changes or tissue accumulation of the binder.
References
- 1. Signaling pathways involved in vascular smooth muscle cell calcification during hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Signaling pathways involved in vascular smooth muscle cell calcification during hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lanthanum carbonate on bone markers and bone mineral density in incident hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal symptoms after the substitution of sevelamer hydrochloride with lanthanum carbonate in Japanese patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Calcification Mechanisms: Updates and Renewed Insight into Signaling Pathways Involved in High Phosphate-Mediated Vascular Smooth Muscle Cell Calcification [mdpi.com]
- 7. Signaling pathways involved in vascular smooth muscle cell calcification during hyperphosphatemia - ProQuest [proquest.com]
- 8. Effect of Treating Hyperphosphatemia With Lanthanum Carbonate vs Calcium Carbonate on Cardiovascular Events in Patients With Chronic Kidney Disease Undergoing Hemodialysis: The LANDMARK Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The efficacy and safety of sevelamer and lanthanum versus calcium-containing and iron-based binders in treating hyperphosphatemia in patients with chronic kidney disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multicenter study on the effects of lanthanum carbonate (Fosrenol) and calcium carbonate on renal bone disease in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue accumulation of lanthanum as compared to aluminum in rats with chronic renal failure--possible harmful effects after long-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of the Phosphate Binder, Lanthanum Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term treatment with lanthanum carbonate reduces mineral and bone abnormalities in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High Phosphate-Induced Calcification of Vascular Smooth Muscle Cells is Associated with the TLR4/NF-κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparison of RenaZorb™ (lanthanum dioxycarbonate) and Lanthanum Carbonate: A Guide for Researchers
This guide provides a comprehensive in vivo comparison of RenaZorb™ (lanthanum dioxycarbonate) and the established phosphate (B84403) binder, lanthanum carbonate. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance based on available preclinical and clinical data. This document summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of these compounds.
Mechanism of Action: Phosphate Binding in the Gastrointestinal Tract
Both this compound™ and lanthanum carbonate are non-calcium-based phosphate binders that function within the gastrointestinal tract to limit the absorption of dietary phosphate. In the acidic environment of the stomach, these compounds dissociate to release lanthanum ions (La³⁺). These ions have a high affinity for phosphate, forming insoluble lanthanum phosphate (LaPO₄) complexes that are subsequently excreted in the feces. This process effectively reduces the total amount of phosphate absorbed into the bloodstream, a critical therapeutic goal in managing hyperphosphatemia, a common complication of chronic kidney disease (CKD).
Hyperphosphatemia in CKD disrupts mineral metabolism, leading to a cascade of pathological events, including secondary hyperparathyroidism, renal osteodystrophy, and cardiovascular calcification. A key player in this process is the fibroblast growth factor 23 (FGF23)-Klotho signaling axis. In healthy individuals, FGF23, a hormone secreted by osteocytes, regulates phosphate excretion by acting on the kidneys. This action is dependent on its co-receptor, Klotho. In CKD, as kidney function declines, phosphate levels rise, leading to a compensatory increase in FGF23. However, the kidneys become resistant to FGF23's phosphaturic effects, partly due to a deficiency in Klotho. This results in a vicious cycle of persistently high phosphate and FGF23 levels, contributing to the progression of CKD and its complications. Phosphate binders, by reducing the phosphate load, can help to mitigate this pathological cascade.
Caption: Mechanism of phosphate binders in the context of CKD.
Quantitative Data from In Vivo Studies
The following tables summarize key findings from preclinical studies comparing the in vivo efficacy of sevelamer (B1230288) carbonate and lanthanum carbonate in a rat model of chronic renal failure. Data for a direct in vivo comparison of this compound™ (lanthanum dioxycarbonate) and lanthanum carbonate in a similar animal model is limited in publicly available literature; however, existing abstracts suggest comparable efficacy in reducing serum phosphate levels.
Table 1: Efficacy of Lanthanum Carbonate vs. Sevelamer Hydrochloride in Rats with Chronic Renal Failure
| Parameter | Vehicle Control | Lanthanum Carbonate (1000 mg/kg/day) | Sevelamer Hydrochloride (1000 mg/kg/day) |
| Mean Urinary Phosphate Excretion | 19.3 ± 6.0 mg/24h | Significantly lower than vehicle and sevelamer | Less effective than lanthanum carbonate |
Data adapted from a study in a 5/6th nephrectomy rat model.[1][2]
Table 2: Comparative Effects on Calcium Excretion in 5/6 Nephrectomized Rats
| Treatment Group | Effect on Calciuria (Urinary Calcium Excretion) |
| Sevelamer Carbonate | Increased calciuria |
| Lanthanum Carbonate | No significant increase in calciuria |
This differential effect on calcium absorption may have clinical implications for managing calcium balance in CKD patients.
Experimental Protocols
A standardized and widely used animal model for studying hyperphosphatemia in CKD is the 5/6 nephrectomy model in rats. This model mimics the progressive nature of human CKD.
5/6 Nephrectomy Rat Model of Chronic Kidney Disease
The 5/6 nephrectomy procedure is typically performed in two stages to induce a gradual decline in renal function.
-
Stage 1: Left Kidney Ischemia
-
Male Sprague-Dawley or Wistar rats are anesthetized.
-
A flank incision is made to expose the left kidney.
-
Two of the three branches of the left renal artery are ligated, inducing ischemia in approximately two-thirds of the kidney mass.
-
-
Stage 2: Right Nephrectomy
-
One week after the first surgery, a second procedure is performed.
-
A flank incision is made on the right side, and the entire right kidney is removed.
-
This two-stage procedure results in a 5/6 reduction in renal mass, leading to progressive hyperphosphatemia, elevated blood urea (B33335) nitrogen (BUN) and creatinine, and other metabolic abnormalities characteristic of CKD. Following a stabilization period, the animals are then used for therapeutic intervention studies.
Caption: Experimental workflow for in vivo comparison in a rat model.
Drug Administration and Monitoring
-
Drug Administration: this compound™, lanthanum carbonate, or vehicle control is typically administered orally, mixed with the animal's food or via gavage. Dosing is calculated based on the animal's body weight.
-
Diet: Animals are maintained on a standard chow with controlled phosphate content.
-
Monitoring: Blood samples are collected at regular intervals to measure serum levels of phosphate, calcium, creatinine, and BUN. Urine is also collected to assess urinary phosphate and calcium excretion. At the end of the study, tissues such as the aorta and femur may be collected for histological analysis of vascular calcification and bone morphology.
The FGF23-Klotho Signaling Pathway in CKD
The following diagram illustrates the dysregulation of the FGF23-Klotho signaling pathway in CKD and the site of action for phosphate binders.
Caption: Role of phosphate binders in the FGF23-Klotho pathway.
Conclusion
Both this compound™ (lanthanum dioxycarbonate) and lanthanum carbonate are effective phosphate binders that operate through the same fundamental mechanism of action. Preclinical data in a rat model of CKD demonstrates the superiority of lanthanum carbonate over sevelamer hydrochloride in reducing urinary phosphate excretion. While direct, quantitative in vivo comparative data for this compound™ versus lanthanum carbonate is emerging, preliminary findings suggest a comparable efficacy profile. A potential advantage of this compound™ may lie in its formulation, which could translate to a lower pill burden for patients, a factor known to influence treatment adherence. Further research, including full-text publications of preclinical and clinical studies, is warranted to fully elucidate the comparative in vivo performance of this compound™ and establish its potential benefits in the management of hyperphosphatemia in CKD.
References
Lanthanum-Based Phosphate Binders in Chronic Kidney Disease: A Comparative Meta-Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of lanthanum-based phosphate (B84403) binders with other available alternatives for the management of hyperphosphatemia in Chronic Kidney Disease (CKD). Supported by experimental data from meta-analyses of randomized controlled trials, this document aims to facilitate an objective evaluation of treatment options.
Hyperphosphatemia is a common and serious complication of CKD, contributing to mineral and bone disorders, cardiovascular disease, and increased mortality. Phosphate binders are a cornerstone of management, and non-calcium-based binders like lanthanum carbonate have emerged as a prominent therapeutic choice. This guide synthesizes data from multiple meta-analyses to compare the efficacy and safety of lanthanum carbonate against other commonly used phosphate binders, including calcium-based binders and sevelamer (B1230288).
Efficacy and Safety Profiles: A Quantitative Comparison
The following tables summarize the key efficacy and safety outcomes of lanthanum carbonate in comparison to its main alternatives. The data is derived from meta-analyses of randomized controlled trials, representing a high level of evidence.
Table 1: Efficacy of Lanthanum Carbonate vs. Other Phosphate Binders
| Outcome | Comparison | Result | 95% Confidence Interval | p-value | Citation |
| Serum Phosphorus (mg/dL) | Lanthanum Carbonate vs. Placebo | -1.46 (WMD) | -1.93 to -0.99 | < 0.001 | [1] |
| Lanthanum Carbonate vs. Calcium-Based Binders | -0.18 (WMD) | -0.26 to -0.10 | Not Reported | [2] | |
| Lanthanum Carbonate vs. Sevelamer | -0.25 (WMD) | -0.42 to -0.08 | 0.003 | [3] | |
| Calcium-Phosphorus (Ca x P) Product (mg²/dL²) | Lanthanum Carbonate vs. Placebo | -8.44 (WMD) | -13.89 to -2.99 | 0.002 | [3] |
| Lanthanum Carbonate vs. Calcium-Based Binders | Similar | Not Reported | Not Reported | [4] | |
| Lanthanum Carbonate vs. Sevelamer | 2.27 (WMD) | 0.81 to 3.73 | 0.002 | [3] | |
| Intact Parathyroid Hormone (iPTH) (pg/mL) | Lanthanum Carbonate vs. Placebo | -92.57 (WMD) | -181.17 to -3.96 | 0.041 | [3] |
| Lanthanum Carbonate vs. Calcium-Based Binders | Higher with Lanthanum | Not Reported | Not Reported | [4] | |
| Lanthanum Carbonate vs. Sevelamer | -10.19 (WMD) | -13.36 to -7.01 | < 0.00001 | [5] |
WMD: Weighted Mean Difference
Table 2: Safety of Lanthanum Carbonate vs. Other Phosphate Binders
| Outcome | Comparison | Result | 95% Confidence Interval | p-value | Citation |
| Hypercalcemia | Lanthanum Carbonate vs. Calcium-Based Binders | 0.13 (RR) | 0.05 to 0.35 | Not Reported | [2][4] |
| All-Cause Mortality | Lanthanum Carbonate vs. Calcium-Based Binders | 0.73 (RR) | 0.18 to 3.00 | Not Significant | [6] |
| Lanthanum Carbonate vs. Non-Calcium-Based Binders | 0.64 (RR) | 0.45 to 0.92 | 0.016 | [1] | |
| Hospitalizations | Lanthanum Carbonate vs. Calcium-Based Binders | 0.80 (RR) | 0.34 to 1.93 | Not Significant | [6] |
| Vomiting | Lanthanum Carbonate vs. Other Treatments | Higher Incidence | Not Reported | Not Reported | [2] |
| Hypotension, Abdominal Pain, Diarrhea, Dyspepsia | Lanthanum Carbonate vs. Calcium Salts, Non-LC PBs, or Placebo | Reduced Risk | Not Reported | Not Reported | [1] |
RR: Risk Ratio; Non-LC PBs: Non-Lanthanum Carbonate Phosphate Binders
Experimental Protocols
The methodologies of the randomized controlled trials included in the meta-analyses generally follow a structured approach to compare the effects of different phosphate binders. Below is a synthesized overview of a typical experimental protocol.
1. Study Design:
-
Phase: Multicenter, randomized, open-label or double-blind, parallel-group clinical trial.
-
Duration: Typically ranges from 8 weeks to several years to assess both short-term efficacy and long-term safety and cardiovascular outcomes.
-
Patient Population: Patients with end-stage renal disease (ESRD) on hemodialysis or peritoneal dialysis, with serum phosphorus levels above a specified threshold (e.g., >5.5 mg/dL) despite dietary phosphate restriction.
2. Intervention:
-
Treatment Arms: Patients are randomized to receive either lanthanum carbonate or a comparator (e.g., calcium carbonate, sevelamer hydrochloride).
-
Dosage and Titration:
-
Lanthanum carbonate is typically initiated at a dose of 750-1500 mg/day, administered in divided doses with meals.
-
The dose is then titrated based on weekly or bi-weekly serum phosphorus measurements to achieve a target level (e.g., 3.5-5.5 mg/dL).
-
Comparator agents are also dosed and titrated according to their approved labeling and study protocol to achieve the same serum phosphorus target.
-
3. Data Collection and Endpoints:
-
Primary Efficacy Endpoint: The primary outcome is typically the change in serum phosphorus concentration from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints: These often include the proportion of patients achieving the target serum phosphorus level, and changes in serum calcium, calcium-phosphorus product, and intact parathyroid hormone (iPTH) levels.
-
Safety Endpoints: Safety is assessed by monitoring the incidence of adverse events, particularly gastrointestinal side effects, hypercalcemia, and all-cause mortality. In longer-term studies, cardiovascular events and progression of vascular calcification may be included as key safety and efficacy endpoints.
-
Data Collection Schedule: Blood samples for biochemical analyses are collected at baseline and at regular intervals throughout the study (e.g., weekly during titration and monthly thereafter). Adverse events are recorded at each study visit.
4. Statistical Analysis:
-
The primary analysis is usually an intent-to-treat (ITT) analysis of the change in serum phosphorus from baseline.
-
Continuous variables are typically compared using t-tests or analysis of covariance (ANCOVA), while categorical variables are compared using chi-square or Fisher's exact tests.
-
Meta-analyses of these trials pool the results using statistical software to calculate weighted mean differences (WMD) for continuous outcomes and risk ratios (RR) for dichotomous outcomes.
Visualizing Key Pathways and Processes
To better understand the context of phosphate binder therapy, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
- 1. Intact Fibroblast Growth Factor 23 Regulates Chronic Kidney Disease–Induced Myocardial Fibrosis by Activating the Sonic Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fibroblast growth factor 23 directly targets hepatocytes to promote inflammation in chronic kidney disease. [vivo.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Significance of FGF-23 in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphate binder - Wikipedia [en.wikipedia.org]
Long-Term Safety of RenaZorb: A Comparative Analysis with Other Phosphate Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety profile of RenaZorb (lanthanum dioxycarbonate) with other commercially available phosphate (B84403) binders. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of therapies for hyperphosphatemia in patients with chronic kidney disease (CKD).
Hyperphosphatemia is a common and serious complication of CKD, contributing to mineral and bone disorders, cardiovascular disease, and increased mortality.[1][2][3] Phosphate binders are a cornerstone of management, but their long-term use necessitates a thorough understanding of their safety profiles.[3][4]
This compound is a next-generation, lanthanum-based phosphate binder designed with proprietary nanoparticle technology to offer a high phosphate-binding capacity with a potentially lower pill burden, a factor known to influence patient adherence.[5][6][7] As a newer agent, long-term safety data for this compound in a large CKD patient population is still emerging. However, its active moiety, lanthanum, has been extensively studied in the form of lanthanum carbonate (Fosrenol®), providing a basis for anticipated safety considerations. This guide compares the available information on this compound and the established long-term safety data of other major classes of phosphate binders: lanthanum carbonate, sevelamer (B1230288) (hydrochloride and carbonate), calcium-based binders, sucroferric oxyhydroxide, and ferric citrate (B86180).
Comparative Long-Term Safety Data
The following table summarizes the key long-term safety findings for this compound and its alternatives. The data is compiled from various clinical trials and post-marketing surveillance reports.
| Phosphate Binder | Class | Common Long-Term Adverse Events | Serious Long-Term Safety Concerns |
| This compound (lanthanum dioxycarbonate) | Lanthanum-based | Data from long-term studies in CKD patients is not yet widely available. Based on its composition, gastrointestinal events similar to lanthanum carbonate are anticipated.[5][7] A study in healthy volunteers showed it was safe and well-tolerated at doses up to 6000 mg/day with minimal systemic absorption.[8] | Long-term data is needed to assess potential risks such as tissue deposition, although this has not been a significant clinical concern with lanthanum carbonate.[4] |
| Lanthanum Carbonate | Lanthanum-based | Gastrointestinal events are most common, including nausea, diarrhea, vomiting, and flatulence.[9][10] | Concerns have been raised about potential long-term lanthanum tissue deposition, though studies of up to 6 years have not shown evidence of toxicity.[4][9][10] Rare reports of gastrointestinal obstruction, ileus, and perforation exist.[10] |
| Sevelamer (Hydrochloride/Carbonate) | Non-calcium, non-metal-based polymer | A range of gastrointestinal side effects are frequently reported, including vomiting (22%), nausea (20%), diarrhea (19%), dyspepsia (16%), abdominal pain (9%), flatulence (8%), and constipation (8%).[11] | Can contribute to metabolic acidosis (more so with the hydrochloride salt).[12][13] May interfere with the absorption of fat-soluble vitamins and other medications.[11] |
| Calcium-Based Binders (Acetate/Carbonate) | Calcium-based | Constipation is common with calcium carbonate, while nausea and vomiting are more frequent with calcium acetate.[14] | Associated with an increased risk of hypercalcemia and may contribute to vascular calcification and cardiovascular disease.[4][9][12][15][16] |
| Sucroferric Oxyhydroxide | Iron-based | The most frequent adverse drug reactions are diarrhea (14.2%) and discolored (black) feces (9.4%).[17][18] These events are often mild and transient.[17][18] | Minimal systemic iron absorption, leading to a low risk of iron accumulation.[19] |
| Ferric Citrate | Iron-based | Gastrointestinal adverse events are common, including discolored feces (41.6%), diarrhea, constipation, and nausea.[1][20] | Can lead to an increase in iron stores (ferritin and transferrin saturation), necessitating monitoring to avoid iron overload.[[“]][22] |
Experimental Protocols
Detailed experimental protocols for every cited study are extensive and proprietary. However, pivotal long-term safety and efficacy trials for phosphate binders in patients with CKD on dialysis generally adhere to a similar design:
General Protocol for a Long-Term, Randomized, Controlled Trial of a Phosphate Binder:
-
Study Design: A multicenter, randomized, open-label or double-blind, active-controlled, parallel-group study.
-
Patient Population: Adult patients with end-stage renal disease (ESRD) on hemodialysis or peritoneal dialysis with screening serum phosphorus levels above a specified threshold (e.g., >5.5 mg/dL).
-
Washout Period: A 1- to 4-week period where patients discontinue their current phosphate binder therapy to establish a baseline hyperphosphatemia.
-
Randomization: Patients are randomly assigned to receive the investigational phosphate binder or a standard-of-care active comparator (e.g., sevelamer carbonate or calcium acetate).
-
Dosing and Titration: The dose of the study drug is initiated and titrated over several weeks to achieve and maintain a target serum phosphorus level within the range recommended by clinical practice guidelines (e.g., 3.5-5.5 mg/dL).
-
Treatment Duration: Long-term safety is typically assessed over a period of 6 months to several years. For instance, some studies on lanthanum carbonate have followed patients for up to 6 years.[9]
-
Efficacy Endpoints: The primary efficacy endpoint is often the change in serum phosphorus from baseline to the end of the treatment period. Secondary endpoints may include the proportion of patients achieving the target serum phosphorus range.
-
Safety Assessments: Safety is monitored through the collection of all adverse events (AEs) and serious adverse events (SAAEs). Laboratory parameters, including serum calcium, iron indices (for iron-based binders), and parathyroid hormone (PTH) levels, are monitored regularly. In some studies, assessments for vascular calcification using imaging techniques may be included as a long-term safety endpoint.[15]
-
Statistical Analysis: Statistical methods are used to compare the incidence of adverse events and changes in laboratory parameters between the treatment groups.
Visualizations
Mechanism of Action of Oral Phosphate Binders
This diagram illustrates the general mechanism by which oral phosphate binders work within the gastrointestinal tract to reduce the absorption of dietary phosphate.
Caption: Oral phosphate binders bind to dietary phosphate in the GI tract, preventing its absorption.
Consequences of Hyperphosphatemia and Intervention with Phosphate Binders
This diagram outlines the signaling pathway from hyperphosphatemia to adverse clinical outcomes and the point of intervention for phosphate binders.
Caption: Phosphate binders intervene by reducing phosphate absorption, mitigating downstream adverse effects.
Experimental Workflow for Assessing Long-Term Safety
This diagram illustrates a typical workflow for evaluating the long-term safety of a new phosphate binder from preclinical studies to post-marketing surveillance.
Caption: Workflow for establishing the long-term safety profile of a new phosphate binder.
References
- 1. Long-term safety and efficacy of ferric citrate in phosphate-lowering and iron-repletion effects among patients with on hemodialysis: A multicenter, open-label, Phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerability of Sevelamer Carbonate in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of hyperphosphatemia in patients with end-stage renal disease: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 6. fiercepharma.com [fiercepharma.com]
- 7. Unicycive Reports Key Findings from Market Research with Nephrologists :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 8. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 9. Lanthanum carbonate: safety data after 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lanthanum carbonate: safety data after 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. products.sanofi.us [products.sanofi.us]
- 12. A comparative review of the efficacy and safety of established phosphate binders: calcium, sevelamer, and lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative review of the efficacy and safety of established phosphate binders: calcium, sevelamer, and lanthanum carbonate. | Read by QxMD [read.qxmd.com]
- 14. Phosphate Binders and Non-Phosphate Effects in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of lanthanum carbonate versus calcium-based phosphate binders in patients with chronic kidney disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Real-world safety and effectiveness of sucroferric oxyhydroxide for treatment of hyperphosphataemia in dialysis patients: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Sucroferric oxyhydroxide for hyperphosphatemia: a review of real-world evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Ferric citrate for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis [frontiersin.org]
- 21. consensus.app [consensus.app]
- 22. Safety and efficacy of ferric citrate in phosphate reduction and iron supplementation in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
RenaZorb vs. Existing Therapies: A Cost-Effectiveness and Efficacy Comparison for Hyperphosphatemia Management
For Researchers, Scientists, and Drug Development Professionals
Hyperphosphatemia, a common complication of chronic kidney disease (CKD), is associated with increased cardiovascular morbidity and mortality.[1][2] The management of elevated serum phosphorus levels is a critical aspect of patient care, primarily relying on dietary phosphate (B84403) binders. This guide provides a comparative analysis of RenaZorb™ (lanthanum dioxycarbonate), a next-generation phosphate binder, against established therapies, focusing on available data to inform research and development in this therapeutic area. While direct cost-effectiveness studies for this compound are not yet available pending its anticipated New Drug Application (NDA) filing in mid-2023, this guide will extrapolate from existing data on its bioequivalent comparator, lanthanum carbonate (Fosrenol®), and other phosphate binders.[3][4]
Overview of Phosphate Binders
The primary goal of phosphate binder therapy is to reduce the absorption of dietary phosphate in the gastrointestinal tract.[3][5] Current treatment options are broadly categorized into calcium-based phosphate binders (CBPBs) and non-calcium-based phosphate binders (NCBPBs).
Comparative Analysis of this compound and Existing Therapies
This compound is a novel, nanoparticle-based formulation of lanthanum dioxycarbonate.[5][6] It is designed to offer a similar mechanism of action to the existing lanthanum carbonate (Fosrenol®) but with a significantly lower pill burden, a factor known to heavily influence patient adherence.[3][7]
Table 1: Key Characteristics of this compound vs. Existing Phosphate Binders
| Feature | This compound™ (lanthanum dioxycarbonate) | Lanthanum Carbonate (e.g., Fosrenol®) | Sevelamer (B1230288) (e.g., Renagel®, Renvela®) | Calcium-Based Binders (e.g., Calcium Acetate, Calcium Carbonate) |
| Drug Class | Non-calcium-based, lanthanum-based | Non-calcium-based, lanthanum-based | Non-calcium-based, polymer-based | Calcium-based |
| Formulation | Nanoparticle, swallowable tablets[3][7] | Chewable tablets | Tablets or powder | Tablets or capsules |
| Pill Burden | Lower anticipated pill burden[3][7] | High pill burden | High pill burden | Moderate to high pill burden |
| Dosing | With meals[7] | With meals | With meals | With meals |
| Calcium Load | No | No | No | Yes |
Efficacy and Clinical Data
A pivotal bioequivalence (BE) study has demonstrated that this compound is pharmacodynamically bioequivalent to Fosrenol®.[3] This finding suggests that this compound will have a comparable efficacy in controlling serum phosphorus levels.
Table 2: Summary of Efficacy Data from Key Studies
| Therapy | Study Design | Key Efficacy Endpoint | Result |
| This compound™ | Randomized, open-label, two-way crossover BE study in healthy volunteers vs. Fosrenol®[5][6] | Least Square (LS) mean change in urinary phosphate excretion from baseline[3][5] | Met the regulatory criteria for pharmacodynamic bioequivalence to Fosrenol®[3] |
| Lanthanum Carbonate | Various clinical trials in dialysis patients | Serum phosphorus reduction | Effective in reducing serum phosphorus levels compared to placebo. |
| Sevelamer | Various clinical trials in dialysis patients | Serum phosphorus reduction | Effective in reducing serum phosphorus levels compared to placebo. |
| Calcium-Based Binders | Various clinical trials in dialysis patients | Serum phosphorus reduction | Effective in reducing serum phosphorus levels compared to placebo. |
Cost-Effectiveness Analysis of Existing Therapies
Direct cost-effectiveness data for this compound is not yet available. However, economic evaluations of its comparator, lanthanum carbonate, and other existing therapies provide valuable insights.
Systematic reviews and meta-analyses have shown that lanthanum carbonate can be a cost-effective option compared to calcium-based phosphate binders, particularly as a second-line therapy in pre-dialysis patients in high-income countries.[8][9] The cost-effectiveness of sevelamer as a first-line therapy compared to CBPBs is less certain, with some studies showing it to be borderline cost-effective.[1][8]
Table 3: Summary of Cost-Effectiveness Data for Existing Therapies
| Comparison | Patient Population | Key Finding |
| Lanthanum Carbonate vs. Calcium-Based Binders | Pre-dialysis patients (second-line therapy) | Lanthanum carbonate was found to be more cost-effective.[8][9] |
| Sevelamer vs. Calcium-Based Binders | Prevalent dialysis patients (first-line therapy) | Sevelamer was not consistently shown to be more cost-effective.[1][8] |
| Lanthanum Carbonate vs. Sevelamer | Chronic kidney disease patients | Lanthanum carbonate demonstrated a lower cost per phosphate bound daily and a lower yearly cost per successfully controlled patient in a managed care perspective model.[10] |
The potential for this compound to improve patient adherence through a lower pill burden could translate into improved clinical outcomes and, consequently, favorable long-term cost-effectiveness. Market research indicates that nephrologists perceive "lower pill burden/better patient compliance" as the greatest unmet need in hyperphosphatemia treatment.[7]
Mechanism of Action
This compound, like other lanthanum-based binders, works by dissociating in the acidic environment of the stomach to release lanthanum ions (La³⁺). These ions then bind to dietary phosphate in the upper gastrointestinal tract, forming insoluble lanthanum phosphate complexes that are excreted in the feces. This process reduces the amount of phosphate available for absorption into the bloodstream.
Mechanism of Action of this compound
Experimental Protocols
The pivotal clinical study for this compound was a bioequivalence study designed to compare its pharmacodynamic effects to Fosrenol® in healthy volunteers.
Key Experimental Methodology: Bioequivalence Study
-
Study Design: A randomized, open-label, two-way crossover study.[5][6]
-
Participants: Healthy adult volunteers.[5] The study enrolled 40 subjects per treatment arm.[3]
-
Intervention: Participants received either this compound or Fosrenol® during the treatment periods, separated by a washout period.[5]
-
Primary Endpoint: The primary outcome was the Least Square (LS) mean change in urinary phosphate excretion from baseline to the evaluation period.[3][5]
-
Bioequivalence Assessment: Pharmacodynamic bioequivalence was established if the 90% Confidence Interval (CI) for the difference in the LS mean change in urinary phosphate excretion between this compound and Fosrenol® was within a pre-specified equivalence margin.[3]
Pivotal Bioequivalence Study Workflow
Conclusion
This compound, a novel nanoparticle formulation of lanthanum dioxycarbonate, has demonstrated bioequivalence to lanthanum carbonate, suggesting comparable efficacy in phosphate binding. While direct cost-effectiveness data are pending, its significantly lower anticipated pill burden addresses a major unmet need in hyperphosphatemia management and has the potential to improve patient adherence. Improved adherence could lead to better clinical outcomes and favorable long-term cost-effectiveness. Further research, including real-world evidence and formal economic evaluations following regulatory approval, will be crucial to fully elucidate the clinical and economic value of this compound in the management of hyperphosphatemia in patients with chronic kidney disease.
References
- 1. Cost-effectiveness of phosphate binders among patients with chronic kidney disease not yet on dialysis: a long way to go - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-effectiveness of phosphate binders among patients with chronic kidney disease not yet on dialysis: a long way to go - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 6. Unicycive Completes Enrollment of Pivotal Bioequivalence Study for this compound™ (lanthanum dioxycarbonate), an Investigational Treatment for Hyperphosphatemia in Chronic Kidney Disease (CKD) Patients on Dialysis :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 7. Unicycive Reports Key Findings from Market Research with Nephrologists :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]
- 8. Evaluation of the cost-utility of phosphate binders as a treatment option for hyperphosphatemia in chronic kidney disease patients: a systematic review and meta-analysis of the economic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the cost-utility of phosphate binders as a treatment option for hyperphosphatemia in chronic kidney disease patients: a systematic review and meta-analysis of the economic evaluations - ProQuest [proquest.com]
- 10. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of RenaZorb: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of RenaZorb (lanthanum dioxycarbonate), an investigational nanoparticle-based pharmaceutical.
As an investigational drug, this compound, and any materials contaminated with it, require careful handling and disposal to ensure personnel safety and environmental protection. Due to its composition—containing the metal lanthanum and formulated as a nanoparticle—specific waste management protocols must be followed. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses, and gloves. All handling of this compound waste, particularly in powder form, should be conducted within a chemical fume hood to minimize the risk of inhalation.
Core Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] The following protocol is based on established best practices for investigational drugs, nanoparticle-containing materials, and related chemical compounds.
Step 1: Waste Segregation and Collection
-
Immediately segregate all this compound waste from general laboratory trash. This includes:
-
Unused or expired this compound tablets.
-
Contaminated labware (e.g., vials, pipettes, petri dishes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Collect all solid and liquid waste that has come into contact with this compound in a dedicated, sealed, and unbreakable container.[3][4] Liquid suspensions should be collected in a separate, clearly labeled container.[5]
-
To prevent aerosolization, do not dispose of dry this compound powder directly into a waste container. If possible, wet-wipe surfaces and contaminated materials before disposal.
Step 2: Labeling of Waste Containers
-
Clearly label the waste container as "Hazardous Waste" and "Nanoparticle Waste."[3][4][6]
-
The label must include:
-
The full chemical name: "Lanthanum Dioxycarbonate (this compound)".
-
The name of the Principal Investigator (PI) and laboratory contact information.
-
The location where the waste is stored (building and room number).
-
An indication of all constituents, listing the nanoparticles as "trace" if percentages are required.[6]
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA should be a secure, secondary containment area, such as a labeled cabinet or a tub with a lid, to prevent spills and unauthorized access.[3]
-
Ensure the container remains closed at all times except when adding waste.[4]
Step 4: Arranging for Disposal
-
Crucially, do not dispose of this compound waste down the drain or in the regular trash. [4][5] This is to prevent environmental contamination with a pharmaceutical agent and nanoparticles.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][3]
-
EHS will perform a hazardous waste determination and ensure the waste is transported to a licensed hazardous waste management facility for proper disposal, which is typically high-temperature incineration.[3][6][7]
Data from Safety Data Sheets for Lanthanum Carbonate
While a specific Safety Data Sheet (SDS) for this compound (lanthanum dioxycarbonate) is not publicly available, data from the SDS of its comparator drug's active ingredient, Lanthanum Carbonate, provides relevant safety and disposal information.
| Parameter | Information | Source |
| Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. May be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | ChemicalBook, Oxford Lab Fine Chem LLP |
| Environmental Precautions | Do not let the product enter drains. Discharge into the environment must be avoided. | ChemicalBook, CDH Fine Chemical |
| Container Handling | Keep in suitable, closed containers for disposal. | ChemicalBook, CDH Fine Chemical |
| Spill Cleanup | Pick up and arrange disposal without creating dust. Sweep up and shovel. | CDH Fine Chemical |
| Hazard Statements | May cause skin, eye, and respiratory irritation. | CDH Fine Chemical, Chemos GmbH&Co.KG |
Experimental Protocols
The proper disposal of this compound is not based on a single experiment but on a convergence of regulatory guidelines and safety protocols for three distinct categories of materials: investigational pharmaceuticals, nanoparticle-containing substances, and lanthanum compounds. The methodology for developing the disposal protocol involves:
-
Regulatory Review: Analysis of EPA's RCRA guidelines for pharmaceutical waste.[1]
-
Best Practice Synthesis: Integration of standard operating procedures from institutional EHS departments for handling investigational drugs.[2][3][7]
-
Nanomaterial Safety Assessment: Incorporation of specific handling and disposal precautions for engineered nanomaterials as recommended by safety guidelines.[4][5][6][8]
-
Analog Compound Analysis: Review of Safety Data Sheets for the chemically related compound, lanthanum carbonate, to determine specific hazards and disposal recommendations.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. uab.edu [uab.edu]
- 5. basel.int [basel.int]
- 6. purdue.edu [purdue.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. ehs.ufl.edu [ehs.ufl.edu]
Essential Safety and Handling of RenaZorb (Lanthanum Dioxycarbonate)
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like RenaZorb (lanthanum dioxycarbonate) is of paramount importance. This guide provides immediate and essential safety, handling, and disposal information to ensure a secure laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its active ingredient, lanthanum dioxycarbonate, and the closely related compound, lanthanum carbonate, which is the active ingredient in the reference drug, Fosrenol®.
Hazard Identification and Classification
While comprehensive hazard information for lanthanum dioxycarbonate is not consistently reported, it is prudent to handle it as a potentially hazardous substance. Aggregated GHS information indicates that it may cause skin irritation, serious eye irritation, and respiratory tract irritation[1]. The more extensively studied compound, lanthanum carbonate, is consistently classified with the following hazards:
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [2][3][4][5]
Therefore, all handling procedures should be designed to mitigate these potential risks.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended equipment for handling the compound, particularly in its powder form.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective work clothing.[2][3][5] | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a particulate filter.[2][3] | Required when handling the powder form, if dust is generated, or when working outside of a fume hood. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[6][7][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][5]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and moisture.[7][9]
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5][6]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4][5][6]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][4][5][6]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][4][5][6]
Spill and Disposal Plan
Spill Response:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE as detailed above.
-
Avoid breathing dust.
-
Carefully sweep or vacuum up the spilled material without creating dust.
-
Place the spilled material into a suitable, closed container for disposal.[4][5]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3][10]
-
Waste should be treated as hazardous unless determined otherwise.[11]
-
Do not allow the material to enter drains or waterways.[4][5][6]
-
Dispose of contaminated packaging in the same manner as the product itself.[3]
Visual Guides
To further clarify the procedural workflows, the following diagrams illustrate the logical relationships for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for this compound exposure.
References
- 1. Lanthanum dioxycarbonate | CLa2O5 | CID 46221695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. technopharmchem.com [technopharmchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. What are the safety precautions when handling Lanthanum Chloride? - Blog [hofeilink.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Lanthanum Chloride - ESPI Metals [espimetals.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
